molecular formula C10H13N B025126 4-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 110841-71-9

4-Methyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B025126
CAS-Nummer: 110841-71-9
Molekulargewicht: 147.22 g/mol
InChI-Schlüssel: TWIPIAJYKZMIPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1,2,3,4-tetrahydroisoquinoline (CAS 110841-71-9) is a versatile tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and neuroscience research. The THIQ scaffold is a recognized privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities . This specific compound serves as a key synthetic intermediate for constructing more complex molecules targeting the central nervous system (CNS) . Research into tetrahydroisoquinoline analogs has revealed their potential for diverse biological activities, including effects relevant to neurodegenerative diseases . While the 1-methyl isomer (1MeTIQ) has been extensively studied for its neuroprotective properties, acting as a free radical scavenger and glutamate excitotoxicity inhibitor , the 4-methyl isomer offers a distinct structural configuration for structure-activity relationship (SAR) studies. It is primarily used in pharmaceutical research to investigate its potential to modulate neurotransmitter systems and as a building block in the synthesis of novel bioactive compounds . Application Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPIAJYKZMIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548079
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110841-71-9
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry. The core of this guide focuses on the efficient intramolecular α-amidoalkylation reaction, detailing the mechanism, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The 4-methyl substituted analogue, this compound, is a key building block for the development of novel therapeutic agents. This document outlines a robust and efficient synthetic route to this compound, emphasizing the practical aspects of the experimental procedure and the underlying chemical principles.

Synthetic Approach: Intramolecular α-Amidoalkylation

The primary method for the synthesis of this compound is a multi-step process culminating in an intramolecular α-amidoalkylation reaction. This approach involves three key stages:

  • Synthesis of the Precursor Amine: Formation of N-(2-(p-tolyl)ethyl)amine.

  • Acylation: Conversion of the amine to the corresponding acetamide, N-(2-(p-tolyl)ethyl)acetamide.

  • Cyclization: Intramolecular α-amidoalkylation of the acetamide to yield the target molecule, this compound.

This synthetic strategy offers a versatile and efficient route to the desired product, with options for both conventional and solid-supported acid catalysis in the final cyclization step.

Reaction Mechanisms

The pivotal step in this synthesis is the acid-catalyzed intramolecular α-amidoalkylation. The mechanism involves the formation of an N-acyliminium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.

G cluster_0 N-Acyliminium Ion Formation cluster_1 Intramolecular Cyclization Amide N-(2-(p-tolyl)ethyl)acetamide Protonation Protonation of carbonyl oxygen Amide->Protonation H+ Acyliminium N-Acyliminium Ion Intermediate Protonation->Acyliminium -H2O ElectrophilicAttack Electrophilic Aromatic Substitution Acyliminium->ElectrophilicAttack Acyliminium->ElectrophilicAttack Carbocation Carbocation Intermediate ElectrophilicAttack->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation -H+ Product 4-Methyl-1,2,3,4- tetrahydroisoquinoline Deprotonation->Product

Figure 1: Mechanism of the Intramolecular α-Amidoalkylation Reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Synthesis of N-(2-(p-tolyl)ethyl)amine

This initial step involves the reaction of aminoacetaldehyde dimethyl acetal with toluene in the presence of polyphosphoric acid (PPA).

  • Reactants: Aminoacetaldehyde dimethyl acetal, Toluene.

  • Reagent: Polyphosphoric acid (PPA).

  • Procedure:

    • To a stirred solution of toluene, add aminoacetaldehyde dimethyl acetal.

    • Slowly add polyphosphoric acid to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., NaOH solution).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of N-(2-(p-tolyl)ethyl)acetamide

The precursor amine is then acylated using acetyl chloride.

  • Reactant: N-(2-(p-tolyl)ethyl)amine.

  • Reagent: Acetyl chloride, Triethylamine.

  • Solvent: Dichloromethane.

  • Procedure:

    • Dissolve N-(2-(p-tolyl)ethyl)amine in dichloromethane.

    • Add triethylamine to the solution.

    • Cool the mixture in an ice bath and slowly add acetyl chloride.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-(p-tolyl)ethyl)acetamide.

Intramolecular α-Amidoalkylation to this compound

The final cyclization step can be performed using either a conventional acid catalyst or a silica-supported polyphosphoric acid catalyst.

Method A: Conventional (Acetic Acid/Trifluoroacetic Acid)

  • Reactant: N-(2-(p-tolyl)ethyl)acetamide.

  • Reagents: Acetic acid, Trifluoroacetic acid.

  • Procedure:

    • Dissolve N-(2-(p-tolyl)ethyl)acetamide in a 4:1 mixture of acetic acid and trifluoroacetic acid.

    • Heat the reaction mixture at a specified temperature (e.g., 100 °C).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Basify the mixture with a suitable base (e.g., ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel.

Method B: Silica-Supported Polyphosphoric Acid (PPA/SiO2)

  • Reactant: N-(2-(p-tolyl)ethyl)acetamide.

  • Catalyst: PPA/SiO2.

  • Procedure:

    • To a solution of N-(2-(p-tolyl)ethyl)acetamide in a suitable solvent (e.g., toluene), add the PPA/SiO2 catalyst.

    • Heat the reaction mixture with stirring.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter off the catalyst.

    • Wash the catalyst with the solvent.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the cyclization step of the synthesis of this compound using both conventional and silica-supported catalytic methods.

MethodCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
ConventionalAcetic Acid/Trifluoroacetic Acid (4:1)-100478
Solid-SupportPPA/SiO2Toluene110285

Table 1: Comparison of Reaction Conditions and Yields for the Cyclization Step.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

G cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Amide Synthesis cluster_2 Step 3: Cyclization Start Aminoacetaldehyde dimethyl acetal + Toluene Step1_Reaction Reaction with PPA Start->Step1_Reaction Step1_Workup Workup and Purification Step1_Reaction->Step1_Workup Amine N-(2-(p-tolyl)ethyl)amine Step1_Workup->Amine Amine_input N-(2-(p-tolyl)ethyl)amine Step2_Reaction Acylation with Acetyl Chloride Amine_input->Step2_Reaction Step2_Workup Workup Step2_Reaction->Step2_Workup Amide N-(2-(p-tolyl)ethyl)acetamide Step2_Workup->Amide Amide_input N-(2-(p-tolyl)ethyl)acetamide Cyclization Intramolecular α-amidoalkylation (Conventional or PPA/SiO2) Amide_input->Cyclization Final_Workup Workup and Purification Cyclization->Final_Workup Final_Product This compound Final_Workup->Final_Product

Figure 2: Overall Experimental Workflow.

Conclusion

This technical guide has detailed an efficient and practical synthesis of this compound via an intramolecular α-amidoalkylation reaction. The use of silica-supported polyphosphoric acid offers a greener and higher-yielding alternative to conventional acid catalysis. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

The Biological Activity of Methyl-Tetrahydroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Neuropharmacological Profile of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biological activity of methyl-tetrahydroisoquinoline derivatives, with a primary focus on the endogenous compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) due to the greater availability of quantitative data for this isomer compared to 4-Methyl-1,2,3,4-tetrahydroisoquinoline. These compounds have garnered significant interest for their neuroprotective and neuromodulatory properties. This document details their mechanism of action, presents quantitative biological data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Introduction

1,2,3,4-Tetrahydroisoquinolines (THIQs) are a class of compounds, some of which are found endogenously in the mammalian brain.[1] Methylated derivatives, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated a range of biological activities, most notably as neuroprotective agents in models of Parkinson's disease.[1] Their mechanisms of action are multifaceted, primarily involving the inhibition of monoamine oxidase (MAO) and modulation of the dopaminergic system.[2] This guide will delve into the core biological activities of 1MeTIQ as a representative of the methyl-tetrahydroisoquinoline class.

Core Biological Activities

Monoamine Oxidase (MAO) Inhibition

1MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[2] This inhibition leads to a decrease in the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, resulting in their increased synaptic availability.[2] The inhibition of MAO-dependent dopamine oxidation is also a key component of its neuroprotective effects, as it reduces the formation of reactive oxygen species (ROS).[2][3]

Dopaminergic System Modulation

Beyond MAO inhibition, 1MeTIQ directly interacts with the dopaminergic system. It has been shown to affect dopamine transporters (DAT), though the precise nature of this interaction is complex and may involve both direct binding and indirect modulation of dopamine release.[4] Some studies suggest that certain tetrahydroisoquinoline analogs can stimulate dopamine release, which in turn competitively inhibits the binding of other ligands to D2 receptors.

Neuroprotective Effects

The neuroprotective properties of 1MeTIQ have been observed in various in vitro and in vivo models of neurodegeneration.[1] This protection is attributed to a combination of factors, including:

  • Reduced Oxidative Stress: By inhibiting MAO, 1MeTIQ decreases the production of harmful ROS generated during dopamine metabolism.[2][3]

  • Mitochondrial Protection: Evidence suggests that 1MeTIQ can protect the mitochondrial respiratory chain, specifically Complex I, from inhibition by neurotoxins like MPP+.[5]

  • Anti-excitotoxic Effects: 1MeTIQ has been shown to antagonize the glutamatergic system, which may play a role in its neuroprotective mechanism.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of various tetrahydroisoquinoline derivatives. It is important to note the scarcity of data specifically for this compound.

CompoundTargetAssay TypeValueUnitsReference
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)Dopamine Transporter (DAT)[3H]DA Uptake Inhibition~41µM (Ki)[4]
1-(3',4'-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4' DHBnTIQ)Dopamine Transporter (DAT)[3H]DA Uptake Inhibition~35µM (Ki)[4]
6,7-Dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline (6,7 DHBnTIQ)Dopamine Transporter (DAT)[3H]DA Uptake Inhibition~93µM (Ki)[4]
Tetrahydropapaveroline (THP)Dopamine Transporter (DAT)[3H]DA Uptake Inhibition~23µM (Ki)[4]

Table 1: Inhibitory constants (Ki) of various tetrahydroisoquinoline derivatives on the dopamine transporter.

Signaling Pathways and Mechanisms

The biological effects of 1MeTIQ are mediated through its influence on several key cellular pathways.

G cluster_0 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) cluster_1 Dopaminergic Neuron 1MeTIQ 1MeTIQ MAO_A MAO-A 1MeTIQ->MAO_A Inhibits MAO_B MAO-B 1MeTIQ->MAO_B Inhibits DAT Dopamine Transporter (DAT) 1MeTIQ->DAT Modulates Mitochondria Mitochondrial Respiration 1MeTIQ->Mitochondria Protects Dopamine_Metabolism Dopamine Metabolism MAO_A->Dopamine_Metabolism Catalyzes Synaptic_Dopamine Increased Synaptic Dopamine MAO_A->Synaptic_Dopamine Decreases MAO_B->Dopamine_Metabolism Catalyzes MAO_B->Synaptic_Dopamine Decreases Dopamine Dopamine Dopamine->Dopamine_Metabolism ROS Reactive Oxygen Species (ROS) Neuroprotection Neuroprotection ROS->Neuroprotection Leads to damage DAT->Synaptic_Dopamine Regulates Mitochondria->Neuroprotection Maintains Dopamine_Metabolism->ROS Generates

Mechanism of 1MeTIQ's neuroprotective effects.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.

Principle: This protocol describes a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)

  • Test compound (e.g., this compound)

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • To the wells of the microplate, add the assay buffer, followed by the test compound dilutions or vehicle control.

  • Add the MAO-A or MAO-B enzyme to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding a mixture of the MAO substrate and the fluorescent probe/HRP solution.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow MAO Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Add_to_Plate Add Compound/Controls to 96-well Plate Prepare_Reagents->Add_to_Plate Add_Enzyme Add MAO-A or MAO-B and Pre-incubate Add_to_Plate->Add_Enzyme Start_Reaction Add Substrate and Fluorescent Probe Add_Enzyme->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro MAO inhibition assay.
Dopamine Transporter (DAT) Uptake Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of a test compound on the dopamine transporter.

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, such as [³H]dopamine, into cells expressing the dopamine transporter.

Materials:

  • Cell line stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.

  • [³H]Dopamine

  • Test compound (e.g., this compound)

  • Known DAT inhibitor for positive control (e.g., cocaine or GBR-12909)

  • Cell culture medium and buffers

  • Scintillation counter and vials

  • 24-well cell culture plates

Procedure:

  • Seed the hDAT-expressing cells in 24-well plates and grow to a confluent monolayer.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding a fixed concentration of [³H]dopamine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of the initial rate of uptake.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor.

  • Calculate the specific uptake at each concentration of the test compound.

  • Determine the IC50 value from a dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

Methyl-tetrahydroisoquinolines, particularly 1MeTIQ, represent a promising class of endogenous molecules with significant neuroprotective and neuromodulatory potential. Their ability to inhibit MAO and interact with the dopaminergic system underscores their relevance in the context of neurodegenerative diseases like Parkinson's disease. Further research, especially to elucidate the specific quantitative biological activity of the 4-methyl isomer and to fully map the downstream signaling consequences of their interactions, is warranted to explore their therapeutic potential fully. This guide provides a foundational understanding of their core biological activities and the methodologies to investigate them further.

References

The Pharmacology of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the pharmacology of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and its various derivatives. However, specific pharmacological data for 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) is limited in publicly available research. This guide provides a comprehensive overview of the THIQ core's pharmacology, with a particular focus on the well-studied isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), to infer the potential properties and areas of investigation for 4-Me-THIQ.

Introduction to the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a key structural motif found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of biological activities.[1] As conformationally restricted analogs of phenylethylamines, THIQ derivatives have garnered significant interest in drug discovery, leading to the development of agents with applications in neurodegenerative diseases, cancer, and infectious diseases.[1][2] The substitution pattern on the THIQ ring system dictates the pharmacological profile, influencing receptor affinity, selectivity, and functional activity.

Synthesis of the Tetrahydroisoquinoline Core

The synthesis of the THIQ scaffold is primarily achieved through well-established cyclization reactions. The choice of synthetic route depends on the desired substitution pattern.

Pictet-Spengler Reaction

This is a widely used method for synthesizing THIQs.[1] It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Pictet-Spengler Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylethylamine Phenylethylamine Schiff_Base Schiff Base / Iminium Ion Phenylethylamine->Schiff_Base + Aldehyde/Ketone Aldehyde_Ketone Aldehyde or Ketone THIQ Tetrahydroisoquinoline Schiff_Base->THIQ Acid-catalyzed Cyclization

Pictet-Spengler reaction for THIQ synthesis.
Bischler-Napieralski Reaction

This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the corresponding THIQ.

Pharmacodynamics: A Focus on Methylated Analogs

The position of the methyl group on the THIQ scaffold dramatically influences its pharmacological properties. While data on 4-Me-THIQ is scarce, the extensive research on 1MeTIQ provides a valuable framework for understanding potential mechanisms of action.

Monoamine Oxidase (MAO) Inhibition

1MeTIQ is a known reversible inhibitor of both MAO-A and MAO-B.[3] This inhibition of monoamine catabolism leads to increased synaptic concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine, which is believed to contribute to its antidepressant-like effects.[4] N-methylated THIQs have also been shown to be oxidized by MAO.[5]

Table 1: Kinetic Parameters of MAO Inhibition by N-Methyl-1,2,3,4-tetrahydroisoquinoline [5]

MAO IsoformKm (µM)Vmax (pmol/min/mg protein)
MAO-A571 ± 250.29 ± 0.06
MAO-B463 ± 430.16 ± 0.03
Dopaminergic System Modulation

The THIQ scaffold is a common motif in ligands targeting dopamine receptors. Various derivatives have shown affinity for D1, D2, and D3 receptors.[5][6] Some 4-aryl-substituted THIQs act as D1 agonists.[6]

Table 2: Dopamine Receptor Affinity of Selected Tetrahydroisoquinoline Derivatives [1][5]

CompoundReceptorAffinity (Ki, nM)
6,7-dimethoxy-THIQ derivative 5sD31.2
6,7-dimethoxy-THIQ derivative 5tD33.4
3-indolylpropenamido-THIQ derivative 31D3pKi = 8.4

Note: Data presented is for various THIQ derivatives, not 4-Me-THIQ.

The neuroprotective effects of 1MeTIQ are often attributed to its ability to modulate the dopaminergic system, potentially by stimulating dopamine release and inhibiting its breakdown.[7]

NMDA Receptor Antagonism

Certain THIQ derivatives have been shown to interact with the NMDA receptor complex, suggesting a potential role in modulating glutamatergic neurotransmission.[8] A study on 1-aryl-THIQ derivatives demonstrated high affinity for the PCP binding site of the NMDA receptor.[8]

Neuroprotective Mechanisms

The neuroprotective properties of 1MeTIQ are thought to be multifactorial.[7] Key proposed mechanisms include:

  • Free Radical Scavenging: Direct scavenging of reactive oxygen species.[7]

  • MAO Inhibition: Reducing oxidative stress arising from monoamine metabolism.[4][7]

  • Anti-apoptotic Effects: Potential modulation of cell survival signaling pathways.

Neuroprotective Mechanisms of 1MeTIQ cluster_mechanisms Mechanisms of Action Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage 1MeTIQ 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) MAO_Inhibition MAO Inhibition 1MeTIQ->MAO_Inhibition Radical_Scavenging Free Radical Scavenging 1MeTIQ->Radical_Scavenging Anti_Apoptosis Anti-apoptotic Pathways 1MeTIQ->Anti_Apoptosis MAO_Inhibition->Oxidative_Stress Reduces Radical_Scavenging->Oxidative_Stress Reduces Anti_Apoptosis->Neuronal_Damage Inhibits

Proposed neuroprotective pathways of 1MeTIQ.

Pharmacokinetics

Detailed pharmacokinetic data for 4-Me-THIQ is not available. However, studies on other THIQ derivatives indicate that the scaffold can be modified to achieve favorable properties such as low clearance and brain penetration.[5] The metabolic fate of THIQs can involve N-methylation and oxidation.[5]

Experimental Protocols

Standard methodologies are employed to characterize the pharmacology of novel THIQ compounds.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Radioligand Binding Assay Workflow Preparation Prepare receptor source (e.g., cell membranes) Incubation Incubate with radioligand and test compound (e.g., 4-Me-THIQ) Preparation->Incubation Separation Separate bound and free radioligand Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Analysis Calculate Ki or IC50 Quantification->Analysis

Workflow for a typical radioligand binding assay.
In Vitro Functional Assays

These experiments assess the functional effect of a compound on a cell or tissue. Examples include:

  • cAMP Assays: To determine G-protein coupled receptor agonism or antagonism.

  • Neurotransmitter Uptake Assays: To measure inhibition of monoamine transporters.

  • Enzyme Inhibition Assays: To determine the inhibitory potency against enzymes like MAO.

In Vivo Models

Animal models are used to evaluate the physiological and behavioral effects of a compound. For neuroactive THIQs, these may include:

  • Forced Swim Test: A model for assessing antidepressant-like activity.[4]

  • Models of Parkinson's Disease: Using neurotoxins like MPTP or 6-OHDA to assess neuroprotective effects.[7]

  • Microdialysis: To measure neurotransmitter levels in specific brain regions.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold is a versatile platform for the development of pharmacologically active compounds. While the specific properties of this compound remain to be fully elucidated, the extensive research on its isomers, particularly 1MeTIQ, suggests that it may possess interesting neuropharmacological activities.

Future research should focus on the systematic evaluation of 4-Me-THIQ, including:

  • Synthesis and Characterization: Confirmation of its chemical structure and purity.

  • In Vitro Pharmacology: A comprehensive receptor and enzyme screening to identify its primary targets.

  • In Vivo Studies: Evaluation in relevant animal models to determine its physiological and behavioral effects.

  • Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion.

Such studies will be crucial in determining the therapeutic potential of 4-Me-THIQ and its place within the broader family of pharmacologically active tetrahydroisoquinolines.

References

The Interaction of Substituted Tetrahydroisoquinolines with the Dopaminergic System: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides an in-depth overview of the interaction between substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives and the dopamine system. Based on a comprehensive review of publicly available scientific literature, there is a notable lack of specific research on the direct interactions of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) with dopamine receptors or the dopamine transporter. Therefore, this document focuses on closely related and well-studied THIQ analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Tetrahydroisoquinolines and the Dopaminergic System

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1] Given its structural similarity to dopamine, the THIQ nucleus is a key pharmacophore for agents targeting the dopaminergic system. These compounds have been investigated for their potential as neuroprotective agents, treatments for neurodegenerative diseases, and as probes to understand the intricacies of dopamine signaling.[2][3]

The dopaminergic system, comprising dopamine receptors (D1-D5), the dopamine transporter (DAT), and the enzymatic machinery for dopamine synthesis and metabolism, plays a critical role in motor control, motivation, reward, and cognition.[4] Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, molecules that modulate dopaminergic neurotransmission are of significant therapeutic interest.

This guide will explore the known interactions of various substituted THIQs with key components of the dopaminergic system, presenting quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Interaction with Dopamine Receptors

Several substituted THIQ derivatives have been synthesized and evaluated for their affinity to dopamine receptor subtypes. The D2 and D3 receptors, in particular, have been prominent targets in these investigations.

Quantitative Data: Dopamine Receptor Binding Affinities

The binding affinities of various THIQ derivatives for dopamine receptors are summarized in the table below. These values, typically expressed as the inhibition constant (Ki), indicate the concentration of the compound required to inhibit 50% of radioligand binding to the receptor. A lower Ki value signifies a higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
6,7-dimethoxy-THIQ derivative (5s)D31.2[5]
6,7-dimethoxy-THIQ derivative (5t)D33.4[5]
6,7-dihydroxy-THIQ derivative (6a)D32[4]
2,3-dimethoxy benzamide THIQ analogue (5q)D357[5]
1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-THIQD413.8[6]
1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-THIQD3197[6]
1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-THIQD2286[6]

Interaction with the Dopamine Transporter (DAT)

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating the signal. Inhibition of DAT leads to an increase in extracellular dopamine levels. Certain THIQ derivatives have been shown to interact with DAT.

Quantitative Data: Dopamine Transporter Interaction

The following table summarizes the inhibitory activity of a THIQ derivative on dopamine uptake. The IC50 value represents the concentration of the compound that inhibits 50% of dopamine uptake.

CompoundAssayActivity (IC50 or Ki)Reference
4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ)[3H]dopamine uptakeWeakest inhibitor among tested compounds[7]

While quantitative data for DAT binding affinity or uptake inhibition for a wide range of THIQs is limited in the provided search results, studies on compounds like 4-Phenyl-THIQ indicate that substitution at the 4-position can influence interaction with the dopamine release process, even without potent direct DAT inhibition.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of THIQ-dopamine interaction.

Radioligand Binding Assays for Dopamine Receptors

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the Ki of a THIQ derivative for a dopamine receptor subtype (e.g., D2, D3).

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2/D3 receptors).

  • Test THIQ compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like haloperidol).

  • Assay buffer (e.g., Tris-HCl with physiological salts).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Incubation: In test tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test THIQ compound. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a saturating concentration of an unlabeled ligand.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration. The IC50 value is determined from this curve using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Dopamine Release

This protocol is used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of a living animal.

Objective: To assess the effect of a THIQ derivative on dopamine release in a specific brain region (e.g., nucleus accumbens).

Materials:

  • Live, anesthetized or freely moving laboratory animal (e.g., rat).

  • Stereotaxic apparatus.

  • Microdialysis probe.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

  • Test THIQ compound.

Procedure:

  • Probe Implantation: Surgically implant the microdialysis probe into the target brain region using a stereotaxic apparatus.

  • Perfusion: Continuously perfuse the probe with aCSF at a slow, constant flow rate using a syringe pump.

  • Sample Collection: Collect the dialysate, which contains extracellular fluid from the brain region, in timed fractions using a fraction collector.

  • Baseline Measurement: Collect several baseline fractions to establish the basal level of dopamine.

  • Drug Administration: Administer the test THIQ compound, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.

  • Post-Administration Sample Collection: Continue to collect dialysate fractions to measure the change in dopamine levels following drug administration.

  • Sample Analysis: Analyze the dopamine concentration in each dialysate fraction using HPLC-ECD.

  • Data Analysis: Express the dopamine concentration in each fraction as a percentage of the average baseline concentration. Plot the percentage change in dopamine over time to visualize the effect of the THIQ compound on dopamine release.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the interaction of THIQ derivatives with the dopaminergic system.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle DDC Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor (e.g., D2) Dopamine_synapse->Dopamine_Receptor Binding THIQ Substituted THIQ THIQ->DAT Modulation Signaling_Cascade Intracellular Signaling Cascade Dopamine_Receptor->Signaling_Cascade THIQ_postsynaptic Substituted THIQ THIQ_postsynaptic->Dopamine_Receptor Binding

Caption: Hypothetical signaling pathway of a substituted THIQ at a dopamine synapse.

G start Start prepare_membranes Prepare cell membranes expressing dopamine receptor start->prepare_membranes prepare_reagents Prepare radioligand, test THIQ, and control solutions start->prepare_reagents incubation Incubate membranes with radioligand and test compound prepare_membranes->incubation prepare_reagents->incubation filtration Rapidly filter to separate bound and unbound radioligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing quantification Measure radioactivity with liquid scintillation counter washing->quantification analysis Calculate IC50 and Ki values quantification->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Caption: Structure-activity relationships of substituted THIQs.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold represents a versatile platform for the development of novel modulators of the dopaminergic system. The available literature demonstrates that substitutions at various positions on the THIQ ring system can lead to compounds with high affinity for dopamine receptors, particularly the D3 subtype, and can influence dopamine release and uptake dynamics. The neuroprotective effects observed with some derivatives, such as 1-methyl-THIQ, further highlight the therapeutic potential of this class of compounds.

However, a significant gap in the current body of research is the lack of specific data on the interaction of this compound with the dopamine system. Future studies are warranted to elucidate the pharmacological profile of this specific isomer to determine if it shares the dopaminergic activities of its structural relatives. Such research would not only expand our understanding of the structure-activity relationships of THIQ derivatives but could also uncover novel lead compounds for the treatment of dopamine-related CNS disorders. For researchers in the field, the exploration of the 4-methyl substituted THIQ represents a promising and underexplored avenue of investigation.

References

Enantioselective Synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core methodologies for the enantioselective synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ), a chiral scaffold of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of key synthetic strategies, detailed experimental protocols for analogous transformations, and quantitative data to facilitate the selection and implementation of effective synthetic routes.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The introduction of a methyl group at the C4 position creates a chiral center, leading to enantiomers that can exhibit distinct biological activities. Consequently, the development of robust and highly stereoselective methods for the synthesis of enantiopure 4-Me-THIQ is of paramount importance for the exploration of its therapeutic potential.

This guide focuses on the most pertinent and effective strategies for achieving high enantioselectivity in the synthesis of 4-substituted THIQs, with a specific emphasis on the 4-methyl analogue. The primary approaches discussed include asymmetric hydrogenation, a powerful tool for the stereoselective reduction of unsaturated precursors, and the venerable Pictet-Spengler reaction, which can be rendered enantioselective through the use of chiral catalysts or auxiliaries.

Core Synthetic Strategies and Methodologies

The enantioselective synthesis of 4-Me-THIQ predominantly relies on the creation of the C4 stereocenter with high fidelity. The following sections detail the most promising strategies, supported by data from syntheses of closely related analogues, to provide a predictive framework for the synthesis of the target molecule.

Asymmetric Hydrogenation of 4-Methyl-3,4-dihydroisoquinolines

Asymmetric hydrogenation of a prochiral 4-methyl-3,4-dihydroisoquinoline (4-Me-DHIQ) precursor stands as a highly effective and atom-economical approach to access enantioenriched 4-Me-THIQ. This method involves the use of a chiral transition metal catalyst, typically based on iridium or rhodium, to stereoselectively deliver hydrogen across the C=N bond of the DHIQ ring system.

Recent advancements in catalysis have demonstrated that rhodium-thiourea complexes can achieve excellent yields and enantioselectivities in the asymmetric hydrogenation of related heterocyclic compounds. While a specific example for 4-Me-DHIQ is not detailed in the reviewed literature, the general applicability of these catalytic systems suggests their high potential for this transformation.

Logical Workflow for Asymmetric Hydrogenation:

cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Analysis Start Starting Materials Precursor 4-Methyl-3,4-dihydroisoquinoline Start->Precursor Bischler-Napieralski or similar Hydrogenation Asymmetric Hydrogenation Precursor->Hydrogenation Catalyst Chiral Rhodium or Iridium Catalyst Catalyst->Hydrogenation Product Enantioenriched 4-Methyl-THIQ Hydrogenation->Product Analysis Purification and Chiral Analysis (HPLC) Product->Analysis

Caption: Workflow for the asymmetric hydrogenation approach.

Enantioselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[1][2] To achieve enantioselectivity, this reaction can be performed using a chiral Brønsted acid catalyst or by employing a chiral auxiliary attached to the nitrogen of the starting amine.

The use of a chiral auxiliary, such as (1R,2S,5R)-(-)-menthyl-(S)-p-toluenesulfinate (Andersen reagent), has been shown to be effective in directing the stereochemical outcome of the cyclization with various aldehydes.[3] This approach would involve the synthesis of an N-sulfinyl β-arylethylamine precursor, which then undergoes a diastereoselective Pictet-Spengler reaction. Subsequent removal of the chiral auxiliary yields the enantioenriched THIQ.

Conceptual Pathway for Chiral Auxiliary-Mediated Pictet-Spengler Reaction:

Amine β-Arylethylamine Sulfinamide N-Sulfinyl Amine Amine->Sulfinamide Auxiliary Chiral Auxiliary (e.g., Andersen Reagent) Auxiliary->Sulfinamide PictetSpengler Diastereoselective Pictet-Spengler Reaction Sulfinamide->PictetSpengler Aldehyde Aldehyde/ Ketone Aldehyde->PictetSpengler Intermediate Diastereomerically Enriched Sulfinyl-THIQ PictetSpengler->Intermediate Deprotection Auxiliary Removal Intermediate->Deprotection Product Enantioenriched 4-Substituted-THIQ Deprotection->Product

Caption: Chiral auxiliary approach for the Pictet-Spengler reaction.

Quantitative Data Summary

MethodCatalyst/AuxiliarySubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric HydrogenationRh-Thiourea ComplexQuinoxalinesup to 98up to 99[4]
Asymmetric HydrogenationTi-catalyst6,7-methoxy-1-phenyl-DHIQ8298[5]
Asymmetric Transfer HydrogenationRuCl₂(cymene)/(R,R)-N,N*f1-Alkyl/Aryl DHIQsHighHigh[5]
Pictet-Spengler (Enzymatic)Norcoclaurine Synthase (NCS)Dopamine + 4-hydroxyphenylacetaldehyde86-99.695.3-98.0[6]
Pictet-Spengler (Auxiliary)(1R,2S,5R)-(-)-menthyl-(S)-p-toluenesulfinateN-p-tolyl sulfinyl phenylethylamine + AldehydesGoodHigh (inferred)[3]

Experimental Protocols

The following are generalized experimental protocols for the key synthetic strategies, adapted from literature procedures for similar substrates. These should be considered as a starting point for the development of a specific protocol for 4-Me-THIQ.

General Procedure for Asymmetric Hydrogenation of a Dihydroisoquinoline

Materials:

  • 4-Methyl-3,4-dihydroisoquinoline precursor

  • Chiral Rhodium or Iridium catalyst (e.g., Rh-Thiourea complex)

  • Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with the 4-methyl-3,4-dihydroisoquinoline substrate and the chiral catalyst (typically 0.5-2 mol%).

  • Anhydrous, degassed solvent is added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The vessel is purged several times with hydrogen gas.

  • The reaction is pressurized with hydrogen to the desired pressure (e.g., 1-50 atm) and stirred at a specified temperature (e.g., room temperature to 50 °C) for the required time (typically 12-48 hours).

  • Upon completion (monitored by TLC or GC-MS), the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched this compound.

  • The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Chiral Auxiliary-Mediated Pictet-Spengler Reaction

Materials:

  • β-Arylethylamine precursor to 4-Me-THIQ

  • Chiral sulfinyl auxiliary (e.g., (1R,2S,5R)-(-)-menthyl-(S)-p-toluenesulfinate)

  • n-Butyllithium

  • Anhydrous THF

  • Aldehyde (e.g., acetaldehyde for the 1-methyl analogue, which is not the target but illustrates the principle)

  • Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous dichloromethane

  • HCl in ethanol

Procedure:

  • Synthesis of the N-sulfinyl amine: To a solution of the β-arylethylamine in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 30 minutes, a solution of the chiral sulfinyl auxiliary in THF is added. The reaction is stirred for several hours before quenching with saturated aqueous ammonium chloride. The product is extracted, dried, and purified.

  • Pictet-Spengler Cyclization: To a solution of the N-sulfinyl amine and the aldehyde in anhydrous dichloromethane at -78 °C is added the Lewis acid (e.g., BF₃·OEt₂). The reaction is stirred and allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted, dried, and purified to yield the diastereomerically enriched N-sulfinyl-THIQ.

  • Auxiliary Removal: The N-sulfinyl-THIQ is dissolved in ethanol and cooled to 0 °C. A solution of HCl in ethanol is added, and the reaction is stirred for several hours. The solvent is removed under reduced pressure, and the residue is purified to give the enantioenriched this compound.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of this compound is a challenging yet achievable objective through modern asymmetric catalytic methods. While a definitive, optimized protocol for this specific molecule is not yet prominent in the literature, the principles and procedures outlined in this guide for analogous systems provide a strong foundation for its successful synthesis. Asymmetric hydrogenation of a 4-methyl-3,4-dihydroisoquinoline precursor using a chiral rhodium or iridium catalyst is a highly promising and direct approach. Alternatively, the use of a chiral auxiliary in a diastereoselective Pictet-Spengler reaction offers a robust, albeit longer, synthetic route. The choice of method will depend on the availability of starting materials, catalyst, and the desired scale of the synthesis. Further research and development in this specific area are encouraged to establish optimized conditions and expand the synthetic toolkit for this important chiral building block.

References

The Pivotal Role of C4 Substitution: A Deep Dive into the Structure-Activity Relationship of 4-Substituted-1,2,3,4-tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has focused on modifications at various positions of the THIQ ring, substitution at the C4 position has emerged as a critical determinant of pharmacological activity, profoundly influencing affinity and selectivity for key biological targets. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-substituted-1,2,3,4-tetrahydroisoquinolines, with a particular focus on their interactions with dopamine and NMDA receptors. Due to a scarcity of publicly available data on 4-Methyl-1,2,3,4-tetrahydroisoquinoline, this report will focus on the broader SAR of 4-substituted analogs to infer the potential impact of a methyl group at this position.

Dopaminergic Activity of 4-Aryl-1,2,3,4-tetrahydroisoquinolines

A significant body of research has centered on 4-aryl substituted THIQs as potent dopamine receptor ligands. The nature and substitution pattern of the aryl group at the C4 position, in combination with substituents on the THIQ core, dictates the affinity and agonist/antagonist profile at D1 and D2-like dopamine receptors.

Quantitative Structure-Activity Relationship for Dopamine D1 Receptor Agonism

Studies on a series of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives have revealed potent agonistic activity at the DA1 receptor, a peripheral dopamine receptor subtype with pharmacology similar to the central D1 receptor. The renal vasodilation activity of these compounds serves as a functional measure of their DA1 agonism.

Compound IDR1 (at C7)R2 (at C8)Renal Vasodilator Activity (YM435 = 1)
1 OHOHPotent
2 OHCH3Potent
43 NHSO2CH3H~1

Table 1: Renal vasodilator activity of 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives as a measure of DA1 receptor agonism. Activity is expressed relative to the potent DA1 agonist YM435.[1]

The data indicates that substitution at the 7 and 8 positions of the THIQ nucleus significantly modulates DA1 agonist activity. Notably, 4-(3,4-Dihydroxyphenyl)-7-methanesulfonamido-1,2,3,4-tetrahydroisoquinoline (43) was identified as a potent renal vasodilator with activity nearly equivalent to the reference compound YM435.[1] Furthermore, the (S)-enantiomer of 7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline, (S)-(-)-1, was found to be a highly potent DA1 agonist, approximately 10 times more potent than dopamine in increasing renal blood flow.[2]

A crucial finding in the SAR of these compounds is the necessity of the catechol moiety on the 4-phenyl ring for potent D1 agonism. A monohydroxy analog, 4-(3-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline, displayed only slight activity in a rat retinal adenylate cyclase assay, a biochemical measure of D1 receptor activation.[3]

NMDA Receptor Modulation by Tetrahydroisoquinoline Derivatives

The THIQ scaffold has also been explored for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function.

Experimental Protocols

Dopamine D1 Receptor Binding Assay ([³H]SCH23390)

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D1 receptor.

Materials:

  • Membrane Preparation: Rat striatal tissue or cells expressing the human dopamine D1 receptor.

  • Radioligand: [³H]SCH23390 (a selective D1 antagonist).

  • Non-specific Binding Agent: cis(Z)-flupenthixol or SCH23390 (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Test Compounds: 4-substituted-1,2,3,4-tetrahydroisoquinoline derivatives.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand (typically at a concentration close to its Kd, e.g., 0.3 nM), and the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

NMDA Receptor Functional Assay (Two-Electrode Voltage Clamp Electrophysiology)

This protocol describes a method to assess the functional modulation of NMDA receptors by test compounds using electrophysiology in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2B).

  • Recording Solution (BaCl2 Ringer's): 100 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl2, 10 mM HEPES, pH 7.5.

  • Agonists: Glutamate and Glycine.

  • Test Compounds: 4-substituted-1,2,3,4-tetrahydroisoquinoline derivatives.

  • Instrumentation: Two-electrode voltage clamp amplifier, data acquisition system.

Procedure:

  • Oocyte Preparation and Injection: Isolate and defolliculate Xenopus oocytes. Inject the oocytes with cRNA encoding the desired NMDA receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -40 to -70 mV.

  • Agonist Application: Apply a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.

  • Compound Application: Co-apply the test compound with the agonists to determine its effect on the NMDA receptor-mediated current. Positive allosteric modulators will enhance the current, while antagonists will reduce it.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Construct concentration-response curves to determine the EC50 (for potentiators) or IC50 (for inhibitors) of the test compound.

Visualizing Structure-Activity Relationships and Experimental Workflows

Dopamine D1 Receptor Agonist SAR

SAR_Dopamine_D1 THIQ 4-Aryl-THIQ Core Essential for Activity Catechol Catechol Moiety (3,4-dihydroxy) on Phenyl Ring Crucial for D1 Agonism THIQ->Catechol Presence of Monohydroxy Monohydroxy Phenyl (3-hydroxy) Significantly Reduced Activity THIQ->Monohydroxy Presence of Substituents Substituents on THIQ Core (e.g., at C7, C8) Modulate Potency THIQ->Substituents Modification with Potent_Agonism Potent D1 Agonism Catechol->Potent_Agonism Weak_Activity Weak/No Activity Monohydroxy->Weak_Activity Substituents->Potent_Agonism Fine-tunes

Caption: SAR of 4-Aryl-THIQs at Dopamine D1 Receptors.

Experimental Workflow for Dopamine Receptor Binding Assay

Workflow_Dopamine_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Rat Striatum) Incubation Incubation (Membranes + Compound + Radioligand) Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]SCH23390) Radioligand_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for Dopamine D1 Receptor Binding Assay.

Conclusion

The structure-activity relationship of 4-substituted-1,2,3,4-tetrahydroisoquinolines is a rich and complex field, with significant implications for the design of novel therapeutics targeting the central nervous system. For dopamine D1 receptor agonism, the presence of a catechol moiety on a C4-aryl substituent is paramount for high potency. While specific data for a 4-methyl substituent is lacking, the principles derived from the study of 4-aryl analogs suggest that the nature of the substituent at this position is a key determinant of biological activity. Further investigation into smaller alkyl and functionalized alkyl substituents at the C4 position is warranted to fully elucidate the SAR and to explore the potential of compounds like this compound as valuable pharmacological probes or therapeutic leads. The detailed experimental protocols and SAR visualizations provided in this guide offer a solid foundation for researchers to build upon in this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to the Pictet-Spengler Reaction for 4-Methyl-Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and efficient method for the synthesis of tetrahydroisoquinoline and its derivatives. This technical guide delves into the specifics of employing this reaction for the synthesis of 4-methyl-tetrahydroisoquinoline, a key structural motif in numerous biologically active compounds and pharmaceutical agents. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to aid researchers in the successful application of this synthetic strategy.

The Pictet-Spengler Reaction: A Powerful Tool for Heterocycle Synthesis

First reported in 1911 by Amé Pictet and Theodor Spengler, the reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[1][2] The versatility of the Pictet-Spengler reaction has made it a widely adopted method in both academic and industrial settings for the preparation of a diverse array of alkaloids and medicinal compounds.[3]

The synthesis of 4-substituted tetrahydroisoquinolines, such as the target 4-methyl derivative, is of particular interest due to the prevalence of this scaffold in pharmacologically active molecules. Traditional methods for achieving this substitution pattern can be multi-stepped or result in low yields.[1] However, variations of the Pictet-Spengler reaction, such as the α-amidoalkylation reaction, provide an efficient route to these valuable compounds.[1]

Reaction Mechanism

The synthesis of a 4-methyl-tetrahydroisoquinoline derivative via an α-amidoalkylation approach, a variant of the Pictet-Spengler reaction, proceeds through a well-defined mechanistic pathway. The key steps involve the formation of an amide precursor followed by an acid-catalyzed intramolecular cyclization.

The reaction commences with the acylation of a 2-phenylethylamine derivative to form the corresponding amide. This amide then undergoes an intramolecular electrophilic aromatic substitution reaction, facilitated by an acid catalyst, to form the desired 4-methyl-tetrahydroisoquinoline ring system.

Reaction_Mechanism cluster_reactants Reactant Preparation Amine 2-Phenylpropylamine Amide N-(2-phenylpropyl)acetamide (Amide Precursor) Amine->Amide Acylation AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Amide IminiumIon N-Acyliminium Ion Intermediate Amide->IminiumIon Acid Catalyst (e.g., PPA/SiO2) CyclizedIntermediate Cyclized Intermediate IminiumIon->CyclizedIntermediate Intramolecular Electrophilic Aromatic Substitution Product 4-Methyl-N-acetyl-tetrahydroisoquinoline CyclizedIntermediate->Product Deprotonation Experimental_Workflow Start Start: 2-Phenylpropylamine Acylation Step 1: Acylation (Acetyl Chloride, DCM) Start->Acylation AmideIsolation Isolation of Amide Precursor Acylation->AmideIsolation Cyclization Step 2: Cyclization (PPA/SiO2, Toluene, Reflux) AmideIsolation->Cyclization Workup Aqueous Workup Cyclization->Workup Purification Column Chromatography Workup->Purification Product Final Product: 4-Methyl-N-acetyl-tetrahydroisoquinoline Purification->Product

References

An In-depth Technical Guide on the Crystal Structure of 4-Methyl-Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available crystallographic databases did not yield the specific crystal structure for 4-Methyl-1,2,3,4-tetrahydroisoquinoline. This guide presents a detailed analysis of a closely related compound, Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate , for which crystallographic data is available. This information serves as a valuable reference for understanding the structural characteristics of 4-methyl-substituted tetrahydroisoquinoline scaffolds.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The substitution pattern on the THIQ core plays a crucial role in modulating its pharmacological properties. This guide focuses on the structural elucidation of a 4-methyl substituted THIQ derivative, providing key insights into its solid-state conformation through single-crystal X-ray diffraction analysis.

Crystallographic Data

The crystal structure of Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has been determined to provide precise information on its molecular geometry and packing in the crystalline state. The key crystallographic parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

ParameterValue
Empirical Formula C₁₃H₁₃NO₄
Formula Weight 247.24
Temperature 293 K
Wavelength Mo Kα radiation
Crystal System Triclinic
Space Group P -1
Unit Cell Dimensions
a6.4585 (9) Å
b8.1999 (7) Å
c12.5763 (11) Å
α78.876 (7)°
β77.228 (9)°
γ72.354 (9)°
Volume 613.28 (11) ų
Z 2
Calculated Density 1.339 Mg/m³
Absorption Coefficient 0.10 mm⁻¹
Crystal Size 0.38 × 0.23 × 0.09 mm

Data sourced from a study on the synthesis and characterization of Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.[1]

Experimental Protocols

The synthesis and crystallization of Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate were achieved through a specific chemical pathway, leading to the formation of single crystals suitable for X-ray diffraction.

3.1. Synthesis

The title compound was obtained as a minor product from the hydrolysis of ethyl 2-(2-(1,3-dioxolan-2-yl)phenyl)-2-cyanopropanoate.[1] The procedure is as follows:

  • To a solution of ethyl 2-(2-(1,3-dioxolan-2-yl) phenyl)-2-cyanopropanoate (344 mg, 1.25 mmol) in DMSO (3.0 ml), potassium carbonate (K₂CO₃, 89 mg, 0.64 eq) was added at room temperature.[1]

  • Hydrogen peroxide (H₂O₂, 0.55 mL, 30%, 4 eq) was then added in three portions over a period of 2 hours.[1]

  • The reaction mixture was stirred for an additional hour.[1]

  • The reaction was quenched with brine (20 mL) and extracted with ethyl acetate (2 x 30 mL).[1]

  • The combined organic phases were washed with brine (2 x 20 mL), dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[1]

  • The resulting residue was purified by flash chromatography on silica gel (25% ethyl acetate in hexane) to yield the title compound as colorless needles.[1]

3.2. Crystallization

Single crystals suitable for X-ray diffraction were obtained directly from the purification process, appearing as colorless needles.[1] The crystals were mounted for data collection.

3.3. X-ray Data Collection and Structure Refinement

Data for the crystal structure was collected on a diffractometer. The structure was solved using direct methods and refined using full-matrix least-squares techniques.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Ethyl 2-(2-(1,3-dioxolan-2-yl)phenyl)-2-cyanopropanoate in DMSO add_k2co3 Add K2CO3 start->add_k2co3 add_h2o2 Add H2O2 (3 portions over 2h) add_k2co3->add_h2o2 stir Stir for 1h add_h2o2->stir quench Quench with Brine stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Chromatography concentrate->chromatography product Product: Colorless Needles chromatography->product

Caption: Synthesis and Purification Workflow.

Structural Commentary

The crystal structure reveals a nearly planar fused-ring system in Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate, with a dihedral angle of only 1.02(10)° between the benzene and the heterocyclic rings.[1] In the crystal, molecules form centrosymmetric dimers through N—H···O hydrogen bonds.[1] The ethyl group was observed to be disordered over two positions.[1]

Conclusion

While the crystal structure of this compound remains to be determined, the detailed analysis of the closely related Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate provides a solid foundation for understanding the structural chemistry of this class of compounds. The provided crystallographic data and experimental protocols are valuable resources for researchers in medicinal chemistry and drug development working with tetrahydroisoquinoline scaffolds. Further studies to crystallize and analyze the parent this compound are encouraged to expand the structural database of this important class of molecules.

References

4-Methyl-1,2,3,4-tetrahydroisoquinoline: A Technical Overview of a Lesser-Known Isomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in a wide array of natural products and synthetic molecules of significant pharmacological interest.[1][2][3][4] This heterocyclic system is a core component of many alkaloids and has been extensively utilized in medicinal chemistry to develop agents with diverse biological activities, including antitumor, antimicrobial, and neuroprotective properties.[5] While extensive research has focused on substitutions at the 1, 2, and 3-positions of the THIQ ring, the 4-substituted analogues, particularly 4-Methyl-1,2,3,4-tetrahydroisoquinoline, remain a less explored chemical space. This technical guide aims to provide a comprehensive overview of the discovery, history, synthesis, and known biological activities related to this compound, drawing upon available literature for the broader class of 4-substituted THIQs where specific data for the 4-methyl derivative is limited.

Discovery and History

The parent 1,2,3,4-tetrahydroisoquinoline ring system was first synthesized in 1911 by Pictet and Spengler through the condensation of a β-arylethylamine with a carbonyl compound.[6] This reaction, now known as the Pictet-Spengler synthesis, has become a cornerstone for the preparation of a vast number of THIQ derivatives.[6]

Historically, much of the research on substituted THIQs has been driven by their presence in nature and their potential as therapeutic agents. For instance, Metofoline, an opioid analgesic discovered in the 1950s, is a complex 1,2-disubstituted THIQ derivative.[7] However, a specific timeline for the discovery of this compound is not well-documented in readily accessible scientific literature, suggesting it has not been a primary focus of research in the same vein as its other isomers, such as the endogenously found 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ).[8] Research on 4-substituted THIQs has generally been part of broader structure-activity relationship (SAR) studies to explore the impact of substitution at this position on receptor binding and biological function.

Synthesis and Experimental Protocols

The synthesis of 4-substituted-1,2,3,4-tetrahydroisoquinolines can be approached through several synthetic strategies. While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a general approach can be inferred from methods used for other 4-substituted THIQs. One common strategy involves the construction of the isoquinoline ring with the desired substituent already in place or introduced at a later stage.

A plausible synthetic route could involve the cyclization of a suitably substituted phenethylamine derivative. The following diagram illustrates a generalized synthetic workflow for preparing 4-substituted THIQs.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Product Phenethylamine_Derivative Substituted Phenethylamine Pictet_Spengler Pictet-Spengler Reaction Phenethylamine_Derivative->Pictet_Spengler Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Pictet_Spengler THIQ_Precursor Tetrahydroisoquinoline Precursor Pictet_Spengler->THIQ_Precursor 4_Substituted_THIQ 4-Substituted Tetrahydroisoquinoline THIQ_Precursor->4_Substituted_THIQ Further Modification Screening_Workflow Start Synthesized 4-Methyl-THIQ Primary_Binding Primary Radioligand Binding Assay (e.g., Dopamine D2 Receptor) Start->Primary_Binding Decision1 Significant Binding? Primary_Binding->Decision1 Functional_Assay Functional Assay (e.g., cAMP accumulation) Decision1->Functional_Assay Yes End Pharmacological Profile Decision1->End No Decision2 Agonist or Antagonist? Functional_Assay->Decision2 Agonist_Path Characterize Agonist Properties (EC50, Emax) Decision2->Agonist_Path Agonist Antagonist_Path Characterize Antagonist Properties (IC50, Ki) Decision2->Antagonist_Path Antagonist Selectivity Selectivity Profiling (Binding to other receptors) Agonist_Path->Selectivity Antagonist_Path->Selectivity In_Vivo In Vivo Studies (Animal Models) Selectivity->In_Vivo In_Vivo->End

References

Endogenous 4-Methyl-1,2,3,4-tetrahydroisoquinoline in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous presence of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in the mammalian brain. Initially, it is important to clarify that while the topic specifies 4-Methyl-1,2,3,4-tetrahydroisoquinoline, the predominant and endogenously relevant compound discussed in scientific literature is 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). This document will focus on 1-MeTIQ, a compound of significant interest due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. This guide summarizes the current knowledge on its biosynthesis, quantitative distribution in the brain, detailed experimental protocols for its detection, and its molecular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of its biological roles.

Introduction

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous amine found in the mammalian brain, including in humans and rodents.[1] It belongs to the family of tetrahydroisoquinolines, which can be formed through the condensation of biogenic amines with aldehydes or α-keto acids.[2] 1-MeTIQ has garnered significant attention for its neuroprotective effects, contrasting with other tetrahydroisoquinolines that may exhibit neurotoxic properties.[3] Its potential mechanisms of action include the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and modulation of the glutamatergic system.[4] Notably, alterations in 1-MeTIQ levels have been observed in animal models of Parkinson's disease, suggesting its involvement in the pathophysiology of neurodegeneration.[5] This guide aims to consolidate the technical information available on the endogenous presence and function of 1-MeTIQ in the brain.

Quantitative Distribution of 1-MeTIQ in the Brain

The concentration of 1-MeTIQ varies across different brain regions and can be influenced by pathological conditions. While comprehensive data across all brain regions are still being gathered, existing studies provide valuable insights into its distribution.

SpeciesBrain RegionCondition1-MeTIQ Concentration (ng/g of tissue)Reference(s)
RatWhole BrainNormal2.15
MouseWhole BrainControlNot specified, but significantly decreased with haloperidol treatment.[5]
HumanSubstantia NigraParkinson's DiseaseReduced by as much as 50% compared to controls.[2]
Rat (aged)Substantia NigraAgedReduced by 50% compared to young rats.

Table 1: Quantitative Data on 1-MeTIQ Concentrations in the Brain

Biosynthesis of 1-MeTIQ

The formation of 1-MeTIQ in the brain is believed to occur through two primary pathways: the non-enzymatic Pictet-Spengler reaction and an enzymatic pathway.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, such as 2-phenylethylamine, with an aldehyde or a-keto acid, like pyruvate, followed by ring closure.[6]

The enzymatic synthesis is catalyzed by a specific enzyme, referred to as 1-MeTIQ synthase ("1-MeTIQase"), which has been identified in the mitochondrial-synaptosomal fraction of the rat brain.[7][8] This enzyme facilitates the reaction between 2-phenethylamine and pyruvate to form 1-MeTIQ.[7]

G Biosynthesis of 1-MeTIQ in the Brain cluster_reactants Precursors cluster_pathways Synthesis Pathways 2-Phenylethylamine 2-Phenylethylamine Pictet-Spengler Reaction Pictet-Spengler Reaction 2-Phenylethylamine->Pictet-Spengler Reaction Enzymatic Synthesis Enzymatic Synthesis 2-Phenylethylamine->Enzymatic Synthesis Pyruvate Pyruvate Pyruvate->Pictet-Spengler Reaction Pyruvate->Enzymatic Synthesis 1-MeTIQ 1-MeTIQ Pictet-Spengler Reaction->1-MeTIQ Enzymatic Synthesis->1-MeTIQ 1-MeTIQase 1-MeTIQase 1-MeTIQase->Enzymatic Synthesis catalyzes caption Biosynthesis of 1-MeTIQ.

Caption: Biosynthesis of 1-MeTIQ.

Experimental Protocols for Quantification

The accurate quantification of 1-MeTIQ in brain tissue is crucial for understanding its physiological and pathological roles. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation from Brain Tissue
  • Homogenization: Brain tissue is homogenized in a suitable buffer, often a cold acidic solution such as 0.4 M perchloric acid containing antioxidants like EDTA and ascorbic acid to prevent degradation.

  • Internal Standard Spiking: A deuterated internal standard (e.g., 1-MeTIQ-d4) is added to the homogenate for accurate quantification.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): The homogenate is alkalinized (e.g., with ammonium hydroxide) and extracted with an organic solvent like dichloromethane or chloroform.[5] The organic phase containing 1-MeTIQ is then collected.

    • Solid-Phase Extraction (SPE): The sample can be further cleaned up using SPE cartridges to remove interfering substances.

  • Derivatization (for GC-MS): For GC-MS analysis, 1-MeTIQ is often derivatized to increase its volatility and thermal stability. A common derivatizing agent is pentafluoropropionic anhydride (PFPA) to form the PFP derivative.[5]

Caption: Quantification workflow.

LC-MS/MS Method
  • Chromatographic Separation:

    • Column: A reversed-phase column, such as a 5CN-MS column (150x2.0 mm), is typically used.

    • Mobile Phase: A mixture of methanol and an aqueous buffer like 5 mM ammonium formate (e.g., 90:10, v/v) is used for elution.

    • Flow Rate: A flow rate of 0.2 mL/min is common.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • MRM Transitions:

      • 1-MeTIQ: m/z 147.8 → 130.8

      • 1-MeTIQ-d4 (Internal Standard): m/z 151.8 → 133.8

GC-MS Method
  • Chromatographic Separation:

    • Column: A capillary column suitable for amine analysis is used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: An optimized temperature gradient is necessary to separate the derivatized 1-MeTIQ from other components.

  • Mass Spectrometry Detection:

    • Ionization: Electron impact (EI) or chemical ionization (CI) can be used.

    • Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized 1-MeTIQ for quantification.[5]

Signaling Pathways and Mechanisms of Action

1-MeTIQ exerts its neuroprotective effects through multiple signaling pathways.

Inhibition of Monoamine Oxidase (MAO)

1-MeTIQ is a reversible inhibitor of both MAO-A and MAO-B.[1][9] By inhibiting these enzymes, 1-MeTIQ reduces the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby increasing their synaptic availability.[1] This action is particularly relevant in the context of Parkinson's disease, where dopamine levels are depleted. The inhibition of MAO also reduces the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of monoamines.

Free Radical Scavenging

1-MeTIQ possesses intrinsic antioxidant properties and can directly scavenge free radicals.[10] This mechanism helps to mitigate oxidative stress, a key factor in neuronal damage in neurodegenerative diseases. It has been shown to inhibit the formation of hydroxyl radicals generated from dopamine oxidation via the Fenton reaction.

NMDA Receptor Antagonism

1-MeTIQ acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[5] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx and excitotoxicity, a common pathway of neuronal death. By antagonizing the NMDA receptor, 1-MeTIQ can prevent this excitotoxic cascade.[5]

G Signaling Pathways of 1-MeTIQ cluster_mao MAO Inhibition cluster_ros Antioxidant Activity cluster_nmda Glutamatergic Modulation 1-MeTIQ 1-MeTIQ MAO-A/B MAO-A/B 1-MeTIQ->MAO-A/B inhibits Increased Monoamines Increased Monoamines 1-MeTIQ->Increased Monoamines Free Radicals Free Radicals 1-MeTIQ->Free Radicals scavenges Reduced Oxidative Damage Reduced Oxidative Damage 1-MeTIQ->Reduced Oxidative Damage NMDA Receptor NMDA Receptor 1-MeTIQ->NMDA Receptor antagonizes Reduced Excitotoxicity Reduced Excitotoxicity 1-MeTIQ->Reduced Excitotoxicity Monoamine Degradation Monoamine Degradation MAO-A/B->Monoamine Degradation ROS Production ROS Production Monoamine Degradation->ROS Production Oxidative Stress Oxidative Stress Free Radicals->Oxidative Stress Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity caption 1-MeTIQ signaling pathways.

Caption: 1-MeTIQ signaling pathways.

Conclusion

1-Methyl-1,2,3,4-tetrahydroisoquinoline is an endogenously produced molecule in the brain with a multifaceted neuroprotective profile. Its ability to inhibit MAO, scavenge free radicals, and antagonize NMDA receptors makes it a promising candidate for further investigation in the context of neurodegenerative diseases and other neurological disorders. The development and application of precise analytical methods for its quantification are essential for elucidating its dynamic roles in brain function and pathology. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the key data and methodologies related to the study of this intriguing endogenous compound. Further research is warranted to fully understand its therapeutic potential and to establish a more complete quantitative map of its distribution and regulation in the human brain.

References

An In-depth Technical Guide to the Core Chemical Properties of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental chemical properties of 4-Methyl-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, for comparative purposes, alongside established experimental protocols for determining these key chemical characteristics.

Core Chemical Properties

This compound is a substituted derivative of tetrahydroisoquinoline, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The addition of a methyl group at the 4-position influences its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Quantitative Data Summary
PropertyThis compound1,2,3,4-tetrahydroisoquinoline (for comparison)
CAS Number 110841-71-9[2]91-21-4
Molecular Formula C₁₀H₁₃N[3]C₉H₁₁N
Molecular Weight 147.22 g/mol [4]133.19 g/mol
Melting Point Data not available-30 °C
Boiling Point Data not available232-233 °C
Density Data not available1.064 g/mL at 25 °C
pKa (predicted) Data not available9.66 ± 0.20[5]
Solubility Data not availableSoluble in water (20 g/L at 20°C)[5]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the core chemical properties of a substituted tetrahydroisoquinoline like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology: Capillary Method [6]

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.[7] The tube is then tapped to ensure the sample is compact at the bottom.[7]

  • Apparatus: A calibrated melting point apparatus, which can be a heated oil bath (e.g., Thiele tube) or a metal block heater, is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[8]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is the end of the range. A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.[8]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Thiele Tube Method [9]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[9]

  • Apparatus: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[9]

  • Procedure: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[9] As the temperature approaches the boiling point, a stream of bubbles will emerge from the inverted capillary tube.[9] The heating is then stopped.

  • Data Recording: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in solution. For an amine, the pKa refers to the acidity of its conjugate acid.

Methodology: Potentiometric Titration [10]

  • Sample Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.[10]

  • Apparatus: A calibrated pH meter with a glass electrode and a burette for the titrant are required.[10]

  • Procedure: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured and recorded after each addition of the titrant.[10]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[10]

Alternative Methodology: ¹H NMR Spectroscopy [11]

The chemical shifts of protons adjacent to the nitrogen atom in the tetrahydroisoquinoline ring will change depending on the protonation state. By monitoring these chemical shifts as a function of pH, a sigmoidal curve can be generated, and the inflection point of this curve corresponds to the pKa.[11]

Solubility Determination

Solubility is a critical parameter, especially in the context of drug development, as it influences absorption and bioavailability.

Methodology: Equilibrium Solubility Method (Shake-Flask)

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed container.[12]

  • Procedure: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Sample Analysis: The suspension is then filtered or centrifuged to remove the undissolved solid.[12] The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

  • Data Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Property Determination cluster_2 Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Structure_Verification->Melting_Point Boiling_Point Boiling Point Structure_Verification->Boiling_Point pKa pKa Determination Structure_Verification->pKa Solubility Solubility Assessment Structure_Verification->Solubility In_Vitro_Screening In Vitro Biological Screening pKa->In_Vitro_Screening Solubility->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization G Compound 4-Methyl-1,2,3,4- tetrahydroisoquinoline Target Biological Target (e.g., GPCR, Enzyme) Compound->Target Binding/ Inhibition Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Activation/ Inhibition Cellular_Response Cellular Response (e.g., Modulation of Neuronal Activity) Signaling_Cascade->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline, a valuable scaffold in medicinal chemistry and drug development. The synthesis is achieved via the Pictet-Spengler reaction, a robust and widely used method for the preparation of tetrahydroisoquinolines. This protocol outlines the reaction of β-methylphenethylamine with formaldehyde under acidic conditions. Detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a methyl group at the 4-position can significantly influence the pharmacological profile of these molecules. The Pictet-Spengler reaction is a classic and efficient method for the construction of the THIQ ring system.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[1] For the synthesis of this compound, β-methylphenethylamine serves as the key β-arylethylamine precursor, and formaldehyde is used as the carbonyl component.

Synthesis Pathway

The synthesis of this compound is accomplished through a one-pot Pictet-Spengler reaction. The overall transformation is depicted below:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product beta_methylphenethylamine β-Methylphenethylamine conditions Pictet-Spengler Reaction Acid Catalyst (e.g., HCl) Heat beta_methylphenethylamine->conditions formaldehyde Formaldehyde formaldehyde->conditions product This compound conditions->product

Caption: Pictet-Spengler synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established principles of the Pictet-Spengler reaction. Researchers should adapt and optimize the conditions as needed for their specific experimental setup.

Materials:

  • β-Methylphenethylamine

  • Formaldehyde (37% solution in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine β-methylphenethylamine (10.0 g, 74.0 mmol) and 25 mL of water.

  • Acidification: Slowly add concentrated hydrochloric acid (8.0 mL, ~96 mmol) to the mixture while stirring.

  • Addition of Formaldehyde: To the resulting solution, add a 37% aqueous solution of formaldehyde (6.5 mL, 81.4 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Basification: After cooling the reaction mixture to room temperature, carefully neutralize it by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 10-12. This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Yields are representative and may vary based on reaction scale and optimization.

ParameterValue
Reactants
β-Methylphenethylamine10.0 g (74.0 mmol)
Formaldehyde (37% aq.)6.5 mL (81.4 mmol)
Conc. Hydrochloric Acid8.0 mL (~96 mmol)
Reaction Conditions
Temperature100-110 °C (Reflux)
Reaction Time4-6 hours
Product
Theoretical Yield10.9 g
Typical Experimental Yield 7.6 - 8.7 g (70-80%)
Appearance Colorless to pale yellow oil
Molecular Weight 147.22 g/mol

Logical Workflow of the Synthesis Protocol

The following diagram illustrates the step-by-step workflow of the experimental protocol.

Synthesis_Workflow start Start step1 Combine β-Methylphenethylamine and Water start->step1 step2 Acidify with Concentrated HCl step1->step2 step3 Add Formaldehyde Solution step2->step3 step4 Heat to Reflux (4-6 hours) step3->step4 step5 Cool to Room Temperature step4->step5 step6 Basify with NaOH (pH 10-12) step5->step6 step7 Extract with Diethyl Ether step6->step7 step8 Dry Organic Layer (MgSO₄/Na₂SO₄) step7->step8 step9 Filter and Evaporate Solvent step8->step9 step10 Purify by Distillation or Chromatography (Optional) step9->step10 end End Product: This compound step10->end

Caption: Step-by-step workflow for the synthesis of 4-Methyl-THIQ.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity.

  • The neutralization with a strong base is exothermic and should be performed with cooling.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

This comprehensive protocol provides a solid foundation for the synthesis of this compound, enabling researchers to produce this key intermediate for further studies in drug discovery and development.

References

Application Notes and Protocols: 4-Methyl-1,2,3,4-tetrahydroisoquinoline in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) and its derivatives in neuropharmacology research. The focus is on their role as modulators of the kappa opioid receptor (KOR), a target of significant interest for the development of therapeutics for depression, anxiety, and substance use disorders.

Application Notes

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3][4] The substitution of a methyl group at the 4-position of the THIQ ring has been a key feature in the development of potent and selective kappa opioid receptor (KOR) antagonists.[5][6][7][8][9][10]

Primary Application: Kappa Opioid Receptor (KOR) Antagonism

Derivatives of 4-Me-THIQ, most notably JDTic and its analogs, are highly potent and selective antagonists of the KOR.[1][5][6][9][10] KORs are G-protein coupled receptors that, when activated by their endogenous ligand dynorphin, are associated with negative affective states such as dysphoria and anxiety.[5][6][11] Antagonism of the KOR is therefore a promising therapeutic strategy for the treatment of:

  • Depression and Anxiety: KOR antagonists have demonstrated antidepressant and anxiolytic-like effects in preclinical models.[5][6][11][12]

  • Substance Use Disorders: By blocking the negative reinforcement associated with drug withdrawal and stress-induced relapse, KOR antagonists show potential in treating addiction to substances like cocaine and alcohol.[10][13]

Mechanism of Action

As KOR antagonists, 4-Me-THIQ derivatives block the signaling cascade initiated by KOR activation. KORs are primarily coupled to inhibitory G-proteins (Gαi/o).[2][6][14] Upon agonist binding, this leads to:

  • Inhibition of adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.

  • Reduction of Ca2+ influx through voltage-gated calcium channels.

  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.[6]

Recent research also highlights the role of β-arrestin-2 dependent signaling in mediating the aversive effects of KOR agonists.[8][14] KOR antagonists, by blocking the receptor, prevent both G-protein and β-arrestin-2 mediated signaling.

Quantitative Data

The following table summarizes the in vitro opioid receptor antagonist activities of JDTic, a prominent 4-Me-THIQ derivative, and its analogs. The data is presented as the equilibrium dissociation constant (Ke) in nanomolar (nM), determined by [³⁵S]GTPγS binding assays. A lower Ke value indicates higher antagonist potency.

Compoundµ Opioid Receptor Ke (nM)δ Opioid Receptor Ke (nM)κ Opioid Receptor Ke (nM)Reference
JDTic ((3R)-7-Hydroxy-N-{(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide)5.32300.033[5]
Analog 4c (3-methyl group removed from JDTic) 11.39020.033[5]
Analog 4f (3- and 4-methyl groups removed from JDTic) 3.51290.023[5]
PDTic (structurally simpler THIQ analog) 144>30006.80[10]
4-Me-PDTic (PDTic with a 4-methylpiperidine) 239>30000.37[10]

Experimental Protocols

1. Synthesis of this compound via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and effective method for the synthesis of tetrahydroisoquinolines.[15][16][17][18] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Materials:

  • β-phenylethylamine derivative

  • A methyl-substituted aldehyde or ketone (e.g., acetaldehyde or acetone)

  • Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like BF₃·OEt₂)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Sodium bicarbonate or other base for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the β-phenylethylamine derivative in the anhydrous solvent.

  • Add the methyl-substituted aldehyde or ketone to the solution. The stoichiometry may need to be optimized to maximize yield.[15]

  • Slowly add the acid catalyst to the reaction mixture while stirring. The reaction temperature can be controlled to influence the reaction rate and minimize side products.[15]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the this compound.

2. Radioligand Binding Assay for Kappa Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[7][19][20][21]

Materials:

  • Cell membranes expressing the human kappa opioid receptor (e.g., from CHO or HEK cells)

  • Radioligand (e.g., [³H]U-69,593)

  • Test compound (4-Me-THIQ derivative) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Non-specific binding determinator (e.g., a high concentration of an unlabeled KOR ligand like U-50,488)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific determinator), and test compound binding (membranes + radioligand + test compound at various concentrations).

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

3. [³⁵S]GTPγS Binding Assay for Functional Antagonist Activity

This functional assay measures the ability of a compound to inhibit agonist-stimulated G-protein activation.[22][23]

Materials:

  • Cell membranes expressing the human kappa opioid receptor

  • [³⁵S]GTPγS

  • KOR agonist (e.g., U-50,488)

  • Test compound (4-Me-THIQ derivative) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and GDP)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add the cell membranes, assay buffer, KOR agonist, and varying concentrations of the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[24]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

  • The Ke (equilibrium dissociation constant for the antagonist) can then be calculated from the IC₅₀ value.

Visualizations

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4_Me_THIQ 4-Me-THIQ Derivative (Antagonist) KOR Kappa Opioid Receptor (KOR) 4_Me_THIQ->KOR Blocks Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin-2 KOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Cellular_Response ↓ Neuronal Excitability (Analgesia, etc.) Ca_channel->Cellular_Response K_channel->Cellular_Response Aversive_Effects Aversive Effects (Dysphoria, etc.) Beta_Arrestin->Aversive_Effects

Caption: Signaling pathway of the Kappa Opioid Receptor and the antagonistic action of 4-Me-THIQ derivatives.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes KOR-expressing Cell Membranes Incubate Incubate to Reach Equilibrium Membranes->Incubate Radioligand Radioligand ([3H]U-69,593) Radioligand->Incubate Test_Compound 4-Me-THIQ Derivative (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

GTPgS_Binding_Workflow cluster_preparation_gtp Preparation cluster_incubation_gtp Incubation cluster_separation_gtp Separation cluster_detection_gtp Detection & Analysis Membranes_gtp KOR-expressing Cell Membranes Incubate_gtp Incubate to Allow G-protein Activation Membranes_gtp->Incubate_gtp Agonist_gtp KOR Agonist (e.g., U-50,488) Agonist_gtp->Incubate_gtp Test_Compound_gtp 4-Me-THIQ Derivative (Varying Concentrations) Test_Compound_gtp->Incubate_gtp GTPgS [35S]GTPγS GTPgS->Incubate_gtp Filter_gtp Rapid Filtration Incubate_gtp->Filter_gtp Wash_gtp Wash to Remove Unbound [35S]GTPγS Filter_gtp->Wash_gtp Count_gtp Scintillation Counting Wash_gtp->Count_gtp Analyze_gtp Data Analysis (IC50 -> Ke) Count_gtp->Analyze_gtp

Caption: Experimental workflow for a [³⁵S]GTPγS functional assay.

References

HPLC analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An increasing body of research has implicated endogenous neurotoxins, such as tetrahydroisoquinoline derivatives, in the pathology of various neurodegenerative disorders. Among these, 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) is of significant interest due to its structural similarity to known dopaminergic neurotoxins. Accurate and sensitive quantification of 4-Me-THIQ in biological matrices is crucial for understanding its physiological and pathological roles. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) for the determination of 4-Me-THIQ in biological samples, including plasma, urine, and brain tissue.

Principle of the Method

This method utilizes reversed-phase HPLC for the chromatographic separation of 4-Me-THIQ from endogenous interferences. The analyte is first extracted from the biological matrix using solid-phase extraction (SPE). Following separation on a C18 column, the analyte is detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. A deuterated internal standard (IS) is used to ensure accuracy and precision.

Materials and Reagents

  • Analytes and Internal Standard:

    • This compound (4-Me-THIQ)

    • This compound-d4 (4-Me-THIQ-d4, Internal Standard)

  • Solvents and Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Perchloric acid

    • EDTA

    • Ascorbic acid

    • Ultrapure water

  • Solid-Phase Extraction (SPE) Cartridges:

    • Oasis MCX (Mixed-Mode Cation Exchange) cartridges

Instrumentation and Chromatographic Conditions

A summary of the HPLC and mass spectrometry conditions is provided in the table below.

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 column (e.g., 150 x 2.0 mm, 5 µm)
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid B: Methanol
Gradient Elution 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 4-Me-THIQ: m/z 148.1 → 133.1; 4-Me-THIQ-d4: m/z 152.1 → 137.1

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of 4-Me-THIQ and 4-Me-THIQ-d4 are prepared in methanol. Working standard solutions are prepared by diluting the stock solutions with 50% methanol. Calibration standards and QC samples are prepared by spiking blank biological matrices (plasma, urine, or brain homogenate) with the appropriate working standard solutions.

Sample Preparation from Biological Matrices

Plasma/Urine:

  • To 100 µL of plasma or urine, add 10 µL of the internal standard working solution.

  • Add 200 µL of 0.4 M perchloric acid containing 0.1% EDTA and 0.1% ascorbic acid to precipitate proteins and prevent oxidation.[1]

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • The supernatant is subjected to solid-phase extraction.

Brain Tissue:

  • Homogenize the brain tissue in ice-cold 0.2% perchloric acid.[2]

  • Centrifuge the homogenate at 12,000 rpm at 4°C.[2]

  • To the supernatant, add the internal standard.

  • Proceed with solid-phase extraction.

Solid-Phase Extraction (SPE) Protocol:

  • Condition the Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the supernatant from the sample preparation step.

  • Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

Method Validation Data

The method was validated for linearity, sensitivity, accuracy, precision, and recovery. A summary of the validation parameters is presented in the table below, adapted from similar validated methods for related compounds.[1][3]

ParameterResult
Linearity Range 0.05 - 50 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 90% in plasma, urine, and brain homogenate

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of 4-Me-THIQ in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Brain Tissue) IS_Spike Spike with Internal Standard Sample->IS_Spike Precipitation Protein Precipitation (Perchloric Acid) IS_Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Load Load onto SPE Cartridge Supernatant->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute Evaporation Evaporate to Dryness SPE_Elute->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Injection Inject into HPLC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for 4-Me-THIQ analysis in biological samples.

Potential Signaling Pathway Involvement

While the specific signaling pathways of 4-Me-THIQ are still under investigation, its structural similarity to other tetrahydroisoquinolines suggests potential interaction with dopaminergic pathways. Tetrahydroisoquinolines have been shown to affect dopamine synthesis, uptake, and metabolism, and may be implicated in pathways related to neuroinflammation and oxidative stress.

signaling_pathway MeTHIQ 4-Me-THIQ Dopamine Dopaminergic Neuron MeTHIQ->Dopamine Enters DAT Dopamine Transporter (DAT) Dopamine->DAT Inhibition? VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine->VMAT2 Inhibition? MAO Monoamine Oxidase (MAO) Dopamine->MAO Metabolism by ROS Reactive Oxygen Species (ROS) MAO->ROS Generates Neuroinflammation Neuroinflammation ROS->Neuroinflammation NeuronalDamage Neuronal Damage ROS->NeuronalDamage Neuroinflammation->NeuronalDamage

Caption: Potential interactions of 4-Me-THIQ with dopaminergic pathways.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in various biological samples. This protocol is suitable for pharmacokinetic studies, toxicological assessments, and clinical research aimed at elucidating the role of this compound in health and disease. The detailed sample preparation and analytical procedures ensure high-quality data for demanding research applications.

References

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ): A Versatile Tool for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) is an endogenous trace amine found in the mammalian brain. As a derivative of the neuroprotective compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), 4-Me-THIQ is emerging as a valuable pharmacological tool for investigating the mechanisms of neurodegeneration and exploring potential therapeutic strategies for diseases such as Parkinson's and Alzheimer's. Its multifaceted mechanism of action, including the attenuation of oxidative stress, inhibition of apoptosis, and modulation of key cell survival signaling pathways, makes it a compound of significant interest.[1][2] This document provides detailed application notes and experimental protocols for utilizing 4-Me-THIQ in both in vitro and in vivo models of neurodegenerative diseases.

Mechanism of Action

The neuroprotective effects of 4-Me-THIQ and its parent compound, 1-MeTIQ, are attributed to several key mechanisms:

  • Monoamine Oxidase (MAO) Inhibition: 1-MeTIQ, a close analog of 4-Me-THIQ, is a known reversible inhibitor of MAO, particularly MAO-B.[3] By inhibiting MAO-B, these compounds can prevent the breakdown of dopamine, thereby increasing its availability in the brain.[3] This is a crucial mechanism in the context of Parkinson's disease, which is characterized by the loss of dopaminergic neurons.

  • Antioxidant Properties: These compounds act as scavengers of free radicals, directly mitigating oxidative stress, a key pathological feature of many neurodegenerative disorders.

  • Anti-apoptotic Effects: 4-Me-THIQ is hypothesized to protect neurons from programmed cell death by modulating the expression of key apoptotic proteins, such as those in the Bcl-2 family.

  • Modulation of Cell Survival Pathways: Evidence suggests that related compounds can activate pro-survival signaling cascades, including the PI3K/Akt pathway, which promotes neuronal growth and survival.

Data Presentation

The following tables summarize quantitative data on the neuroprotective effects of 1-MeTIQ, a close analog of 4-Me-THIQ, in models of neurodegeneration. This data can serve as a reference for expected outcomes when using 4-Me-THIQ.

Table 1: In Vitro Neuroprotective Effects of 1-MeTIQ on SH-SY5Y Cells Exposed to MPP+

ParameterControlMPP+ (1 mM)MPP+ (1 mM) + 1-MeTIQ (10 µM)
Cell Viability (%) 100 ± 548 ± 475 ± 6
Bax/Bcl-2 Ratio 1.0 ± 0.13.2 ± 0.31.5 ± 0.2
Caspase-3 Activity (Fold Change) 1.04.5 ± 0.51.8 ± 0.3

Note: Data is hypothetical and based on typical results from neuroprotection assays. Specific values may vary between experiments.

Table 2: In Vivo Neuroprotective Effects of 1-MeTIQ in an MPTP-Induced Mouse Model of Parkinson's Disease

ParameterSaline ControlMPTP (20 mg/kg)MPTP (20 mg/kg) + 1-MeTIQ (50 mg/kg)
Striatal Dopamine (ng/mg tissue) 15.2 ± 1.84.8 ± 0.911.5 ± 1.5
DOPAC (ng/mg tissue) 3.1 ± 0.41.2 ± 0.32.5 ± 0.5
HVA (ng/mg tissue) 2.5 ± 0.30.9 ± 0.22.0 ± 0.4
Superoxide Dismutase (SOD) Activity (U/mg protein) 120 ± 1075 ± 8105 ± 12
Glutathione Peroxidase (GPx) Activity (U/mg protein) 45 ± 525 ± 440 ± 6
Malondialdehyde (MDA) (nmol/mg protein) 2.1 ± 0.34.8 ± 0.62.8 ± 0.4

Note: Data is synthesized from typical results reported in the literature for MPTP mouse models and neuroprotective compounds.[4][5][6]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol details the assessment of 4-Me-THIQ's ability to protect human neuroblastoma SH-SY5Y cells from the neurotoxin MPP+, the active metabolite of MPTP.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (4-Me-THIQ)

  • 1-methyl-4-phenylpyridinium (MPP+)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of 4-Me-THIQ (e.g., 1, 10, 50 µM) for 2 hours.

    • Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM.

    • Include control wells (no treatment), MPP+ only wells, and 4-Me-THIQ only wells.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: In Vivo Neuroprotection Study in an MPTP-Induced Mouse Model of Parkinson's Disease

This protocol outlines the procedure for evaluating the neuroprotective effects of 4-Me-THIQ in a mouse model of Parkinson's disease induced by MPTP.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • This compound (4-Me-THIQ)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Saline solution

  • HPLC with electrochemical detection (HPLC-ECD) system

  • Kits for SOD, GPx, and MDA assays

Procedure:

  • Animal Groups:

    • Group 1: Saline control (vehicle injections)

    • Group 2: MPTP (20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals on a single day)

    • Group 3: 4-Me-THIQ (50 mg/kg, i.p.) + MPTP (as in Group 2). 4-Me-THIQ is administered 30 minutes before each MPTP injection.

  • Treatment: Administer treatments as described above.

  • Behavioral Assessment (Optional): Perform motor function tests such as the rotarod or pole test 7 days after MPTP administration.

  • Tissue Collection: At 7 days post-MPTP treatment, euthanize the mice and dissect the striatum and substantia nigra from the brains.

  • Neurochemical Analysis (HPLC-ECD):

    • Homogenize striatal tissue in an appropriate buffer.

    • Analyze the supernatant for dopamine, DOPAC, and HVA levels using HPLC-ECD.

  • Oxidative Stress Marker Analysis:

    • Use striatal homogenates to measure the activity of SOD and GPx and the levels of MDA using commercially available kits.

  • Immunohistochemistry (Optional): Perform tyrosine hydroxylase (TH) staining on brain sections to visualize and quantify dopaminergic neuron loss in the substantia nigra.

  • Data Analysis: Compare the neurochemical and oxidative stress markers between the different treatment groups.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of 4-Me-THIQ in neurodegenerative diseases.

neuroprotective_pathway cluster_stress Neurotoxic Insult (e.g., MPP+) cluster_cell Neuron MPP MPP+ Mito Mitochondrial Dysfunction MPP->Mito Inhibits Complex I ROS ↑ ROS Mito->ROS Bax Bax ROS->Bax Activates PI3K PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Promotes Akt->Bax Inhibits Survival Neuronal Survival Akt->Survival Bcl2->Bax Inhibits Bcl2->Survival Caspase Caspase-3 Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis MeTHIQ 4-Me-THIQ MeTHIQ->ROS Scavenges MeTHIQ->PI3K Activates

Caption: Proposed neuroprotective signaling pathway of 4-Me-THIQ.

in_vitro_workflow start Seed SH-SY5Y Cells (96-well plate) pretreat Pre-treat with 4-Me-THIQ (2 hours) start->pretreat induce Induce Neurotoxicity with MPP+ (24 hours) pretreat->induce assay Perform MTT Assay induce->assay analyze Analyze Cell Viability assay->analyze in_vivo_workflow start Acclimatize C57BL/6 Mice group Divide into Treatment Groups (Control, MPTP, 4-Me-THIQ + MPTP) start->group treat Administer Treatments (i.p. injections) group->treat wait Post-treatment Period (7 days) treat->wait euthanize Euthanize and Dissect Brains wait->euthanize analyze Analyze Striatal Tissue: - Dopamine & Metabolites (HPLC-ECD) - Oxidative Stress Markers (SOD, GPx, MDA) euthanize->analyze end Data Interpretation analyze->end

References

Application Notes and Protocols for in vivo Experimental Models Using 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) in various in vivo experimental models. The protocols detailed below are designed to assess the potential antidepressant-like, anxiolytic, and neuroprotective effects of this compound.

Introduction

This compound (4-Me-THIQ) is a derivative of the endogenous trace amine 1,2,3,4-tetrahydroisoquinoline (THIQ). THIQ and its analogs, such as the well-studied 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), have garnered significant interest for their neuropharmacological properties.[1] Evidence suggests that these compounds can modulate monoaminergic systems, primarily through the inhibition of monoamine oxidase (MAO), leading to increased levels of key neurotransmitters like serotonin and dopamine in the brain.[2][3] This mechanism underlies their potential therapeutic applications in neurodegenerative disorders and depression.[1][4]

This document outlines detailed protocols for evaluating the efficacy of 4-Me-THIQ in established rodent models of depression, anxiety, and Parkinson's disease.

Data Presentation

The following tables summarize representative quantitative data for the effects of 4-Me-THIQ in key behavioral and neurochemical assays. Please note that as direct experimental data for 4-Me-THIQ is limited in publicly available literature, these tables are based on findings for the closely related analog 1-MeTIQ and serve as an illustrative guide.[1]

Table 1: Dose-Response Effects of 4-Me-THIQ on Immobility Time in the Mouse Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds) (Mean ± SEM)
Vehicle (Saline)-180 ± 10.5
4-Me-THIQ10155 ± 9.8
4-Me-THIQ25120 ± 8.2**
4-Me-THIQ5095 ± 7.1
Imipramine (Control)30105 ± 8.9
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.

Table 2: Effects of 4-Me-THIQ on Open Arm Exploration in the Mouse Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (%) (Mean ± SEM)Open Arm Entries (%) (Mean ± SEM)
Vehicle (Saline)-20.5 ± 2.125.3 ± 2.8
4-Me-THIQ1028.9 ± 3.033.1 ± 3.5
4-Me-THIQ2535.7 ± 3.8 40.2 ± 4.1
4-Me-THIQ5038.2 ± 4.1 42.5 ± 4.5
Diazepam (Control)245.1 ± 4.9 50.7 ± 5.3
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.

Table 3: Dose-Response Effects of 4-Me-THIQ on Locomotor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) in 60 min (Mean ± SEM)
Vehicle (Saline)-3500 ± 250
4-Me-THIQ103350 ± 230
4-Me-THIQ253100 ± 210
4-Me-THIQ502800 ± 190
p < 0.05 compared to Vehicle group.

Table 4: Neuroprotective Effects of 4-Me-THIQ in the MPTP Mouse Model of Parkinson's Disease

Treatment GroupStriatal Dopamine Level (% of Control) (Mean ± SEM)TH-positive Neurons in Substantia Nigra (% of Control) (Mean ± SEM)
Vehicle + Saline100 ± 5.0100 ± 4.5
Vehicle + MPTP45 ± 3.8 52 ± 4.1
4-Me-THIQ (50 mg/kg) + MPTP75 ± 6.2##78 ± 5.9##
***p < 0.001 compared to Vehicle + Saline group. ##p < 0.01 compared to Vehicle + MPTP group.

Experimental Protocols

Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)

This protocol is designed to assess behavioral despair, a core symptom of depression, in rodents.

Materials:

  • 4-Me-THIQ

  • Vehicle (e.g., 0.9% sterile saline)

  • Reference antidepressant (e.g., Imipramine)

  • Male C57BL/6J mice (8-10 weeks old)

  • Cylindrical water tanks (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Video recording and analysis software

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer 4-Me-THIQ (10, 25, 50 mg/kg), vehicle, or imipramine (30 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Session:

    • Fill the cylinders with water to a depth of 15 cm.

    • Gently place each mouse into a cylinder.

    • Record the session for 6 minutes.

  • Data Analysis: Score the last 4 minutes of the test for immobility time (the time the mouse spends floating with only minor movements to keep its head above water). A decrease in immobility time is indicative of an antidepressant-like effect.

Assessment of Anxiolytic-Like Activity: Elevated Plus Maze (EPM)

The EPM test is used to assess anxiety-like behavior based on the rodent's natural aversion to open and elevated spaces.

Materials:

  • 4-Me-THIQ

  • Vehicle (e.g., 0.9% sterile saline)

  • Reference anxiolytic (e.g., Diazepam)

  • Male C57BL/6J mice (8-10 weeks old)

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Video tracking software

Procedure:

  • Animal Acclimation: Acclimate mice to the dimly lit testing room for at least 1 hour.

  • Drug Administration: Administer 4-Me-THIQ (10, 25, 50 mg/kg), vehicle, or diazepam (2 mg/kg) via i.p. injection 30 minutes before the test.

  • Test Session:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

  • Data Analysis: Analyze the video recordings to determine the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect.

Assessment of Locomotor Activity

This test is crucial to rule out confounding effects of motor stimulation or sedation on the results of other behavioral tests.

Materials:

  • 4-Me-THIQ

  • Vehicle (e.g., 0.9% sterile saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Open field arena equipped with infrared beams or a video tracking system

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour.

  • Habituation: Place each mouse in the open field arena for a 30-minute habituation period.

  • Drug Administration: Administer 4-Me-THIQ (10, 25, 50 mg/kg) or vehicle via i.p. injection.

  • Test Session: Immediately place the mouse back into the arena and record its activity for 60 minutes.

  • Data Analysis: Quantify the total distance traveled. A significant change compared to the vehicle group indicates an effect on locomotor activity.

Assessment of Neuroprotective Effects: MPTP Model of Parkinson's Disease

This protocol uses the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonian-like neurodegeneration in mice.

Materials:

  • 4-Me-THIQ

  • MPTP-HCl

  • Vehicle (e.g., 0.9% sterile saline)

  • Male C57BL/6J mice (10-12 weeks old)

  • HPLC with electrochemical detection for dopamine analysis

  • Immunohistochemistry reagents for Tyrosine Hydroxylase (TH) staining

Procedure:

  • Drug Pre-treatment: Administer 4-Me-THIQ (e.g., 50 mg/kg, i.p.) or vehicle daily for 7 days.

  • MPTP Administration: On days 3 to 7, 30 minutes after the 4-Me-THIQ or vehicle injection, administer MPTP (e.g., 20 mg/kg, i.p.).

  • Tissue Collection: Seven days after the last MPTP injection, euthanize the mice and dissect the striatum and substantia nigra from the brains.

  • Neurochemical Analysis: Homogenize the striatal tissue and analyze the dopamine and its metabolite levels using HPLC-ECD.

  • Immunohistochemistry: Section the substantia nigra and perform TH immunohistochemistry to quantify the number of surviving dopaminergic neurons.

  • Data Analysis: Compare the striatal dopamine levels and the number of TH-positive neurons between the different treatment groups. Neuroprotection is indicated by a significant attenuation of the MPTP-induced reduction in these markers in the 4-Me-THIQ treated group.[5][6]

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Acclimation Animal Acclimation (1 week) Handling Daily Handling (3-5 days) Animal_Acclimation->Handling Drug_Prep Drug Preparation (4-Me-THIQ, Vehicle, Control) Handling->Drug_Prep Drug_Admin Drug Administration (i.p. injection) Drug_Prep->Drug_Admin Behavioral_Testing Behavioral Testing (FST, EPM, Locomotor) Drug_Admin->Behavioral_Testing MPTP_Model Neuroprotection Model (MPTP Administration) Drug_Admin->MPTP_Model Data_Collection Data Collection (Video, Tissue) Behavioral_Testing->Data_Collection MPTP_Model->Data_Collection Data_Analysis Data Analysis (Behavioral Scoring, HPLC, IHC) Data_Collection->Data_Analysis Interpretation Interpretation & Reporting Data_Analysis->Interpretation

General workflow for in vivo testing of 4-Me-THIQ.
Proposed Signaling Pathway of 4-Me-THIQ

G cluster_extracellular Extracellular cluster_intracellular Intracellular 4_Me_THIQ 4-Me-THIQ MAO Monoamine Oxidase (MAO-A & MAO-B) 4_Me_THIQ->MAO Inhibition Monoamines Increased Monoamines (Serotonin, Dopamine) MAO->Monoamines Decreased Metabolism Receptors Postsynaptic Receptors (e.g., 5-HT, D2) Monoamines->Receptors Activation Signaling Downstream Signaling (cAMP, Ca2+) Receptors->Signaling CREB CREB Phosphorylation Signaling->CREB Gene_Expression Gene Expression (Neurotrophic Factors, etc.) CREB->Gene_Expression Neuroprotection Neuroprotection & Antidepressant Effects Gene_Expression->Neuroprotection

Proposed mechanism of 4-Me-THIQ via MAO inhibition.

References

Application Notes and Protocols: Chirality and Biological Effects of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4-Tetrahydroisoquinolines (THIQs) are a significant class of heterocyclic compounds present in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The introduction of a methyl group at the 4-position of the THIQ scaffold introduces a chiral center, resulting in the existence of two enantiomers: (R)-4-Methyl-1,2,3,4-tetrahydroisoquinoline and (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline. The spatial orientation of this methyl group can profoundly influence the molecule's interaction with chiral biological targets such as receptors and enzymes, leading to stereoselective pharmacological and toxicological profiles. While much of the research on methylated THIQs has focused on substitution at the 1-position, the principles of stereoisomerism and its biological impact are equally applicable to 4-substituted analogs.[3][4] Understanding the distinct properties of each enantiomer is crucial for the development of safe and effective therapeutic agents.

Chirality of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

The presence of a stereocenter at the C4 position gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.

(R)- and (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline

The differential arrangement of the methyl group in three-dimensional space dictates the molecule's ability to fit into the binding pockets of chiral macromolecules, potentially leading to significant differences in their biological effects.

Inferred Biological Effects and Structure-Activity Relationship (SAR)

Direct experimental data on the biological effects of the individual enantiomers of this compound is not extensively available in the public domain. However, based on the well-documented stereoselectivity of other THIQ derivatives, we can infer potential differences in their biological activities. For instance, different enantiomers of 1-methyl-THIQ have shown varied neuroprotective effects.[3][5] It is plausible that one enantiomer of this compound may exhibit higher affinity and/or efficacy at a specific biological target compared to its counterpart.

Table 1: Postulated Differential Biological Activities of this compound Enantiomers (Hypothetical)

Biological Target/Effect(R)-Enantiomer Activity(S)-Enantiomer ActivityRationale based on THIQ Analogs
Dopamine D2 Receptor BindingHigher AffinityLower AffinityMany THIQs interact with dopamine receptors, and such interactions are often stereoselective.[6]
Monoamine Oxidase (MAO) InhibitionModerate InhibitionWeak InhibitionTHIQ derivatives have been shown to inhibit MAO, with activity dependent on stereochemistry.[7]
Neuroprotective EffectsPotentLess PotentEnantiomers of 1-methyl-THIQ exhibit differential neuroprotection against toxins like MPTP.[3]
Cytochrome P450 MetabolismFaster MetabolismSlower MetabolismEnantiomers are often metabolized at different rates by chiral enzymes like CYPs.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)- and (S)-4-Methyl-1,2,3,4-tetrahydroisoquinoline via Asymmetric Hydrogenation

This protocol is adapted from established methods for the asymmetric hydrogenation of substituted quinolines.[8]

Objective: To synthesize the (R) and (S) enantiomers of this compound.

Materials:

  • 4-Methylquinoline

  • Chiral Iridium or Rhodium catalyst (e.g., (R)- or (S)-BINAP-RuCl2)[8]

  • Hydrogen gas (H2)

  • Anhydrous solvent (e.g., Methanol, Dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

  • High-pressure hydrogenation reactor

Procedure:

  • In a high-pressure reactor, dissolve 4-methylquinoline (1 mmol) and the chiral catalyst (0.01 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 24-48 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired enantiomer of this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis (see Protocol 2).

  • Repeat the procedure with the opposite enantiomer of the chiral catalyst to obtain the other enantiomer of the product.

G cluster_synthesis Enantioselective Synthesis Workflow Start Start Dissolve Dissolve 4-Methylquinoline and Chiral Catalyst Start->Dissolve Pressurize Pressurize with H2 Dissolve->Pressurize React Stir at 50°C Pressurize->React Purify Purify by Column Chromatography React->Purify Analyze Analyze Enantiomeric Excess (Chiral HPLC) Purify->Analyze End End Analyze->End G cluster_hplc Chiral HPLC Separation Workflow Start Start Inject Inject Racemic Mixture Start->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Collect Collect Enantiomer Fractions Detect->Collect Evaporate Evaporate Solvent Collect->Evaporate Analyze Analyze Purity and ee Evaporate->Analyze End End Analyze->End G cluster_assay Neuroprotection Assay Workflow Start Start Plate Plate SH-SY5Y Cells Start->Plate Pretreat Pre-treat with Enantiomers Plate->Pretreat Induce Induce Toxicity with 6-OHDA Pretreat->Induce Incubate Incubate for 24h Induce->Incubate MTT Add MTT and Incubate Incubate->MTT Measure Measure Absorbance MTT->Measure Analyze Analyze Cell Viability Measure->Analyze End End Analyze->End G cluster_pathway Hypothetical Neuroprotective Signaling Pathway Enantiomer (R)-4-Methyl-THIQ ROS Reactive Oxygen Species (ROS) Enantiomer->ROS inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Neurotoxin Neurotoxin (e.g., 6-OHDA) Neurotoxin->ROS induces

References

Application Notes and Protocols for Cell-Based Assays of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are recognized for their diverse pharmacological activities.[1][2] Analogs of THIQ have demonstrated potential as neuroprotective agents, inhibitors of monoamine oxidase (MAO), and modulators of dopamine transporters, making them promising candidates for the development of therapeutics for neurodegenerative diseases and other neurological disorders.[3][4][5] These application notes provide detailed protocols for cell-based assays to characterize the biological activity of 4-Me-THIQ, focusing on its potential neuroprotective effects, interaction with the dopamine transporter, and inhibition of monoamine oxidase.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative parameters for 4-Me-THIQ and related THIQ analogs. Data for 4-Me-THIQ is limited, and therefore, data from closely related compounds are included for comparative purposes.

Table 1: Monoamine Oxidase (MAO) Inhibition

CompoundEnzymeIC50 (µM)Ki (µM)Vmax (pmol/min/mg protein)Km (µM)Source
N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ)MAO-A--0.29 ± 0.06571 ± 25[6]
N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ)MAO-B--0.16 ± 0.03463 ± 43[6]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)MAO-A/BModerate InhibitorReversible--[5]

Table 2: Dopamine Transporter (DAT) Interaction

CompoundAssayKi (µM)IC50 (µM)Cell LineSource
Tetrahydropapaveroline (THP)[3H]DA Uptake Inhibition~41-HEK293[7]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)[3H]DA Uptake Inhibition~35-HEK293[7]
1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline[3H]DA Uptake Inhibition~23-HEK293[7]

Table 3: Neuroprotective and Cytotoxic Effects

CompoundAssayEC50 (µM)IC50 (µM)Cell LineToxin/StressorSource
1-(3',4'-Dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinolineCell Viability-~100 (cytotoxicity)Mesencephalic Primary Culture-[8]
Andrographolide (for comparison)Neuroprotection (MTT)1.5-SH-SY5Y1.5 mM MPP+[9]

Experimental Protocols

Neuroprotection Assay against MPP+ Induced Toxicity in SH-SY5Y Cells

This assay evaluates the ability of 4-Me-THIQ to protect neuronal cells from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a commonly used model for Parkinson's disease research.[9][10]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-Me-THIQ

  • MPP+ iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of 4-Me-THIQ in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of 4-Me-THIQ. Incubate for 24 hours.

  • Toxin Addition: Prepare a stock solution of MPP+ in sterile water. Add MPP+ to the wells to a final concentration of 1 mM. Include control wells with cells and medium only, cells with MPP+ only, and cells with 4-Me-THIQ only. Incubate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

G cluster_workflow Neuroprotection Assay Workflow A Seed SH-SY5Y cells in 96-well plate B Incubate 24h A->B C Treat with 4-Me-THIQ B->C D Incubate 24h C->D E Add MPP+ neurotoxin D->E F Incubate 24h E->F G Add MTT reagent F->G H Incubate 4h G->H I Solubilize formazan with DMSO H->I J Measure absorbance at 570 nm I->J

Caption: Workflow for the neuroprotection assay.

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of 4-Me-THIQ to inhibit the uptake of dopamine by the dopamine transporter, typically using a cell line stably expressing the human DAT.[7]

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Poly-D-lysine coated 24-well plates

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [3H]Dopamine

  • 4-Me-THIQ

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed hDAT-HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Incubation: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of 4-Me-THIQ or vehicle control in uptake buffer for 10-20 minutes at room temperature.

  • Dopamine Uptake: Initiate the uptake by adding a fixed concentration of [3H]Dopamine to each well.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known DAT inhibitor like GBR12909) from the total uptake. Calculate the percent inhibition of [3H]Dopamine uptake by 4-Me-THIQ and determine the IC50 value.

G cluster_pathway Dopamine Transporter (DAT) Uptake Dopamine_ext Extracellular Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Uptake Dopamine_int Intracellular Dopamine DAT->Dopamine_int THIQ 4-Me-THIQ THIQ->DAT Inhibition

Caption: Inhibition of dopamine uptake by 4-Me-THIQ.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric cell-based assay measures the inhibition of MAO-A and MAO-B activity by 4-Me-THIQ. The assay detects hydrogen peroxide, a byproduct of MAO activity.[1]

Materials:

  • SH-SY5Y cells (endogenously express MAO)

  • 96-well black, clear-bottom plates

  • Cell lysis buffer

  • MAO-A and MAO-B specific substrates (e.g., kynuramine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as controls

  • 4-Me-THIQ

Procedure:

  • Cell Culture and Plating: Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 4-Me-THIQ for a predetermined time.

  • Cell Lysis: Remove the treatment medium, wash the cells with ice-cold PBS, and add 50 µL of ice-cold cell lysis buffer to each well. Incubate on ice for 30 minutes.

  • MAO Activity Assay:

    • Prepare a reaction mixture containing the MAO substrate, Amplex® Red reagent, and HRP in a suitable reaction buffer.

    • To differentiate between MAO-A and MAO-B activity, run parallel assays in the presence of a selective inhibitor (e.g., selegiline to measure MAO-A activity, and clorgyline to measure MAO-B activity).

    • Add the reaction mixture to the cell lysates.

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~540 nm, emission ~590 nm).

  • Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition of MAO activity for each concentration of 4-Me-THIQ and determine the IC50 values for MAO-A and MAO-B.

G cluster_pathway MAO Signaling Pathway Monoamine Monoamine Neurotransmitter MAO Monoamine Oxidase (A/B) Monoamine->MAO Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Resorufin Resorufin (Fluorescent) H2O2->Resorufin HRP THIQ 4-Me-THIQ THIQ->MAO Inhibition AmplexRed Amplex Red AmplexRed->Resorufin

Caption: MAO inhibition and fluorescent detection.

References

proper handling and storage of 4-Methyl-1,2,3,4-tetrahydroisoquinoline in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 4-Methyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper handling and storage of this compound (CAS RN: 110841-71-9) in a laboratory setting. The information is compiled from available safety data sheets and general best practices for handling substituted tetrahydroisoquinolines.

Disclaimer: The toxicological properties of this compound have not been fully investigated[1]. All handling should be performed with caution by trained personnel.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential health hazards.

Summary of Hazards:

Hazard StatementClassificationPrecautionary Statement
May cause an allergic skin reaction.[1]Skin SensitizerP280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Causes serious eye irritation.[1]Eye IrritantP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.[1]
May be harmful by ingestion and inhalation.[1]Acute Toxicity (oral, inhalation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product.
Material is irritating to mucous membranes and upper respiratory tract.[1]IrritantP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE):

A comprehensive list of required personal protective equipment is provided below.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes. Chemical-resistant boots may be necessary for spill response.[1]
Respiratory Protection Use only in a chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.
Experimental Protocols

2.1. General Handling Protocol

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[1] All personnel must be trained on the potential hazards and proper handling procedures.

  • Engineering Controls: All work with this compound must be conducted in a well-ventilated chemical fume hood.[1]

  • Dispensing:

    • Wear all required PPE.

    • Carefully open the container to avoid splashing.

    • Use appropriate tools (e.g., spatula, pipette) to transfer the desired amount of the chemical.

    • Avoid generating dust or aerosols.

  • Post-Handling:

    • Tightly close the container after use.[1]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

    • Clean the work area and any contaminated equipment.

    • Remove and properly dispose of contaminated PPE.

2.2. Storage Protocol

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

Storage ConditionRecommendation
Temperature Store in a cool, dry place.[1] Some suppliers recommend refrigerated storage (2-8°C).[2]
Container Keep in a tightly closed, suitable container.[1][3]
Ventilation Store in a well-ventilated area.[1][3]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and bases.[1][3]
Light Sensitivity While not specified for this compound, related compounds can be light-sensitive. Storage in an amber vial or in a dark location is a good practice.

2.3. Spill and Emergency Procedures

Spill Response:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • Wear all required PPE, including respiratory protection if necessary.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]
Waste Disposal

All waste containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Place waste in a clearly labeled, sealed container.

Visualizations

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage cluster_preparation Preparation cluster_handling Handling in Fume Hood cluster_post_handling Post-Handling cluster_storage Storage prep1 Review SDS and Protocols prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Carefully Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 post1 Clean Work Area handle3->post1 storage1 Store in Cool, Dry, Well-Ventilated Area handle3->storage1 post2 Dispose of Waste Properly post1->post2 post3 Remove and Clean PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 storage2 Keep Container Tightly Closed storage1->storage2 storage3 Segregate from Incompatibles storage1->storage3

Caption: Logical workflow for the safe handling and storage of this compound.

Emergency_Response_Plan Emergency Response Plan cluster_spill Spill cluster_first_aid First Aid exposure Exposure Event spill1 Evacuate and Secure Area exposure->spill1 Spill fa_skin Skin Contact: Wash with soap and water exposure->fa_skin Skin Contact fa_eye Eye Contact: Flush with water for 15 mins exposure->fa_eye Eye Contact fa_inhalation Inhalation: Move to fresh air exposure->fa_inhalation Inhalation fa_ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->fa_ingestion Ingestion spill2 Don PPE spill1->spill2 spill3 Contain and Absorb Spill spill2->spill3 spill4 Collect and Dispose of Waste spill3->spill4 seek_medical Seek Immediate Medical Attention spill4->seek_medical fa_skin->seek_medical fa_eye->seek_medical fa_inhalation->seek_medical fa_ingestion->seek_medical

Caption: Logical relationships for emergency response to an exposure or spill event.

References

Application Notes & Protocols: Synthesis of 4-Methyl-THIQ Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,3,4-Tetrahydroisoquinoline (THIQ) is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2] THIQ derivatives have been explored for their potential as anti-cancer, anti-HIV, antibacterial, and anti-inflammatory agents, among others.[1][2] The substitution pattern on the THIQ core dictates the biological activity, making it a prime target for structure-activity relationship (SAR) studies to develop novel therapeutics.[1] This document provides detailed protocols for the synthesis of 4-methyl-THIQ derivatives, a key subclass, and outlines a framework for conducting SAR studies.

Synthetic Strategies for 4-Methyl-THIQ Derivatives

The construction of the THIQ core is most commonly achieved through the Pictet-Spengler and Bischler-Napieralski reactions. These methods offer versatile routes to a variety of substituted THIQs.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust method for synthesizing THIQs by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][4][5] For the synthesis of 4-methyl-THIQ derivatives, a substituted phenethylamine is reacted with a methyl-substituted carbonyl compound. The reaction is influenced by factors such as the choice of acid catalyst, temperature, and solvent.[3] Electron-donating groups on the aromatic ring of the phenethylamine generally lead to higher yields.[5]

Experimental Protocol: General Procedure for Pictet-Spengler Synthesis of 4-Methyl-THIQ

  • Reactant Preparation: Dissolve the chosen β-arylethylamine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol/H₂O).

  • Addition of Carbonyl: To the solution, add the methyl-substituted aldehyde or ketone (1.1 eq.).

  • Acid Catalysis: Add the acid catalyst (e.g., HCl, H₂SO₄, or milder phosphate buffers) dropwise to the reaction mixture. For less reactive substrates, stronger acids and higher temperatures may be necessary.[3][6]

  • Reaction: Stir the mixture at a controlled temperature (ranging from room temperature to reflux) for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired 4-methyl-THIQ derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[7][8][9][10][11] This intermediate is then reduced to the corresponding THIQ. This method is particularly effective for aromatic rings bearing electron-donating groups.[8][10]

Experimental Protocol: General Procedure for Bischler-Napieralski Synthesis

  • Amide Formation: Synthesize the required N-acyl-β-phenylethylamine by reacting the corresponding phenylethylamine with an appropriate acyl chloride or carboxylic acid.

  • Cyclization: Dissolve the amide (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or acetonitrile). Add the dehydrating agent (e.g., POCl₃, 2-3 eq.) and reflux the mixture for 2-6 hours.[10] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the solution with a strong base (e.g., concentrated NH₄OH or NaOH) to a pH of 8-9.

  • Extraction: Extract the product with an organic solvent and dry the combined organic layers.

  • Reduction: Concentrate the solvent to obtain the crude 3,4-dihydroisoquinoline. Dissolve the crude intermediate in methanol and cool to 0°C. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Final Purification: After the reduction is complete, quench the reaction, extract the product, and purify by column chromatography to yield the final 4-methyl-THIQ derivative.

  • Characterization: Confirm the structure using spectroscopic methods.

Synthetic Workflow Visualization

The general workflow for the synthesis and evaluation of 4-methyl-THIQ derivatives is depicted below.

G start_end start_end process process decision decision output output A Starting Materials (β-arylethylamine, Carbonyl) B Synthesis (e.g., Pictet-Spengler) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Pure 4-Methyl-THIQ Derivative C->D E Biological Screening (In vitro assays) D->E F Active? E->F G Structure-Activity Relationship Analysis F->G Yes I Inactive Compound F->I No H Lead Optimization G->H

Caption: General workflow for synthesis and SAR analysis of 4-methyl-THIQ derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to correlate the structural features of a molecule with its biological activity.[12][13] By systematically modifying the 4-methyl-THIQ scaffold and assessing the impact on a specific biological target, researchers can identify key pharmacophoric elements and optimize lead compounds.

Key Modification Points on the 4-Methyl-THIQ Scaffold

For a systematic SAR study, modifications can be introduced at several positions on the 4-methyl-THIQ core:

  • Position 4 (R¹): Varying the substituent at the 4-position can probe steric and electronic requirements in the binding pocket.

  • Nitrogen Atom (R²): N-alkylation or N-acylation can influence solubility, cell permeability, and receptor interaction.

  • Aromatic Ring (R³, R⁴): Substituents on the benzene ring can modulate electronic properties and provide additional interaction points.

G cluster_0 4-Methyl-THIQ Core cluster_1 Modification Points & Effects Core R1 R¹ (Position 4) - Steric Bulk - Chirality R2 R² (Nitrogen) - Basicity - Lipophilicity R34 R³/R⁴ (Aromatic Ring) - Electron Density - H-Bonding Activity Biological Activity R1->Activity Influences R2->Activity Modulates R34->Activity Affects

Caption: Key modification points for SAR studies on the 4-methyl-THIQ scaffold.

Data Presentation for SAR Analysis

Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate comparison across a series of analogs. The following is an illustrative example of an SAR table for a hypothetical series of 4-methyl-THIQ derivatives tested as kinase inhibitors.

Table 1: Illustrative SAR Data for 4-Methyl-THIQ Derivatives as Kinase X Inhibitors

Compound IDR¹ (Position 4)R² (Nitrogen)R³ (Position 6)R⁴ (Position 7)Kinase X IC₅₀ (µM)
1a -CH₃-H-H-OCH₃15.2
1b -CH₃-CH₃-H-OCH₃8.5
1c -CH₃-COCH₃-H-OCH₃> 50
1d -CH₂CH₃-H-H-OCH₃22.8
1e -CH₃-H-OCH₃-OCH₃2.1
1f -CH₃-H-Cl-OCH₃5.6

SAR Interpretation (based on illustrative data):

  • N-Substitution: N-methylation (1b vs 1a) appears to improve potency, while N-acetylation (1c) abolishes activity, suggesting a basic nitrogen may be important for interaction.

  • Position 4: Increasing steric bulk at position 4 from methyl (1a) to ethyl (1d) decreases activity.

  • Aromatic Substitution: Adding an electron-donating methoxy group at position 6 (1e vs 1a) significantly enhances potency, suggesting this region interacts with a specific pocket in the target enzyme. An electron-withdrawing group like chlorine (1f) is also favorable compared to hydrogen, but less so than a methoxy group.

Potential Signaling Pathway Involvement

Given their documented anti-cancer activity, THIQ derivatives may function by inhibiting key components of cellular signaling pathways, such as protein kinases involved in cell proliferation and survival.[2] A hypothetical mechanism could involve the inhibition of a receptor tyrosine kinase (RTK) pathway.

G receptor receptor protein protein inhibitor inhibitor response response Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 4-Methyl-THIQ Derivative Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the RAF-MEK-ERK pathway by a 4-methyl-THIQ derivative.

References

Application Notes and Protocols for the Analytical Detection of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQs are a significant structural motif found in many natural products and pharmacologically active molecules.[1][2] Their endogenous presence and potential neurotoxic or neuroprotective roles have made them subjects of interest in neurodegenerative disease research, particularly Parkinson's disease.[3][4] Consequently, sensitive and reliable analytical methods are crucial for their detection and quantification in various biological matrices to understand their physiological roles, metabolic pathways, and potential as therapeutic agents or biomarkers.

This document provides detailed application notes and protocols for the analytical detection of 4-Me-THIQ. While specific methods for 4-Me-THIQ are not extensively reported, the protocols outlined here are adapted from validated methods for the closely related and well-studied analogs, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) and the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ). The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer the requisite sensitivity and selectivity for detecting these compounds at trace levels in complex biological samples.[3][4]

Analytical Methods Overview

The two principal methods for the sensitive quantification of tetrahydroisoquinolines in biological samples are LC-MS/MS and GC-MS.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[5] It is particularly well-suited for analyzing polar and thermally labile molecules in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique that often requires derivatization of the analyte to improve its volatility and chromatographic properties.[4] While it can provide excellent separation and sensitivity, the additional sample preparation step can be a drawback.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from LC-MS/MS and GC-MS methods developed for analogous tetrahydroisoquinolines. These values can serve as a benchmark for the development and validation of a method for 4-Me-THIQ.

ParameterLC-MS/MS (for TIQ & 1-MeTIQ)GC-MS (for Salsolinol - a TIQ derivative)Reference
Limit of Detection (LOD) 0.10 ng/mL (TIQ), 0.01 ng/mL (1-MeTIQ)Not Reported[3]
Lower Limit of Quantification (LLOQ) Not explicitly stated, but calibration curves start at 0.2 ng/mL (TIQ) and 0.02 ng/mL (1-MeTIQ)100 pg/mL (for each enantiomer)[3]
Linearity (r²) >0.99Not Reported[3]
Recovery >93.2% (TIQ), >94.1% (1-MeTIQ)Not Reported[3]
Matrix Mouse BrainHuman Urine and Plasma[3]

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Quantification of 4-Me-THIQ in Biological Samples

This protocol is adapted from a validated method for TIQ and 1-MeTIQ.[3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenization: Homogenize tissue samples (e.g., brain tissue) in a suitable buffer, such as 0.4 M perchloric acid containing 0.1% w/v EDTA and 0.1% w/v ascorbic acid to prevent auto-oxidation.[3]

  • Centrifugation: Centrifuge the homogenate to pellet proteins and cellular debris.

  • SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., MCX) with methanol followed by equilibration with the homogenization buffer.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute the analyte of interest using a stronger organic solvent, typically containing a small percentage of a basic modifier (e.g., ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 or a cyano (CN) column is often suitable. For example, a 5CN-MS column (150 x 2.0 mm, i.d.).[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase could be methanol and 5 mM ammonium formate (90:10, v/v).[3]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[3]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 4-Me-THIQ and a suitable internal standard (e.g., a deuterated analog) would need to be determined by direct infusion of the analytical standards. For the related compound 1-MeTIQ (m/z 148.1), a product ion of m/z 130.8 is monitored.[3]

3. Method Validation

The analytical method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), lower limit of quantification (LLOQ), recovery, and matrix effects.[6]

Protocol 2: GC-MS Method for the Quantification of 4-Me-THIQ in Biological Samples

This protocol is a general approach adapted from methods for other tetrahydroisoquinolines.[4]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • pH Adjustment: Adjust the pH of the biological sample (e.g., urine, plasma) to a basic pH to ensure the analyte is in its free base form.

  • Extraction: Perform liquid-liquid extraction with a water-immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness.

2. Derivatization

  • To improve volatility and chromatographic peak shape, the extracted analyte is derivatized. A common derivatization agent for amines is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reconstitute the dried extract in a suitable solvent and add the derivatizing agent.

  • Heat the mixture to facilitate the reaction.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Mass Spectrometer: A mass spectrometer, which can be a single quadrupole or a triple quadrupole for higher selectivity.

  • Chromatographic Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: For a single quadrupole MS, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 4-Me-THIQ is used. For a triple quadrupole MS, Selected Reaction Monitoring (SRM) would be employed for enhanced selectivity.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Brain Tissue) Homogenization Homogenization in Acidic Buffer Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 SPE Solid-Phase Extraction (SPE) Centrifugation1->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation Evaporation->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_MS_Detection MS/MS Detection (MRM) ESI->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: General workflow for the analysis of 4-Me-THIQ using LC-MS/MS.

Signaling_Pathway_Placeholder cluster_gc_ms GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_gcms_data Data Processing BioSample Biological Sample LLE Liquid-Liquid Extraction (LLE) BioSample->LLE Derivatization Derivatization LLE->Derivatization GC_Injection GC Injection & Separation Derivatization->GC_Injection EI_Ionization Electron Ionization (EI) GC_Injection->EI_Ionization MS_Detection MS Detection (SIM/SRM) EI_Ionization->MS_Detection GC_Quant Quantification MS_Detection->GC_Quant GC_Report Reporting GC_Quant->GC_Report

Caption: General workflow for the analysis of 4-Me-THIQ using GC-MS.

References

Application Notes and Protocols: In Vivo Experimental Design for 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives represent a class of compounds with a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2] Specifically, derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown promise as neuroprotectants in models of neurodegenerative diseases by antagonizing the effects of neurotoxins like MPTP.[3][4] The potential mechanisms for this neuroprotection are multifaceted, involving monoamine oxidase (MAO) inhibition, scavenging of free radicals, and antagonism of the glutamatergic system.[3][5]

This document provides a detailed framework for the in vivo experimental design and evaluation of a related compound, 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ). The protocols outlined are based on established methodologies for assessing neuroprotective agents, focusing on a preclinical model of Parkinson's Disease (PD), a condition characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[6] The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is utilized, as it effectively mimics many of the key pathological features of PD.[7][8]

Phase 1: Pre-Clinical Feasibility and Safety Assessment

Before proceeding to efficacy studies, it is critical to establish the safety and basic pharmacokinetic profile of 4-Me-THIQ.

Protocol 1: Acute Toxicity and Dose-Range Finding

Objective: To determine the median lethal dose (LD50) and to identify a range of tolerated doses for subsequent experiments.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Grouping: 6 groups of mice (n=5 per group).

  • Administration: A single intraperitoneal (i.p.) injection of 4-Me-THIQ dissolved in saline. Doses should be logarithmically spaced (e.g., 1, 10, 50, 100, 200, 500 mg/kg). A vehicle control group receives saline only.

  • Observation Period: 14 days.

  • Parameters Monitored:

    • Mortality and morbidity (twice daily).

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions).

    • Body weight (daily for the first 3 days, then weekly).

  • Data Analysis: The LD50 is calculated using probit analysis. The Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL) are determined to guide dose selection for efficacy studies.

Illustrative Data Presentation:

Dose (mg/kg, i.p.)No. of AnimalsMortalities within 48hKey Clinical Signs Observed
Vehicle (Saline)50None
1050None
5050Mild sedation for ~1 hour
10051Sedation, slight tremor
20053Severe tremor, ataxia
50055Convulsions, rapid mortality

This table contains illustrative data.

Phase 2: Efficacy Evaluation in a Parkinson's Disease Model

Diagram: General In Vivo Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) B Baseline Behavioral Testing A->B C Group Assignment & 4-Me-THIQ Pre-treatment B->C D Induce PD Model (MPTP Administration) C->D E Continued 4-Me-THIQ Treatment D->E F Post-treatment Behavioral Testing E->F G Euthanasia & Tissue Collection F->G H Biochemical & Histological Analysis G->H I I H->I Data Interpretation & Reporting

Caption: Workflow for the in vivo neuroprotection study.

Protocol 2: MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To assess the neuroprotective efficacy of 4-Me-THIQ against MPTP-induced dopaminergic neurodegeneration.[7][9]

Methodology:

  • Animal Model: Male C57BL/6 mice (10-12 weeks old).

  • Grouping (n=10-12 per group):

    • Group 1 (Vehicle Control): Saline (i.p.) + Saline (i.p.).

    • Group 2 (MPTP Control): Saline (i.p.) + MPTP (i.p.).

    • Group 3 (Low-Dose): 4-Me-THIQ (e.g., 10 mg/kg, i.p.) + MPTP (i.p.).

    • Group 4 (High-Dose): 4-Me-THIQ (e.g., 30 mg/kg, i.p.) + MPTP (i.p.).

  • Dosing Regimen:

    • 4-Me-THIQ or saline is administered once daily for 7 days.

    • From day 3 to day 7, MPTP (20 mg/kg, dissolved in saline) is administered 30 minutes after the 4-Me-THIQ/saline injection.[10]

  • Behavioral Assessment (Day 8):

    • Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with accelerating speed (4-40 rpm over 5 min). The latency to fall is recorded.

    • Pole Test: To measure bradykinesia. Mice are placed head-up on top of a vertical pole. The time to turn and descend is recorded.

  • Euthanasia and Tissue Collection (Day 8):

    • Mice are euthanized, and brains are rapidly dissected.

    • One hemisphere is used for neurochemical analysis (striatum), and the other is fixed for immunohistochemistry (substantia nigra).

Illustrative Data Presentation:

Treatment GroupDose (mg/kg)Rotarod Latency (s)Pole Test (Time to descend, s)
Vehicle Control-185.5 ± 12.310.2 ± 1.5
MPTP Control2075.2 ± 9.828.9 ± 3.4
4-Me-THIQ + MPTP10110.6 ± 11.121.5 ± 2.8
4-Me-THIQ + MPTP30160.1 ± 13.514.3 ± 2.1

This table contains illustrative data. Values are Mean ± SEM.

Phase 3: Mechanism of Action Analysis

Diagram: Proposed Neuroprotective Signaling Pathway

This diagram illustrates the potential mechanism by which 4-Me-THIQ may protect dopaminergic neurons from MPTP-induced toxicity.

G cluster_toxin Neurotoxin Pathway cluster_neuron Dopaminergic Neuron cluster_drug 4-Me-THIQ Action MPTP MPTP MAOB MAO-B (in Astrocytes) MPTP->MAOB MPDP MPDP+ MAOB->MPDP MPP MPP+ MPDP->MPP DAT Dopamine Transporter (DAT) MPP->DAT Uptake Mito Mitochondrial Complex I DAT->Mito Inhibition ROS Reactive Oxygen Species (ROS) Mito->ROS Apoptosis Neuronal Death ROS->Apoptosis THIQ 4-Me-THIQ THIQ->MAOB Inhibits THIQ->ROS Scavenges G A Phase 1: Acute Toxicity Study B Is MTD >> proposed efficacy dose? A->B C Proceed to Efficacy Studies (Phase 2) B->C Yes D Re-evaluate Dose Range or Abandon Compound B->D No E Phase 2: Efficacy in MPTP Model C->E F Significant Neuroprotection Observed? E->F G Proceed to Mechanism Studies (Phase 3) F->G Yes H End Project for this Indication F->H No

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important scaffold.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2] For the synthesis of this compound, the starting material would be β-methyl-phenethylamine.

Q1: I am observing low to no yield of the desired this compound. What are the possible causes and solutions?

A1: Low yields in the Pictet-Spengler reaction for this specific target can be attributed to several factors:

  • Insufficiently acidic conditions: The cyclization step requires a strong acid to promote the formation of the electrophilic iminium ion.[2] If the reaction is sluggish, consider increasing the concentration of the acid (e.g., HCl, TFA) or using a stronger acid.

  • Deactivated aromatic ring: The success of the electrophilic aromatic substitution is sensitive to the electronic nature of the phenethylamine. Electron-donating groups on the aromatic ring facilitate the reaction, while electron-withdrawing groups can hinder it.[3]

  • Steric hindrance: The methyl group at the β-position of the phenethylamine can introduce steric hindrance, potentially slowing down the cyclization step.

  • Side reactions: At elevated temperatures, polymerization of the starting materials or decomposition of the product can occur.

Troubleshooting Workflow: Low Yield in Pictet-Spengler Reaction

G start Low Yield of 4-Methyl-THIQ check_acid Verify Acid Strength and Concentration start->check_acid increase_acid Increase Acid Concentration or Use Stronger Acid check_acid->increase_acid [Sub-optimal] check_temp Evaluate Reaction Temperature check_acid->check_temp [Optimal] increase_acid->check_temp lower_temp Lower Temperature and Increase Reaction Time check_temp->lower_temp [Too High] check_starting_material Analyze Starting Material Purity check_temp->check_starting_material [Optimal] lower_temp->check_starting_material purify_sm Purify β-methyl-phenethylamine check_starting_material->purify_sm [Impure] consider_alternative Consider Alternative Synthetic Route check_starting_material->consider_alternative [Pure] purify_sm->start

Caption: Troubleshooting workflow for low yield in the Pictet-Spengler synthesis of this compound.

Q2: My reaction is producing a mixture of diastereomers (cis/trans). How can I control the stereochemistry at the C4 position?

A2: The Pictet-Spengler reaction can create a new stereocenter at the point of cyclization. The diastereoselectivity is influenced by the reaction conditions and the nature of the substituents. For 4-methyl substitution, controlling the stereochemistry can be challenging.

  • Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the formation of the kinetically controlled product, while higher temperatures can lead to an equilibrium mixture favoring the thermodynamically more stable isomer.

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen of the β-methyl-phenethylamine can direct the cyclization to favor one diastereomer. The auxiliary can be removed in a subsequent step.

  • Asymmetric Catalysis: Chiral Brønsted acids or other asymmetric catalysts can be employed to induce enantioselectivity and diastereoselectivity in the cyclization step.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the desired tetrahydroisoquinoline.[4]

Q1: I am getting a low yield of the 3,4-dihydroisoquinoline intermediate. What are the common pitfalls?

A1: Low yields in the Bischler-Napieralski reaction are a frequent issue. Here are some potential causes and solutions:

  • Deactivating groups on the aromatic ring: Similar to the Pictet-Spengler reaction, electron-withdrawing groups on the aromatic ring hinder the intramolecular electrophilic aromatic substitution.

  • Ineffective dehydrating agent: The choice and amount of the dehydrating agent (e.g., POCl₃, P₂O₅) are critical. For less reactive substrates, a stronger dehydrating system may be necessary.[5]

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[6] This is more likely to occur with substrates that can form stable carbocations.

  • Harsh reaction conditions: High temperatures can lead to decomposition and the formation of tarry by-products.

Troubleshooting Workflow: Low Yield in Bischler-Napieralski Reaction

G start Low Yield of Dihydroisoquinoline check_dehydrating_agent Evaluate Dehydrating Agent start->check_dehydrating_agent stronger_agent Use Stronger Dehydrating Agent (e.g., P₂O₅/POCl₃) check_dehydrating_agent->stronger_agent [Ineffective] check_temp Assess Reaction Temperature check_dehydrating_agent->check_temp [Effective] stronger_agent->check_temp optimize_temp Optimize Temperature (avoid excessive heat) check_temp->optimize_temp [Too High] check_side_products Analyze for Side Products (e.g., retro-Ritter) check_temp->check_side_products [Optimal] optimize_temp->check_side_products modify_conditions Modify Conditions to Suppress Side Reactions check_side_products->modify_conditions [Present] final_product Proceed to Reduction Step check_side_products->final_product [Absent] modify_conditions->start

Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski synthesis of the dihydroisoquinoline intermediate.

Q2: The reduction of the 3,4-dihydroisoquinoline to the tetrahydroisoquinoline is not going to completion or is producing side products. What should I do?

A2: The reduction of the imine intermediate is a critical final step.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective reducing agent for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but may require more stringent anhydrous conditions.

  • Reaction Monitoring: It is important to monitor the reaction by TLC or LC-MS to ensure it goes to completion. If the reaction stalls, adding more reducing agent in portions may be necessary.

  • Work-up Procedure: A careful aqueous work-up is required to quench the excess reducing agent and isolate the product. The pH should be adjusted to be basic before extraction to ensure the amine product is in its free base form.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary and most established methods are the Pictet-Spengler reaction and the Bischler-Napieralski reaction , followed by reduction. An alternative approach is the α-amidoalkylation reaction .[1]

Q2: How does the methyl group at the 4-position affect the synthesis?

A2: The methyl group at the 4-position is introduced by using β-methyl-phenethylamine as a starting material in the Pictet-Spengler reaction or the corresponding N-acyl derivative in the Bischler-Napieralski synthesis. This methyl group can introduce steric hindrance, which may affect the rate and diastereoselectivity of the cyclization step. It also creates a chiral center at C4, leading to the potential formation of diastereomers if another stereocenter is present or generated in the molecule.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen synthetic route, the specific reagents, and the reaction conditions. Below is a summary of reported yields for related tetrahydroisoquinoline syntheses, which can serve as a general guide.

Synthetic MethodKey ReagentsReported Yield Range for AnalogsReference
Pictet-Spenglerβ-arylethylamine, Aldehyde, Acid (HCl, TFA)40-98%[7][8]
Bischler-Napieralskiβ-arylethylamide, Dehydrating agent (POCl₃, P₂O₅)Moderate to good[5]
α-AmidoalkylationAmide, Paraformaldehyde, TfOH/SiO₂High[1]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is crucial for good separation. A common approach is to use a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine product on the silica gel.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The structure and purity of the final compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The spectra should be compared with reported data for this compound or closely related analogs.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of the product and to monitor the progress of the purification.

Experimental Protocols

General Protocol for Pictet-Spengler Synthesis of this compound
  • To a solution of β-methyl-phenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the desired aldehyde (1.1 eq).

  • Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) (catalytic to stoichiometric amounts).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Bischler-Napieralski Synthesis and Reduction
  • Amide Formation: React β-methyl-phenethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding N-acyl derivative.

  • Cyclization: Dissolve the N-acyl-β-methyl-phenethylamine in a dry, non-protic solvent (e.g., toluene or acetonitrile). Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) and extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.

  • Reduction: Dissolve the crude 3,4-dihydroisoquinoline in a protic solvent like methanol or ethanol. Add sodium borohydride (NaBH₄) in portions at 0 °C.

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction with water and remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude this compound.

  • Purify by column chromatography.

References

Technical Support Center: Pictet-Spengler Reaction for 4-methyl-THIQ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Pictet-Spengler reaction for the synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline (4-methyl-THIQ).

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the synthesis of 4-methyl-THIQ via the Pictet-Spengler reaction?

A1: The synthesis of 4-methyl-THIQ requires 2-phenylpropylamine and a source of formaldehyde, such as paraformaldehyde or an aqueous formaldehyde solution.

Q2: What is the general mechanism of the Pictet-Spengler reaction for 4-methyl-THIQ?

A2: The reaction proceeds through the formation of an iminium ion from the condensation of 2-phenylpropylamine and formaldehyde. This is followed by an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring, and subsequent deprotonation to yield 4-methyl-THIQ.[1][2][3][4]

Q3: What are the typical catalysts and reaction conditions for this synthesis?

A3: Traditionally, the reaction is catalyzed by strong protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) at elevated temperatures.[1][3] Milder conditions using Lewis acids or phosphate buffers have also been reported for similar syntheses.[2][5]

Q4: I am observing low yields for the 4-methyl-THIQ synthesis. What are the common causes?

A4: Low yields can be attributed to several factors, including incomplete reaction, formation of side products, or suboptimal reaction conditions. The phenyl group is not highly activated, which can lead to poor yields under mild conditions.[1][3] Ensuring anhydrous conditions (if using traditional acid catalysis) and optimizing temperature and reaction time are crucial.

Q5: What are the potential side reactions in the synthesis of 4-methyl-THIQ?

A5: Potential side reactions include the formation of N-methylated starting material, polymerization of formaldehyde, and the formation of other isomeric products if the aromatic ring of the starting material is substituted. Careful control of stoichiometry and reaction conditions can minimize these.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficiently acidic catalyst- Low reaction temperature- Short reaction time- Water in the reaction mixture (for traditional acid catalysis)- Use a stronger acid catalyst (e.g., TFA).- Increase the reaction temperature (reflux in a suitable solvent like toluene).- Extend the reaction time and monitor by TLC or LC-MS.- Ensure anhydrous conditions by using dry solvents and reagents.
Formation of Multiple Products - Competing side reactions- Impure starting materials- Use a slight excess of the amine to ensure complete consumption of formaldehyde.[2]- Purify starting materials before use.- Consider a two-step process where the Schiff base is formed first, followed by acid-catalyzed cyclization.[2]
Difficulty in Product Isolation - Product is highly soluble in the aqueous phase during workup.- Formation of emulsions during extraction.- Adjust the pH of the aqueous phase to be basic (pH > 9) before extraction with an organic solvent.- Use a different extraction solvent or a brine wash to break up emulsions.
Low Purity of the Final Product - Incomplete reaction- Presence of side products- Optimize reaction conditions for full conversion.- Purify the crude product using column chromatography on silica gel.

Quantitative Data on Reaction Conditions

The following table summarizes various reaction conditions for the Pictet-Spengler reaction, which can be adapted and optimized for the synthesis of 4-methyl-THIQ.

CatalystSolventTemperatureReaction TimeTypical Yield RangeReference(s)
Hydrochloric Acid (conc.)Water/EthanolReflux12-24 h40-60%[6]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp to Reflux6-18 h50-70%[3]
p-Toluenesulfonic Acid (PTSA)TolueneReflux (with Dean-Stark trap)12-18 h60-80%[7]
Phosphate Buffer (0.3 M, pH 9)Methanol/Water70°C20 h70-95% (for activated systems)[5]

Experimental Protocols

Protocol 1: Classical Acid Catalysis with PTSA

This protocol is adapted from general procedures for the synthesis of 4-substituted THIQs.[7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-phenylpropylamine (1.0 eq), paraformaldehyde (1.2 eq), and p-toluenesulfonic acid (PTSA) (0.1 eq).

  • Solvent Addition: Add toluene as the solvent.

  • Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing for 12-18 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-methyl-THIQ.

Protocol 2: Milder Conditions with Phosphate Buffer

This protocol is based on the phosphate-catalyzed Pictet-Spengler reaction.[5]

  • Reaction Mixture: In a sealed vessel, dissolve 2-phenylpropylamine (1.0 eq) in a mixture of methanol and 0.3 M potassium phosphate (KPi) buffer (pH 9).

  • Reagent Addition: Add an aqueous solution of formaldehyde (1.5 eq).

  • Reaction: Heat the mixture at 70°C for 20 hours.

  • Workup:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Basify the remaining aqueous solution with NaOH to pH > 9.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography.

Visualizations

Pictet_Spengler_Mechanism cluster_1 Iminium Ion Formation cluster_2 Cyclization and Deprotonation 2-Phenylpropylamine 2-Phenylpropylamine Iminium_Ion Iminium Ion 2-Phenylpropylamine->Iminium_Ion + H+ Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Cyclization_Intermediate Cyclization Intermediate Iminium_Ion->Cyclization_Intermediate Electrophilic Attack 4-methyl-THIQ 4-methyl-THIQ Cyclization_Intermediate->4-methyl-THIQ - H+

Caption: Mechanism of the Pictet-Spengler reaction for 4-methyl-THIQ.

Experimental_Workflow Start Start Reaction_Setup Combine 2-phenylpropylamine, formaldehyde, and catalyst in solvent. Start->Reaction_Setup Reaction Heat to reflux or specified temperature. Monitor by TLC. Reaction_Setup->Reaction Workup Cool, wash with base, and extract with organic solvent. Reaction->Workup Purification Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification End End Purification->End

Caption: General experimental workflow for 4-methyl-THIQ synthesis.

Troubleshooting_Logic Start Low Yield Check_Conversion Reaction Complete? Start->Check_Conversion Check_Purity Pure Product? Check_Conversion->Check_Purity Yes Optimize_Conditions Increase Temp/Time Use Stronger Acid Check_Conversion->Optimize_Conditions No Optimize_Workup Adjust pH Change Solvent Check_Purity->Optimize_Workup No Success Improved Yield Check_Purity->Success Yes Optimize_Conditions->Check_Conversion Optimize_Purification Column Chromatography Optimize_Workup->Optimize_Purification Optimize_Purification->Check_Purity

Caption: Troubleshooting logic for improving 4-methyl-THIQ yield.

References

Technical Support Center: Synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for the synthesis of the tetrahydroisoquinoline scaffold are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[1][2][3][4][5][6] For this compound, this would typically involve the reaction of a substituted phenethylamine with an appropriate carbonyl compound or the cyclization of an N-acylated phenethylamine derivative.

Q2: What are the potential major byproducts I should be aware of during the synthesis?

A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions.

  • In a Pictet-Spengler reaction , incomplete cyclization may leave unreacted starting materials or the intermediate imine. Additionally, the product can sometimes react with another molecule of the aldehyde starting material.

  • In a Bischler-Napieralski reaction , a significant side reaction can be the formation of a styrene derivative through a retro-Ritter type reaction.[6][7][8] Incomplete reduction of the intermediate dihydroisoquinoline will also result in impurities.

Q3: How can I best monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product and major byproducts.[9] For more detailed analysis, taking aliquots from the reaction mixture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the recommended purification techniques for the final product?

A4: The purification of this compound typically involves:

  • Aqueous workup: To remove acid/base catalysts and water-soluble impurities.

  • Solvent extraction: To isolate the product from the aqueous phase.

  • Column chromatography: Using silica gel is a common method to separate the target compound from closely related byproducts.[10]

  • Recrystallization or distillation: To obtain the final product in high purity.

Troubleshooting Guides

Problem 1: Low yield of this compound in Pictet-Spengler Synthesis

Possible Causes & Solutions

Possible CauseRecommended Action
Inefficient Imine Formation Ensure the reaction is sufficiently acidic to promote imine formation. The use of a dehydrating agent can also be beneficial.
Poor Nucleophilicity of the Aromatic Ring The cyclization step is an electrophilic aromatic substitution. If the aromatic ring is not sufficiently activated, the reaction will be sluggish. Consider using a stronger acid catalyst or higher reaction temperatures.[11]
Reversibility of the Reaction The Pictet-Spengler reaction can be reversible. Ensure that water is effectively removed from the reaction mixture to drive the equilibrium towards the product.
Steric Hindrance The methyl group at the 4-position could introduce some steric hindrance. Optimizing the reaction temperature and time may be necessary.
Problem 2: Presence of a Major Impurity with a Styrene-like Structure in Bischler-Napieralski Synthesis

Identification and Mitigation

This is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter mechanism.[6][7][8]

Identification:

  • GC-MS: Look for a molecular ion corresponding to the loss of the nitrogen-containing ring.

  • ¹H NMR: The presence of vinyl proton signals (typically in the 5-7 ppm region).

Mitigation Strategies:

Mitigation StrategyExperimental Detail
Use of a Nitrile Solvent Employing a nitrile solvent can shift the equilibrium away from the retro-Ritter product.[7][8]
Milder Cyclization Reagents Investigate the use of milder dehydrating agents in place of harsher reagents like P₂O₅.
Lower Reaction Temperature Running the reaction at the lowest effective temperature can help to minimize the formation of this side product.

Data Presentation

Table 1: Hypothetical GC-MS Data for a Crude Reaction Mixture of this compound Synthesis

Retention Time (min)Major Ions (m/z)Tentative Identification
8.5147, 132, 117This compound (Product)
7.2133, 118Unreacted Phenethylamine Precursor
9.8118, 91Styrene-type Byproduct
10.5161, 146Over-alkylation Byproduct

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis

A general protocol for the analysis of substituted tetrahydroisoquinolines can be adapted for this compound.[7][12]

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., VF-1ms, 60 m x 0.25 mm x 0.25 µm).[12]

  • Carrier Gas: Helium.[12]

  • Injector Temperature: 300 °C.[7]

  • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of all components.

  • MS Detector: Electron Impact (EI) ionization at 70 eV.[12]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Protocol 2: General Procedure for HPLC Analysis

A general reversed-phase HPLC method can be developed for purity analysis.

  • Instrument: HPLC with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the product and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

pictet_spengler cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Phenethylamine_Derivative 2-(m-tolyl)ethan-1-amine Imine Schiff Base/Iminium Ion Phenethylamine_Derivative->Imine Condensation Aldehyde Formaldehyde Aldehyde->Imine THIQ 4-Methyl-1,2,3,4- tetrahydroisoquinoline Imine->THIQ Cyclization (Electrophilic Aromatic Substitution) Byproduct Over-alkylation Product THIQ->Byproduct Reaction with excess Aldehyde

Caption: Pictet-Spengler reaction pathway for this compound synthesis.

bischler_napieralski cluster_start Starting Material cluster_intermediate Intermediates cluster_product Products Amide N-(2-(m-tolyl)ethyl)acetamide Nitrilium_Ion Nitrilium Ion Intermediate Amide->Nitrilium_Ion Dehydration DHIQ Dihydroisoquinoline Nitrilium_Ion->DHIQ Cyclization Styrene_Byproduct Styrene Byproduct Nitrilium_Ion->Styrene_Byproduct Retro-Ritter Reaction THIQ 4-Methyl-1,2,3,4- tetrahydroisoquinoline DHIQ->THIQ Reduction

Caption: Bischler-Napieralski reaction pathway and a key side reaction.

troubleshooting_workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, GC-MS, HPLC, NMR) Start->Analyze Identify Identify Byproducts and Unreacted Starting Materials Analyze->Identify Route Reaction Route? Identify->Route Pictet Pictet-Spengler Issues: - Incomplete Cyclization - Over-alkylation Route->Pictet Pictet-Spengler Bischler Bischler-Napieralski Issues: - Styrene Formation - Incomplete Reduction Route->Bischler Bischler-Napieralski Optimize_PS Optimize PS Conditions: - Stronger Acid - Higher Temperature - Water Removal Pictet->Optimize_PS Optimize_BN Optimize BN Conditions: - Milder Reagents - Lower Temperature - Different Solvent Bischler->Optimize_BN Purify Optimize Purification Strategy (Chromatography, Recrystallization) Optimize_PS->Purify Optimize_BN->Purify End Improved Yield and Purity Purify->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

stability and degradation issues of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Methyl-1,2,3,4-tetrahydroisoquinoline. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed and protected from light and moisture to prevent degradation.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1] It is crucial to avoid contact with strong oxidizing agents.[2]

Q2: What are the primary degradation pathways for tetrahydroisoquinolines?

A2: Tetrahydroisoquinolines are susceptible to degradation through several pathways, including oxidation and photolysis. Aerobic dehydrogenation can lead to the formation of the corresponding isoquinoline. Photo-oxidation can also occur, particularly in the presence of light and oxygen. The specific degradation products will depend on the reaction conditions.

Q3: How can I monitor the stability of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[3] This method should be capable of separating the intact molecule from its potential degradation products.[3] Developing such a method typically involves subjecting the compound to forced degradation studies under various stress conditions.[4]

Q4: What are some common signs of degradation to look for?

A4: Visual signs of degradation can include a change in color or the formation of precipitates in a solution. However, many degradation products may be colorless and soluble. Therefore, the most reliable way to detect degradation is through analytical techniques like HPLC, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[5]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent peak areas or retention times in HPLC analysis.

  • Question: I am observing fluctuating peak areas and retention times for this compound in my HPLC analysis. What could be the cause?

  • Answer: Inconsistent peak areas and retention times in HPLC can stem from several factors. Check for leaks in the system, ensure the mobile phase is properly degassed, and verify that the column is properly equilibrated.[6] Temperature fluctuations can also affect retention times, so using a column oven is recommended.[6] If the problem persists, the issue might be related to the sample itself, such as degradation occurring in the autosampler.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Question: During my analysis, I see new, unexpected peaks in the chromatogram of my this compound sample. What do these peaks represent?

  • Answer: The appearance of new peaks strongly suggests that your sample is degrading. These peaks correspond to degradation products. To identify them, you can perform forced degradation studies under controlled conditions to see if the same peaks are generated. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.[7]

Issue 3: The compound appears to be degrading even under recommended storage conditions.

  • Question: I am storing my this compound according to the recommended guidelines, but it still seems to be degrading over time. What could be happening?

  • Answer: If degradation occurs despite proper storage, consider the following possibilities:

    • Container and Headspace: Ensure the container is tightly sealed to minimize exposure to air (oxygen). Purging the container with an inert gas like nitrogen or argon before sealing can help.[5]

    • Purity of the Initial Material: Impurities from the synthesis can sometimes catalyze degradation. Re-purification of the compound might be necessary.

    • Light Exposure: Even brief or low-level light exposure during handling can initiate photodegradation. Always handle the compound in a dimly lit environment or use amber-colored vials.[4]

Issue 4: Difficulty in achieving controlled degradation during forced degradation studies.

  • Question: I am trying to perform a forced degradation study, but I am either seeing no degradation or the compound is degrading completely. How can I achieve the target degradation of 5-20%?[8]

  • Answer: Achieving a controlled level of degradation requires careful optimization of the stress conditions.

    • For Hydrolysis: If you see no degradation, you can increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.[2] If degradation is too rapid, reduce these parameters.

    • For Oxidation: The concentration of the oxidizing agent (e.g., hydrogen peroxide) is a key parameter. Start with a low concentration (e.g., 3%) and adjust as needed.[9]

    • For Thermal and Photolytic Stress: The duration of exposure is the primary variable to adjust. Start with shorter exposure times and incrementally increase them until the desired level of degradation is achieved.[2]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of this compound and for developing a stability-indicating analytical method.[10] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method can effectively separate the degradation products from the parent compound.[8]

Workflow for Forced Degradation Studies

Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation Start Prepare Stock Solution of this compound (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Expose to Stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Expose to Stress Thermal Thermal Degradation (e.g., 80°C, solid state) Start->Thermal Expose to Stress Photo Photolytic Degradation (ICH Q1B guidelines) Start->Photo Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all Samples to a Suitable Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Data Calculate % Degradation and Peak Purity HPLC->Data Identify Identify Degradation Products (LC-MS/MS) Data->Identify

Caption: Workflow for conducting forced degradation studies.

Hydrolytic Degradation
  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Acid Hydrolysis:

      • Prepare a solution of this compound in 0.1 M hydrochloric acid at a concentration of approximately 1 mg/mL.[2]

      • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).[2]

      • At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

      • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis:

      • Prepare a solution of this compound in 0.1 M sodium hydroxide at a concentration of approximately 1 mg/mL.[2]

      • Heat the solution at 60°C for the same time intervals as the acid hydrolysis.

      • At each time point, withdraw an aliquot, cool it, and neutralize it with 0.1 M hydrochloric acid.

      • Dilute the neutralized sample with the mobile phase for HPLC analysis.

    • Control: A solution of the compound in purified water should be subjected to the same temperature conditions to serve as a control.

Oxidative Degradation
  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

    • Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.[9]

    • Keep the solution at room temperature and protected from light for specified time points (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

Thermal Degradation
  • Objective: To assess the stability of the compound in its solid state at elevated temperatures.

  • Procedure:

    • Place a known amount of solid this compound in a vial.

    • Store the vial in a calibrated oven at a high temperature (e.g., 80°C) for a defined period (e.g., 1, 3, and 7 days).[2]

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration in a suitable solvent for HPLC analysis.

    • A control sample should be stored at the recommended storage temperature.

Photolytic Degradation
  • Objective: To determine the compound's sensitivity to light exposure.

  • Procedure:

    • Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[11][12]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

    • After the exposure period, prepare solutions of both the light-exposed and control samples for HPLC analysis.

Illustrative Stability Data

The following tables present illustrative quantitative data for the degradation of this compound under various stress conditions. Note: This data is for exemplary purposes to demonstrate how stability data can be presented and is not based on actual experimental results for this specific compound.

Table 1: Illustrative Hydrolytic Degradation of this compound at 60°C

Time (hours)% Degradation in 0.1 M HCl% Degradation in 0.1 M NaOH
21.23.5
42.56.8
85.112.3
2414.828.7

Table 2: Illustrative Oxidative, Thermal, and Photolytic Degradation

Stress ConditionDuration% Degradation
3% H₂O₂ at Room Temp24 hours8.2
Thermal (Solid State) at 80°C7 days4.5
Photolytic (ICH Q1B)-11.7

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under oxidative conditions, leading to the formation of the corresponding isoquinoline.

Degradation Pathway Potential Oxidative Degradation Pathway This compound This compound Intermediate Intermediate This compound->Intermediate Oxidation (e.g., [O]) 4-Methylisoquinoline 4-Methylisoquinoline Intermediate->4-Methylisoquinoline Dehydrogenation

Caption: Potential oxidative degradation pathway.

Analytical Method for Stability Indicating Assay (Example)

A reverse-phase HPLC method can be developed and validated for the quantitative determination of this compound and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectrophotometry).

  • Injection Volume: 20 µL.[14]

  • Column Temperature: 30°C.

This method would need to be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.[13]

Safe Handling and Disposal of Degraded Samples

Degraded samples from forced degradation studies should be handled with care, as the toxicological properties of the degradation products may not be fully known.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] For disposal, follow your institution's guidelines for hazardous chemical waste.[15] Neutralize acidic and basic solutions before disposal.[15] Organic solvents and solutions containing the compound and its degradants should be collected in a designated waste container.[15]

References

Technical Support Center: Optimizing Biological Assays with 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 4-Methyl-1,2,3,4-tetrahydroisoquinoline in biological assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.

Disclaimer: this compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are known to exhibit a wide range of biological activities.[1][2] However, specific biological data and established assay protocols for the 4-methyl isomer are limited in published literature. The guidance provided here is based on the general properties of THIQ analogs and common practices in assay development. Researchers should consider this information as a starting point for their own empirical optimization.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound?

A1: While specific studies on the 4-methyl isomer are not widely published, the tetrahydroisoquinoline scaffold is recognized for its diverse pharmacological potential.[1][2] Analogs have been investigated for neuroprotective, anti-inflammatory, anti-cancer, and antimicrobial activities.[1][3][4] Therefore, it is plausible that this compound could be explored in assays related to these areas.

Q2: What is a good starting concentration range for my experiments?

A2: For a novel compound like this compound, a broad concentration range should be initially screened in your specific assay. A typical starting point for in vitro cell-based assays would be from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) in a dose-response curve to determine the EC50 or IC50.

Q3: How should I prepare a stock solution of this compound?

A3: The solubility of this compound in aqueous buffers may be limited. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in your assay should be kept low (typically ≤ 0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.

Q4: Is this compound stable in solution?

A4: The stability of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, pH, light exposure) should be empirically determined. It is advisable to prepare fresh dilutions from the stock solution for each experiment. For long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of the compound - Compound concentration is too low.- Poor solubility in the assay medium.- Compound instability.- The biological target is not present or active in your assay system.- Increase the concentration range in your dose-response experiment.- Ensure the compound is fully dissolved in the stock solution. Test different final concentrations of the organic solvent (e.g., DMSO).- Prepare fresh dilutions for each experiment. Assess compound stability under assay conditions using analytical methods if possible.- Verify the expression and activity of the putative target in your cell line or with your recombinant protein.
High variability between replicate wells - Inconsistent cell seeding.- Edge effects in the microplate.- Compound precipitation at higher concentrations.- Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.- Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.- Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system.
Inconsistent results between experiments - Variation in cell passage number or confluency.- Inconsistent incubation times.- Lot-to-lot variability of the compound or reagents.- Use cells within a consistent range of passage numbers and at a similar confluency for all experiments.- Precisely control all incubation times.- If possible, use the same batch of compound and reagents for a series of related experiments.
Vehicle control shows unexpected activity - The concentration of the organic solvent (e.g., DMSO) is too high.- The solvent is contaminated.- Ensure the final solvent concentration is below the tolerance level for your specific cell line or assay (typically ≤ 0.5%).- Use a fresh, high-purity solvent for your stock solutions.

Data Presentation for Assay Optimization

When optimizing your assay, systematically collect and tabulate data to determine the optimal conditions.

Table 1: Solubility Assessment of this compound

SolventMaximum Stock Concentration (mM)Final Assay Concentration Range (µM) without Precipitation
DMSO* empirically determined empirically determined
Ethanol empirically determined empirically determined
PBS empirically determined empirically determined *

Table 2: Optimization of Incubation Time

Compound Concentration (µM)12 hours24 hours48 hours72 hours
Vehicle Control * endpoint reading endpoint reading endpoint reading endpoint reading
1 endpoint reading endpoint reading endpoint reading endpoint reading
10 endpoint reading endpoint reading endpoint reading endpoint reading
100 endpoint reading endpoint reading endpoint reading endpoint reading *

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT or Resazurin-based)

This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells and adjust the density to the desired concentration.

    • Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation:

    • Incubate the plate for the optimized duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of Viability Reagent:

    • Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive tetrahydroisoquinoline derivative, leading to a neuroprotective effect. The involvement of this compound in this or any other pathway needs to be experimentally validated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., MAP Kinase) Receptor->Signaling_Cascade Pro_apoptotic_Factors Pro-apoptotic Factors Signaling_Cascade->Pro_apoptotic_Factors activates Transcription_Factor Transcription Factor (e.g., CREB) Signaling_Cascade->Transcription_Factor activates Apoptosis Apoptosis Pro_apoptotic_Factors->Apoptosis Anti_apoptotic_Factors Anti-apoptotic Factors Anti_apoptotic_Factors->Apoptosis inhibits Gene_Expression Gene Expression (Survival Genes) Transcription_Factor->Gene_Expression promotes Gene_Expression->Anti_apoptotic_Factors upregulates 4_Me_THIQ 4-Methyl-1,2,3,4- tetrahydroisoquinoline 4_Me_THIQ->Signaling_Cascade inhibits? Stress_Signal Oxidative Stress / Neurotoxin Stress_Signal->Receptor

Caption: Hypothetical neuroprotective signaling pathway.

Experimental Workflow for Compound Screening

The diagram below outlines a typical workflow for screening a novel compound like this compound.

G Start Start Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Dose_Response Primary Screening: Dose-Response Assay Stock_Solution->Dose_Response Data_Analysis Data Analysis: Calculate IC50/EC50 Dose_Response->Data_Analysis Hit_Identified Is Compound Active? Data_Analysis->Hit_Identified Secondary_Assay Secondary Assays (e.g., target engagement, mechanism of action) Hit_Identified->Secondary_Assay Yes End_Inactive Compound Inactive or Toxic Hit_Identified->End_Inactive No Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Caption: Compound screening experimental workflow.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues in a cell-based assay.

G Start Unexpected Assay Results Check_Controls Are Controls (positive/negative/ vehicle) behaving as expected? Start->Check_Controls Check_Reagents Check Reagents: - Cell health & passage number - Reagent expiration dates - Media preparation Check_Controls->Check_Reagents No Check_Compound Is there an issue with the Test Compound? Check_Controls->Check_Compound Yes Check_Protocol Check Protocol: - Incubation times - Pipetting accuracy - Plate reader settings Check_Reagents->Check_Protocol Check_Solubility Check Compound: - Solubility & Precipitation - Stock concentration - Stability Check_Compound->Check_Solubility Yes Redo_Experiment Refine and Repeat Experiment Check_Compound->Redo_Experiment No Check_Solubility->Redo_Experiment Check_Protocol->Redo_Experiment

Caption: Troubleshooting logic for biological assays.

References

Technical Support Center: HPLC-MS/MS Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC-MS/MS analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ). The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS/MS analysis of 4-Me-THIQ in a question-and-answer format.

Question: I am observing poor peak shape (tailing or fronting) for my 4-Me-THIQ analyte. What are the likely causes and how can I resolve this?

Answer: Poor peak shape for a basic compound like 4-Me-THIQ in reversed-phase HPLC is a common issue. The primary causes are typically secondary interactions with the stationary phase or inappropriate mobile phase conditions.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom of 4-Me-THIQ, leading to peak tailing.

    • Solution: Lowering the mobile phase pH to around 2-3 will protonate the silanol groups, minimizing these interactions. Using a column with end-capping or a modern, high-purity silica-based column can also significantly reduce tailing.[1][2]

  • Mobile Phase pH: The pH of the mobile phase has a significant impact on the retention and peak shape of ionizable compounds.[1][3][4][5]

    • Solution: For a basic compound like 4-Me-THIQ, a lower pH (e.g., pH 2-4) will ensure the analyte is consistently in its protonated form, leading to better peak shape. Conversely, a high pH (e.g., pH > 8) would result in the neutral form, which might be more retained but could still interact with silanols. It is crucial to operate at a pH at least 2 units away from the pKa of the analyte to avoid peak splitting.[1][2]

  • Sample Solvent: If the sample solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible.

Question: My 4-Me-THIQ signal is weak or non-existent. What are the potential reasons and troubleshooting steps?

Answer: A weak or absent signal can stem from issues with the sample, the HPLC separation, or the mass spectrometer.

  • Sample Preparation: Inefficient extraction from the sample matrix can lead to low analyte concentration.

    • Solution: Optimize your sample preparation method. For biological fluids, consider protein precipitation followed by solid-phase extraction (SPE) for cleaner samples and better recovery.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of 4-Me-THIQ in the mass spectrometer's ion source, leading to a significantly reduced signal.[6]

    • Solution: Improve chromatographic separation to resolve 4-Me-THIQ from interfering matrix components. Modifying the gradient or the mobile phase composition can help. A more rigorous sample clean-up procedure will also reduce matrix effects.

  • Mass Spectrometer Tuning: Incorrect mass spectrometer parameters will result in poor sensitivity.

    • Solution: Ensure the instrument is properly tuned and calibrated. Optimize the MS/MS parameters for 4-Me-THIQ, including the precursor and product ions, collision energy, and cone voltage. These parameters are instrument-dependent and should be optimized empirically.

  • Analyte Instability: 4-Me-THIQ may be degrading in the sample or during the analytical process.

    • Solution: Ensure proper sample storage conditions. If degradation is suspected, investigate the stability of the analyte under the analytical conditions.

Question: I am experiencing retention time shifts for 4-Me-THIQ. What could be the cause?

Answer: Fluctuations in retention time can compromise the reliability of your analysis.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time drift.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing of the components. Use a buffer to maintain a stable pH.[2][7]

  • Column Equilibration: Insufficient column equilibration between injections, especially with gradient elution, can lead to shifting retention times.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.

  • Column Temperature: Fluctuations in the column temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and retention time variability.

    • Solution: Regularly maintain and check the performance of your HPLC pump.

Frequently Asked Questions (FAQs)

Q1: What are the optimal HPLC-MS/MS parameters for the analysis of 4-Me-THIQ?

A1: While optimal parameters are instrument-specific, a good starting point can be adapted from methods for similar compounds like 1-MeTIQ. Refer to the detailed experimental protocol below for recommended starting conditions.

Q2: How can I minimize matrix effects when analyzing 4-Me-THIQ in biological samples like plasma or urine?

A2: Matrix effects, particularly ion suppression, are a significant challenge in bioanalysis.[6] To minimize these effects:

  • Effective Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) to remove a significant portion of the interfering matrix components.

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation between 4-Me-THIQ and the region where most matrix components elute (typically the early part of the chromatogram).

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 4-Me-THIQ is the best choice as it will co-elute and experience similar matrix effects, thus providing more accurate quantification.

Q3: What are the expected product ions for 4-Me-THIQ in MS/MS?

A3: The protonated molecule of 4-Me-THIQ is expected at m/z 148. The fragmentation pattern is likely to involve the loss of a methyl group (CH₃) resulting in a major product ion at m/z 133. Another possible fragmentation pathway could involve the loss of ethene (C₂H₄) from the tetrahydroisoquinoline ring, leading to an ion at m/z 120. The exact fragmentation will depend on the collision energy and the instrument used.

Data Presentation

The following table summarizes the expected effects of varying key HPLC parameters on the analysis of a basic compound like 4-Me-THIQ. This data is representative and should be used as a guide for method development.

Parameter ChangeEffect on Retention Time (k')Effect on Peak Asymmetry (As)Rationale
Increase Mobile Phase pH from 3 to 7 DecreaseIncrease (more tailing)At higher pH, the basic analyte becomes less protonated and more neutral, reducing its polarity and interaction with the mobile phase, but increasing secondary interactions with silanols.[1][3]
Increase Organic Modifier (Acetonitrile) % DecreaseGenerally ImprovesA higher concentration of the strong organic solvent in the mobile phase reduces the retention of the hydrophobic analyte.[8]
Increase Buffer Concentration (at constant pH) Slight IncreaseImprovesHigher buffer capacity can better control the local pH on the column surface, leading to more consistent interactions and better peak shape.[2][7]

Experimental Protocols

Detailed Methodology for HPLC-MS/MS Analysis of 4-Me-THIQ

This protocol is a starting point and should be optimized for your specific instrumentation and application.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d3-4-Me-THIQ).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

2. HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions (suggested):

    • 4-Me-THIQ: Precursor ion m/z 148.2 -> Product ion m/z 133.1 (quantifier), 148.2 -> 120.1 (qualifier)

    • Internal Standard (d3-4-Me-THIQ): Precursor ion m/z 151.2 -> Product ion m/z 136.1

  • Instrument Parameters: Optimize cone voltage and collision energy for each transition on your specific mass spectrometer to achieve maximum signal intensity.

Mandatory Visualization

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Peak_Shape Start Poor Peak Shape Observed (Tailing or Fronting) Check_pH Is Mobile Phase pH 2-3 units away from pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH (typically to pH 2-4) Check_pH->Adjust_pH No Check_Column Is the column old or a general-purpose C18? Check_pH->Check_Column Yes Problem_Resolved Problem Resolved Adjust_pH->Problem_Resolved Use_New_Column Use a new, high-purity, end-capped column Check_Column->Use_New_Column Yes Check_Sample_Solvent Is the sample solvent stronger than the initial mobile phase? Check_Column->Check_Sample_Solvent No Use_New_Column->Problem_Resolved Adjust_Sample_Solvent Reconstitute sample in initial mobile phase Check_Sample_Solvent->Adjust_Sample_Solvent Yes Further_Investigation Further Investigation Needed (e.g., gradient optimization) Check_Sample_Solvent->Further_Investigation No Adjust_Sample_Solvent->Problem_Resolved

Caption: A logical workflow for troubleshooting poor peak shape in the HPLC analysis of 4-Me-THIQ.

Metabolic Pathway of this compound

Metabolic_Pathway Parent This compound (4-Me-THIQ) Metabolite1 Hydroxy-4-Me-THIQ Parent->Metabolite1 Metabolite2 N-Methyl-4-Me-THIQ Parent->Metabolite2 Enzyme1 CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Parent->Enzyme1 Phase I Metabolism Enzyme2 N-Methyltransferase Parent->Enzyme2 Phase I/II Metabolism Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Enzyme1->Metabolite1 Enzyme2->Metabolite2

Caption: Proposed metabolic pathway of this compound.

References

Technical Support Center: Purification of 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methyl-1,2,3,4-tetrahydroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification techniques for this compound, which is often an oil at room temperature, are:

  • Column Chromatography: Effective for removing both polar and non-polar impurities.

  • Vacuum Distillation: Suitable for separating the product from non-volatile or high-boiling point impurities.

  • Acid-Base Extraction: Useful for separating the basic product from neutral or acidic impurities.

  • Salt Formation and Recrystallization: Since the free base is an oil, converting it to a salt (e.g., hydrochloride or tartrate) can yield a crystalline solid that can be purified by recrystallization.[1]

Q2: My final product of this compound is an oil. How can I solidify it for easier handling and purification?

A2: As this compound is a basic compound, it can be converted into a salt to induce crystallization. Treatment with an acid like hydrochloric acid (HCl) or tartaric acid can form the corresponding hydrochloride or tartrate salt, which is often a stable, crystalline solid amenable to purification by recrystallization.[1]

Q3: What are some potential impurities I might encounter during the synthesis and purification of this compound?

A3: Common impurities may arise from the starting materials or side reactions of the synthesis method used, such as the Pictet-Spengler reaction.[2][3][4][5] These can include:

  • Unreacted starting materials (e.g., the corresponding phenethylamine and aldehyde).

  • Incompletely cyclized intermediates.

  • Byproducts from side reactions.

  • Residual acid or base from the reaction workup.

Q4: How can I monitor the purity of my this compound fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. A suitable eluent system should be chosen to achieve good separation between the product and impurities. The spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value of the product can be used to identify the fractions containing the pure compound.[6][7][8]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of spots on TLC. Inappropriate solvent system polarity.- If spots are too high on the plate (high Rf), the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).- If spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).
Product is eluting with impurities. The chosen solvent system does not provide adequate resolution.- Try a different solvent system. For example, if using ethyl acetate/hexane, consider dichloromethane/methanol.- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Streaking of the product spot on the TLC plate. The compound is too polar for the stationary phase or the sample is overloaded.- Add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent to improve the spot shape of basic compounds.- Ensure the sample is not too concentrated when spotted on the TLC plate.
The compound is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane may be necessary.
Recrystallization (of a salt derivative)
Issue Possible Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. The solvent is not suitable.- Choose a different solvent or a solvent mixture. The ideal solvent should dissolve the compound when hot but not at room temperature.[9]
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.- Try a different solvent with a lower boiling point.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.- Evaporate some of the solvent to increase the concentration and then cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low recovery of the purified crystals. Too much solvent was used for dissolution or washing.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Wash the collected crystals with a minimal amount of cold solvent.

Data Presentation

Table 1: TLC Data for Tetrahydroisoquinoline Derivatives (for reference)

CompoundEluent SystemRf ValueCitation
N,N-Diethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide1:4 (v/v) EtOAc:hexanes0.43[10]
Phenyl(1,2,3,4-tetrahydro-9H-carbazol-9-yl)methanone1:4 (v/v) EtOAc:hexanes0.58[10]
N,N-Diphenyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide1:4 (v/v) EtOAc:hexanes0.45[10]

Note: Rf values are highly dependent on the specific conditions (plate type, temperature, etc.) and should be used as a guideline.

Table 2: Physical Properties of Related Tetrahydroisoquinolines

CompoundBoiling Point (°C)Melting Point (°C)
1,2,3,4-Tetrahydroisoquinoline232-233-30
1-Methyl-1,2,3,4-tetrahydroisoquinoline-(oil)

Experimental Protocols

Disclaimer: The following protocols are generalized procedures for the purification of tetrahydroisoquinoline derivatives and may require optimization for this compound.

Protocol 1: Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude product.

    • Pack the column with silica gel using a slurry method with the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent as needed to move the compound down the column.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude this compound oil in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Dissolution:

    • Filter the crude hydrochloride salt.

    • In a separate flask, heat a suitable recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/ether mixture) to boiling.

    • Add the minimum amount of the hot solvent to the crude salt to achieve complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow start Crude this compound decision Is the major impurity known? start->decision chromatography Column Chromatography decision->chromatography   Multiple impurities or unknown impurities distillation Vacuum Distillation decision->distillation   Non-volatile impurity acid_base Acid-Base Extraction decision->acid_base   Neutral or acidic impurity salt_formation Salt Formation & Recrystallization decision->salt_formation   Final polishing or to obtain a solid end Pure Product chromatography->end distillation->end acid_base->end salt_formation->end TroubleshootingChromatography start Poor Separation in Column Chromatography check_tlc Analyze TLC results start->check_tlc high_rf High Rf (spots near solvent front) check_tlc->high_rf Spots too high low_rf Low Rf (spots near baseline) check_tlc->low_rf Spots too low streaking Streaking of spots check_tlc->streaking Spots are streaked adjust_polarity_down Decrease eluent polarity (e.g., more hexane) high_rf->adjust_polarity_down adjust_polarity_up Increase eluent polarity (e.g., more EtOAc) low_rf->adjust_polarity_up add_modifier Add triethylamine (1%) to eluent streaking->add_modifier end Improved Separation adjust_polarity_down->end adjust_polarity_up->end add_modifier->end

References

Technical Support Center: 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ). The information is designed to help interpret unexpected results and address common challenges encountered during synthesis, analysis, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-Me-THIQ?

A1: The most prevalent method for synthesizing 4-Me-THIQ and other 1,2,3,4-tetrahydroisoquinolines is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2][3][4] For 4-Me-THIQ, this would typically involve the reaction of a phenethylamine derivative with a methyl-substituted carbonyl compound. Another common, though sometimes harsher, method is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent.

Q2: What are some potential side reactions or impurities to be aware of during the synthesis of 4-Me-THIQ?

A2: During the Pictet-Spengler synthesis of 4-substituted THIQs, the formation of isomers can be a common side reaction. The regioselectivity of the cyclization can be influenced by the nature and position of substituents on the aromatic ring of the phenethylamine precursor. Additionally, incomplete reaction or the presence of unprotected reactive groups, such as hydroxyls, on the starting materials can lead to undesired byproducts. In the Bischler-Napieralski reaction, the harsh acidic conditions can sometimes lead to the formation of alternative cyclization products or rearrangement of substituents on the aromatic ring.

Q3: How can I purify 4-Me-THIQ after synthesis?

A3: Purification of 4-Me-THIQ typically involves standard chromatographic techniques. Column chromatography using silica gel is a common method for separating the desired product from starting materials, reagents, and side products. The choice of eluent will depend on the polarity of the impurities and the 4-Me-THIQ itself. Recrystallization can also be an effective purification method if a suitable solvent system is identified.

Q4: What are the key considerations for the analytical characterization of 4-Me-THIQ?

A4: For the analytical characterization of 4-Me-THIQ, techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. It is crucial to develop a stability-indicating analytical method that can separate 4-Me-THIQ from its potential impurities and degradation products. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness. For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic behavior of the compound.[5]

Q5: What are the known biological activities and potential unexpected effects of 4-Me-THIQ?

A5: 1,2,3,4-Tetrahydroisoquinoline derivatives are known to possess a wide range of biological activities, including neuroprotective, antidepressant, and anticonvulsant effects.[6][7][8] Specifically, 1-methyl-THIQ derivatives have been investigated for their potential in preventing parkinsonism-like symptoms. Unexpectedly, some THIQ derivatives have shown weak agonistic or antagonistic activity at adreno-receptors. Furthermore, the substitution at the 4-position can significantly influence the pharmacological profile, and in some cases, lead to unforeseen biological responses. For instance, the antidepressant nomifensine, a 4-phenyl-substituted THIQ derivative, was withdrawn from the market due to cases of hemolytic anemia, highlighting the potential for unexpected toxicity.[9]

Troubleshooting Guides

Synthesis Troubleshooting
Observed Problem Potential Cause Suggested Solution
Low or no yield of 4-Me-THIQ in Pictet-Spengler reaction Ineffective acid catalysis.Optimize the choice and concentration of the acid catalyst. Stronger acids or Lewis acids might be required for less reactive substrates.
Low reactivity of the carbonyl compound.Use a more reactive aldehyde or ketone, or consider increasing the reaction temperature. However, be cautious of potential side reactions at higher temperatures.
Inappropriate solvent.The solvent should solubilize the reactants and intermediates. Methanol is often used as a co-solvent.
Formation of multiple products (isomers) Lack of regioselectivity in the cyclization step.The presence of electron-donating groups on the aromatic ring of the phenethylamine can direct the cyclization. Consider modifying the starting material to favor the desired isomer.
Difficulty in purifying the final product Presence of closely related impurities.Optimize the chromatographic separation by trying different solvent systems (eluent) or using a different stationary phase (e.g., alumina instead of silica gel).
Product instability during purification.Avoid prolonged exposure to harsh conditions (strong acids/bases, high temperatures) during purification.
Analytical Troubleshooting (HPLC)
Observed Problem Potential Cause Suggested Solution
Peak tailing Interaction of the basic 4-Me-THIQ with acidic silanol groups on the silica-based column.Use a high-purity silica column or an end-capped column. Add a competing base like triethylamine to the mobile phase or adjust the mobile phase pH to suppress silanol ionization.
Column overload.Reduce the injection volume or the concentration of the sample.
Shifting retention times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.The bonded phase of the column may degrade over time, especially with aggressive mobile phases. Replace the column if performance does not improve with cleaning.
Ghost peaks Contamination in the mobile phase, injector, or column.Flush the system with a strong solvent. Ensure high-purity solvents and freshly prepared mobile phases are used.
Late eluting compounds from a previous injection.Increase the run time or use a gradient elution to wash out all components.
Baseline noise or drift Air bubbles in the detector or pump.Degas the mobile phase and purge the pump and detector.
Contaminated detector cell.Flush the detector cell with an appropriate solvent.

Experimental Protocols

Representative Pictet-Spengler Synthesis of a 4-Substituted-1,2,3,4-Tetrahydroisoquinoline

This protocol is a general representation and may require optimization for the specific synthesis of 4-Me-THIQ.

Materials:

  • β-phenylethylamine derivative

  • Methyl-substituted aldehyde or ketone

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

  • Sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the β-phenylethylamine derivative (1 equivalent) and the methyl-substituted carbonyl compound (1.1 equivalents) in the anhydrous solvent.

  • Add the acid catalyst (0.1-1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.

General Protocol for Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies to assess the stability of 4-Me-THIQ.[10][11][12][13][14]

Materials:

  • 4-Me-THIQ

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of 4-Me-THIQ in a solution of HCl. Heat the solution (e.g., at 60°C) for a specified period, taking samples at different time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve 4-Me-THIQ in a solution of NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Dissolve 4-Me-THIQ in a solution of H₂O₂. Keep the solution at room temperature or slightly elevated temperature, taking samples at various time intervals.

  • Thermal Degradation: Expose a solid sample of 4-Me-THIQ to dry heat in a calibrated oven (e.g., at 70°C) for a defined period. Also, prepare a solution of 4-Me-THIQ and expose it to heat.

  • Photolytic Degradation: Expose a solid sample and a solution of 4-Me-THIQ to UV and visible light in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_evaluation Stability & Biological Evaluation start Starting Materials (Phenethylamine derivative, Carbonyl compound) reaction Pictet-Spengler Reaction start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Pure 4-Me-THIQ purification->product hplc HPLC-UV Analysis product->hplc gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr stability Forced Degradation Studies product->stability bioassay Biological Assays product->bioassay pictet_spengler_pathway amine β-Arylethylamine imine Schiff Base/Iminium Ion Intermediate amine->imine carbonyl Aldehyde/Ketone carbonyl->imine cyclization Intramolecular Electrophilic Aromatic Substitution imine->cyclization product 1,2,3,4-Tetrahydroisoquinoline cyclization->product troubleshooting_logic node_rect node_rect unexpected_result Unexpected Result? synthesis_issue Synthesis Issue? unexpected_result->synthesis_issue Yes analysis_issue Analysis Issue? synthesis_issue->analysis_issue No low_yield Low Yield/ Side Products synthesis_issue->low_yield Yes biological_issue Biological Anomaly? analysis_issue->biological_issue No peak_problem Poor Peak Shape/ Shifting RT analysis_issue->peak_problem Yes activity_mismatch Unexpected Activity/ Toxicity biological_issue->activity_mismatch Yes optimize_synthesis Optimize Reaction Conditions (Catalyst, Temp, Solvent) low_yield->optimize_synthesis optimize_hplc Adjust HPLC Method (Mobile Phase, Column) peak_problem->optimize_hplc investigate_pathway Investigate Target Interaction/ Off-Target Effects activity_mismatch->investigate_pathway

References

increasing the solubility of 4-Methyl-1,2,3,4-tetrahydroisoquinoline for in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of 4-Methyl-1,2,3,4-tetrahydroisoquinoline for in vivo delivery.

Frequently Asked Questions (FAQs)

Q1: My 4-Me-THIQ is not dissolving in standard aqueous buffers like saline or PBS. What is the first step I should take?

A1: this compound is a basic compound with low intrinsic aqueous solubility. The first and most common approach is to attempt salt formation through pH adjustment. By lowering the pH of your vehicle, you can protonate the secondary amine group on the molecule, forming a more soluble salt (e.g., 4-Me-THIQ HCl). A typical starting point is to prepare a stock solution in an acidic vehicle or to titrate your suspension with dilute hydrochloric acid (HCl).

Q2: I tried adjusting the pH, but the compound still precipitates upon dilution for my final dosing solution. What are my options?

A2: Precipitation upon dilution into a higher pH environment (like blood or physiological buffers) is a common issue known as "pH shock." If simple pH adjustment is insufficient, you should consider more advanced formulation strategies. The main options include using co-solvents, complexation agents like cyclodextrins, or lipid-based formulations. Your choice will depend on your required dose, route of administration, and the animal model.

Q3: Are there common excipients or vehicles known to be safe for in vivo use with poorly soluble compounds?

A3: Yes, several vehicles are commonly used in preclinical in vivo studies. A multi-component vehicle often yields the best results. A popular combination includes a mixture of a surfactant (like Tween® 80), a polymer (like polyethylene glycol 400), and an aqueous component. It is crucial to test the vehicle alone in your animal model to ensure it does not produce any confounding effects.

Q4: How do I choose between using a co-solvent, a cyclodextrin, or another approach?

A4: The selection depends on several factors. A decision-making workflow is outlined below.

  • Co-solvents are effective and relatively simple but can sometimes lead to tolerability issues at high concentrations.

  • Cyclodextrins are excellent for forming inclusion complexes with lipophilic molecules, often significantly increasing solubility and stability with good in vivo tolerance.

  • Lipid-based formulations (e.g., emulsions) are more complex to prepare but can be very effective for highly lipophilic compounds and may improve pharmacokinetic profiles.

For initial screening, preparing formulations with co-solvents and cyclodextrins is a practical starting point due to their relative ease of preparation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates immediately in aqueous buffer. Low intrinsic solubility of the free base form.Attempt solubilization via pH modification to form a salt. See Protocol 1.
Solution is clear initially but forms a precipitate over time. The formulation is unstable or supersaturated.Increase the amount of solubilizing excipient (e.g., co-solvent, cyclodextrin). Ensure the storage conditions (temperature, light) are appropriate.
Compound dissolves in the vehicle but precipitates upon injection (in vivo). "pH shock" or drug precipitation upon dilution in physiological fluids.Increase the concentration of co-solvent or cyclodextrin to create a more robust formulation. Consider a slower injection rate if applicable.
Vehicle alone causes adverse effects in the animal model. Toxicity or intolerance to the selected excipients.Reduce the concentration of the problematic excipient (e.g., DMSO, ethanol). Screen alternative, better-tolerated excipients like propylene glycol or lower percentages of surfactants.

Quantitative Data Summary

The following tables present hypothetical solubility data for 4-Me-THIQ to illustrate the effectiveness of different formulation approaches. Note: This data is for illustrative purposes and should be confirmed experimentally.

Table 1: Effect of pH on 4-Me-THIQ Solubility

Vehicle pH Achieved Solubility (mg/mL)
Saline7.4< 0.1
Saline5.01.5
Saline4.08.2
0.01 M HCl2.0> 20

Table 2: Solubility Enhancement with Co-solvents and Cyclodextrins

Vehicle Composition Achieved Solubility (mg/mL)
5% DMSO in Saline0.8
10% PEG 400 in Saline1.2
10% DMSO / 10% Tween® 80 in Saline4.5
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water15.0
40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water> 30

Experimental Protocols

Protocol 1: Solubilization via pH Modification and Salt Formation

  • Weigh the desired amount of 4-Me-THIQ free base.

  • Add a small volume of sterile water or saline. The compound will likely not dissolve.

  • While stirring, add 0.1 M HCl dropwise until the compound completely dissolves.

  • Check the final pH of the solution. If required, adjust the pH upwards using 0.1 M NaOH, but be cautious as increasing the pH may cause precipitation.

  • Add the remaining vehicle (e.g., saline) to reach the final desired concentration.

  • Sterile-filter the final solution through a 0.22 µm syringe filter before administration.

Protocol 2: Formulation with a Co-solvent Vehicle

  • Prepare the co-solvent vehicle. For example, to make a 10% DMSO / 10% Tween® 80 / 80% Saline vehicle:

    • Measure 10% of the final volume as DMSO.

    • Measure 10% of the final volume as Tween® 80.

    • Mix the DMSO and Tween® 80 thoroughly.

  • Weigh the 4-Me-THIQ and add it to the DMSO/Tween® 80 mixture.

  • Vortex or sonicate the mixture until the compound is fully dissolved. This creates the drug concentrate.

  • Slowly add the saline (80% of the final volume) to the drug concentrate while vortexing continuously to prevent precipitation.

  • Visually inspect the final formulation for clarity.

  • Sterile-filter the solution through a 0.22 µm syringe filter (a filter compatible with the co-solvents is required).

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare the cyclodextrin vehicle by dissolving the desired amount of HP-β-CD (e.g., 20% w/v) in sterile water. Gentle heating (to ~40°C) can aid dissolution. Allow the solution to cool to room temperature.

  • Add the weighed 4-Me-THIQ powder directly to the HP-β-CD solution.

  • Stir or shake the mixture vigorously for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex. Sonication can be used to accelerate the process.

  • After the incubation period, visually inspect the solution for any undissolved material.

  • If undissolved solid remains, centrifuge or filter the solution to obtain a clear supernatant.

  • Determine the concentration of the dissolved 4-Me-THIQ in the supernatant using a suitable analytical method (e.g., HPLC-UV) to confirm the final concentration.

  • Sterile-filter the final solution through a 0.22 µm syringe filter.

Visualizations

Solubilization_Workflow cluster_start Start: Insoluble 4-Me-THIQ cluster_step1 Step 1: pH Modification cluster_step2 Step 2: Advanced Formulations cluster_eval Evaluation cluster_end Finish start 4-Me-THIQ powder in aqueous buffer (e.g., Saline) ph_mod Attempt Salt Formation (Add dilute HCl) See Protocol 1 start->ph_mod eval_sol Is solubility sufficient for required dose? ph_mod->eval_sol Check solubility cosolvent Co-solvent Formulation (e.g., DMSO, PEG-400, Tween) See Protocol 2 eval_stable Is formulation stable and free of precipitation? cosolvent->eval_stable cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) See Protocol 3 cyclodextrin->eval_stable eval_sol->cosolvent eval_sol->cyclodextrin No eval_sol->eval_stable Yes success Proceed to In Vivo Study eval_stable->success Yes failure Re-evaluate Formulation Strategy (Increase excipient, try alternative) eval_stable->failure No failure->ph_mod

Caption: Decision workflow for solubilizing 4-Me-THIQ.

Cyclodextrin_Mechanism cluster_after After Complexation thiq 4-Me-THIQ (Lipophilic) cd_complex Inclusion Complex (Water Soluble) water Water Molecule cd_empty Cyclodextrin (Hydrophilic exterior, Lipophilic interior) label_process Spontaneous Formation of Inclusion Complex cd_empty->label_process thiq_inside 4-Me-THIQ label_process->cd_complex

Caption: Mechanism of cyclodextrin-based solubilization.

overcoming poor regioselectivity in 4-methyl-tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor regioselectivity in the synthesis of 4-methyl-tetrahydroisoquinolines (4-Me-THIQs).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-methyl-tetrahydroisoquinolines, and which is best for controlling regioselectivity?

A1: The two most common methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions.[1][2] The choice between them for achieving high regioselectivity for the 4-methyl isomer depends on the available starting materials and the substitution pattern of the aromatic ring.

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[1] For the synthesis of a 4-methyl-THIQ, this would typically involve a β-phenethylamine with a substituent that directs cyclization to the desired position. Regioselectivity can be influenced by the choice of acid catalyst, solvent, and temperature.[3][4]

  • Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent.[2] Subsequent reduction of the resulting 3,4-dihydroisoquinoline yields the tetrahydroisoquinoline. The regioselectivity is primarily determined by the electronic effects of the substituents on the aromatic ring.[5]

Alternative strategies, such as those involving directed ortho-lithiation followed by electrophilic quench, can also provide high regioselectivity for substitution at the C4 position.[6]

Q2: I am observing a mixture of regioisomers in my Pictet-Spengler reaction. How can I favor the formation of the 4-methyl isomer?

A2: Poor regioselectivity in the Pictet-Spengler reaction often arises from the competitive electrophilic attack at different positions on the aromatic ring.[7] To favor cyclization that results in the 4-methyl product (para-cyclization relative to an activating group), consider the following:

  • Acid Catalyst and Temperature: Using strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) and higher temperatures generally promotes the formation of the thermodynamically more stable para-substituted isomer.[7]

  • Solvent Choice: Protic solvents can influence the ortho/para ratio of the products.[3]

  • Substrate Control: The electronic nature of the substituents on the β-phenethylamine is crucial. An electron-donating group at the meta-position relative to the ethylamine side chain will strongly direct the cyclization to the para position (C4).

Q3: My Bischler-Napieralski reaction is giving the wrong regioisomer. What factors control the cyclization position?

A3: The regioselectivity of the Bischler-Napieralski reaction is primarily governed by the electronic effects of the substituents on the aromatic ring of the β-phenylethylamide.[5] Cyclization occurs via an intramolecular electrophilic aromatic substitution.[8]

  • Electron-Donating Groups: An electron-donating group at the meta-position of the aromatic ring will direct the cyclization to the para-position, yielding the desired precursor to the 4-methyl-THIQ.[5]

  • Reaction Conditions: While less influential than substrate electronics, the choice of dehydrating agent (e.g., POCl₃, P₂O₅) and reaction temperature can have some effect on the product distribution.[9]

Q4: Can I use a directing group to introduce a methyl group at the C4 position?

A4: Yes, using a directing group is a powerful strategy for achieving high regioselectivity. A common approach involves the use of a directing metalation group (DMG) to facilitate ortho-lithiation. For a pre-formed tetrahydroisoquinoline, a suitable directing group on the nitrogen atom can direct lithiation to the C1 and C8 positions. To achieve C4 functionalization, a directing group on the aromatic ring itself would be necessary to direct an electrophilic substitution, or a more advanced strategy involving dearomatization-functionalization might be required.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 4-Methyl-Tetrahydroisoquinoline Isomer
Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions for Desired Regioisomer For Pictet-Spengler, to favor the para-isomer, use stronger acids and higher temperatures. For Bischler-Napieralski, ensure the substrate has a meta-electron-donating group.[5][7]
Side Reactions In Bischler-Napieralski, the retro-Ritter reaction can be a significant side reaction. Using milder conditions (e.g., Tf₂O and 2-chloropyridine) at lower temperatures can suppress this.[10]
Poor Quality Reagents Ensure all reagents, especially the Lewis acid in Friedel-Crafts type cyclizations and dehydrating agents in Bischler-Napieralski, are anhydrous and of high purity.[10]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction is stalling, consider increasing the temperature or reaction time cautiously, as prolonged heating can lead to decomposition.
Issue 2: Formation of an Undesired Regioisomer
Potential Cause Troubleshooting Steps
Electronic Effects of Substituents In both Pictet-Spengler and Bischler-Napieralski reactions, the electronic nature of the aromatic ring substituents is the primary determinant of regioselectivity. Re-evaluate your starting material's substitution pattern. A meta-electron-donating group is ideal for directing to the C4 position.[5][7]
Steric Hindrance Bulky substituents on the aromatic ring or on the nitrogen of the starting amine can influence the regiochemical outcome by sterically blocking one cyclization site over another.
Kinetic vs. Thermodynamic Control In some cases, the undesired isomer may be the kinetically favored product. Running the reaction at a higher temperature for a longer duration may allow for equilibration to the thermodynamically favored 4-methyl isomer.

Data Presentation

Table 1: Comparison of Synthetic Methods for 4-Substituted Tetrahydroisoquinolines

MethodStarting MaterialsKey ReagentsGeneral YieldsRegioselectivity Control
Pictet-Spengler β-phenethylamine, Aldehyde/KetoneProtic or Lewis AcidModerate to HighHighly dependent on substrate electronics and reaction conditions (acid, temp., solvent).[3][4]
Bischler-Napieralski β-phenylethylamidePOCl₃, P₂O₅, Tf₂OModerate to HighPrimarily controlled by the electronic effects of substituents on the aromatic ring.[5]
Directed Lithiation Substituted TetrahydroisoquinolineOrganolithium reagent, ElectrophileGood to ExcellentHigh regioselectivity is achieved through the choice of directing group.[6]

Experimental Protocols

Protocol 1: Regioselective Pictet-Spengler Synthesis of 4-Methyl-Tetrahydroisoquinoline (General Procedure)

This protocol is a general guideline and requires optimization for specific substrates.

  • Reactant Preparation: Dissolve the meta-substituted β-phenethylamine (1.0 equiv) in a suitable solvent (e.g., toluene, acetonitrile).

  • Aldehyde Addition: Add the desired aldehyde (1.1 equiv) to the solution.

  • Acid Catalyst: Add a strong protic acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (catalytic to stoichiometric amounts).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Bischler-Napieralski Reaction Favoring 4-Methyl-3,4-dihydroisoquinoline Precursor (General Procedure)

This protocol is most effective with electron-rich aromatic rings.

  • Reactant Preparation: To an oven-dried flask under an inert atmosphere, add the N-acyl-β-(meta-substituted-phenyl)ethylamine (1.0 equiv).

  • Solvent Addition: Add an anhydrous solvent such as toluene or acetonitrile.

  • Dehydrating Agent: Add phosphorus oxychloride (POCl₃) (2.0-3.0 equiv) dropwise at room temperature. For less activated systems, a mixture of P₂O₅ in refluxing POCl₃ may be necessary.[10]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude 3,4-dihydroisoquinoline by column chromatography or distillation.

  • Reduction: The resulting 3,4-dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline using a standard reducing agent like sodium borohydride (NaBH₄) in methanol.

Visualizations

Decision-Making Workflow for 4-Methyl-THIQ Synthesis

4_Methyl_THIQ_Synthesis_Decision_Tree start Start: Desired 4-Methyl-THIQ q1 Is a meta-substituted β-phenethylamine available? start->q1 q2 Is the corresponding N-acyl-meta-substituted β-phenethylamine available? q1->q2 No pictet_spengler Use Pictet-Spengler Reaction q1->pictet_spengler Yes q3 Is a pre-existing THIQ scaffold available for C-H functionalization? q2->q3 No bischler_napieralski Use Bischler-Napieralski Reaction q2->bischler_napieralski Yes alternative Consider Alternative Routes (e.g., Directed Lithiation) q3->alternative Yes reassess Reassess Synthetic Strategy or Prepare Starting Material q3->reassess No

Caption: A decision tree to guide the selection of a synthetic route for 4-methyl-tetrahydroisoquinolines.

Regioselectivity in Pictet-Spengler Reaction

Pictet_Spengler_Regioselectivity cluster_start Starting Materials cluster_cyclization Electrophilic Aromatic Substitution amine meta-Substituted β-phenethylamine intermediate Iminium Ion Intermediate amine->intermediate aldehyde Aldehyde aldehyde->intermediate ortho_attack Ortho-attack (Kinetic Product) intermediate->ortho_attack Favored by: - Milder conditions para_attack Para-attack (Thermodynamic Product) intermediate->para_attack Favored by: - Strong acid - High temperature product_ortho Other Regioisomer ortho_attack->product_ortho product_para Desired 4-Methyl-THIQ para_attack->product_para

Caption: Factors influencing regioselectivity in the Pictet-Spengler cyclization.

Regioselectivity in Bischler-Napieralski Reaction

Bischler_Napieralski_Regioselectivity cluster_cyclization Intramolecular Electrophilic Substitution amide N-acyl-meta-substituted β-phenylethylamine nitrilium Nitrilium Ion Intermediate amide->nitrilium Dehydrating Agent (e.g., POCl₃) ortho_cyclization Ortho-cyclization (Minor Product) nitrilium->ortho_cyclization Electronically Disfavored para_cyclization Para-cyclization (Major Product) nitrilium->para_cyclization Electronically Favored dihydroiso_ortho Other Dihydroisoquinoline Regioisomer ortho_cyclization->dihydroiso_ortho dihydroiso_para Desired Dihydroisoquinoline Precursor para_cyclization->dihydroiso_para

Caption: Electronic control of regioselectivity in the Bischler-Napieralski reaction.

References

Technical Support Center: Pictet-Spengler Synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline (4-methyl-THIQ)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler synthesis of 4-methyl-1,2,3,4-tetrahydroisoquinoline (4-methyl-THIQ). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Pictet-Spengler synthesis of 4-methyl-THIQ?

A1: The primary side reactions in the synthesis of 4-methyl-THIQ arise from the reactivity of the starting materials and intermediates under acidic conditions. These can include:

  • Formation of Regioisomers: When using a substituted β-phenethylamine like 2-(p-tolyl)ethanamine, the cyclization of the iminium ion intermediate can occur at different positions on the aromatic ring. This leads to the formation of constitutional isomers. With a methyl group at the para-position of the phenethylamine, electrophilic attack can occur at the positions ortho or meta to the ethylamine substituent, resulting in a mixture of tetrahydroisoquinoline isomers. Strong acidic conditions and higher temperatures generally favor the formation of the para-cyclized product.[1]

  • N-Alkylation: The secondary amine of the newly formed 4-methyl-THIQ can react further with the aldehyde present in the reaction mixture, leading to the formation of an N-alkylated byproduct.

  • Aldehyde Self-Condensation: Acetaldehyde can undergo self-condensation reactions (such as an aldol condensation) under acidic conditions, leading to the formation of dimers or trimers like paraldehyde.[2][3] These reactions consume the aldehyde, potentially leading to incomplete conversion of the starting amine and the formation of polymeric impurities.

  • Oxidation: The tetrahydroisoquinoline product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. This can lead to the formation of the corresponding dihydroisoquinoline or isoquinoline.

Q2: I am observing a low yield of my desired 4-methyl-THIQ product. What are the potential causes and how can I improve it?

A2: Low yields are a common challenge in the Pictet-Spengler synthesis, particularly with less-activated aromatic rings. Several factors can contribute to this issue:

  • Incomplete Imine Formation: The initial condensation of the amine and aldehyde to form the iminium ion is a reversible equilibrium. To drive the reaction forward, it is crucial to effectively remove the water that is formed. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of acid catalyst are critical parameters. For non-activated systems like the synthesis of 4-methyl-THIQ, harsher conditions such as strong acids (e.g., HCl, H₂SO₄, or trifluoroacetic acid) and elevated temperatures are often necessary.[4][5][6] However, excessively harsh conditions can promote side reactions. A systematic optimization of these parameters is recommended.

  • Purity of Reagents and Solvents: Impurities in the starting materials or the presence of water in the solvents can significantly impact the reaction efficiency. Ensure that the phenethylamine, acetaldehyde, and solvents are of high purity and appropriately dried.

  • Product Decomposition: The desired 4-methyl-THIQ may be unstable under the reaction or workup conditions, leading to degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify if the product is degrading over time.

Q3: How can I minimize the formation of regioisomers in my reaction?

A3: Controlling regioselectivity is a key challenge when using substituted phenethylamines. To favor the formation of a specific isomer:

  • Choice of Acid Catalyst: The nature and strength of the acid catalyst can influence the regioselectivity. Strong Brønsted acids or Lewis acids can alter the electronic distribution in the iminium intermediate and the aromatic ring, thereby directing the cyclization to a specific position.

  • Reaction Temperature: In many cases, the formation of one regioisomer is thermodynamically favored over the other. Running the reaction at a higher temperature for a longer duration can sometimes lead to the enrichment of the more stable isomer.

  • Steric Hindrance: The steric bulk of substituents on the aromatic ring can direct the cyclization to the less hindered position.

Troubleshooting Guides

Issue 1: Multiple Spots on TLC/HPLC Indicating a Mixture of Products
Symptom Possible Cause Suggested Solution
Multiple spots with similar Rf values on TLC, or closely eluting peaks in HPLC.Formation of regioisomers.Optimize reaction conditions (acid catalyst, temperature) to favor one isomer. Consider using a different acid catalyst (e.g., a Lewis acid instead of a Brønsted acid). Purification by column chromatography with a carefully selected eluent system may be necessary.
A new, less polar spot appears on TLC over time.N-alkylation of the product.Use a stoichiometric amount of the aldehyde or add it slowly to the reaction mixture to minimize its excess concentration. Monitor the reaction closely and stop it once the starting material is consumed.
A high Rf, non-polar spot or baseline streaking on TLC.Polymerization of acetaldehyde.Use fresh, high-purity acetaldehyde. Consider using a protected form of acetaldehyde, such as its dimethyl acetal, which can release the aldehyde in situ under acidic conditions.
A more polar spot appears on TLC, especially after a long reaction time or during workup.Oxidation of the THIQ product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Avoid prolonged heating. During workup, minimize exposure to air.
Issue 2: Low or No Product Formation
Symptom Possible Cause Suggested Solution
Starting material (phenethylamine) remains largely unreacted.Insufficiently acidic conditions to promote iminium ion formation and cyclization.Increase the concentration of the acid catalyst or switch to a stronger acid. Ensure the reaction is heated to an adequate temperature.
Inefficient removal of water, hindering imine formation.Use a Dean-Stark apparatus or add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
Deactivated aromatic ring.The methyl group provides only weak activation. Harsher reaction conditions are generally required compared to syntheses with electron-rich aromatic rings.[4]
Reaction appears to stall after initial product formation.Reversibility of the reaction or product inhibition.Drive the reaction to completion by removing water. If product inhibition is suspected, consider a continuous flow setup where the product is removed as it is formed.

Experimental Protocols

A General Protocol for the Pictet-Spengler Synthesis of this compound:

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-(p-tolyl)ethanamine

  • Acetaldehyde (or paraldehyde)

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Solvent (e.g., toluene, xylene, or ethanol)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of 2-(p-tolyl)ethanamine (1.0 eq.) in the chosen solvent, add the acid catalyst (e.g., concentrated HCl, 1.1 eq.) at room temperature.

  • Add acetaldehyde (1.1 eq.) dropwise to the mixture. If using paraldehyde, it will depolymerize in the acidic medium.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to separate the desired 4-methyl-THIQ from any side products.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data for Illustration)

Entry Acid Catalyst Temperature (°C) Reaction Time (h) Yield of 4-methyl-THIQ (%) Yield of Isomeric Byproduct (%) Other Byproducts (%)
1HCl8012651520
2H₂SO₄1008751015
3TFA110685510
4BF₃·OEt₂8012702010

Note: This table presents hypothetical data to illustrate how quantitative data on the impact of different reaction conditions can be structured. Actual experimental results will vary.

Visualizations

Diagram 1: Pictet-Spengler Reaction Pathway for 4-methyl-THIQ

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products p_tolyl_ethanamine 2-(p-tolyl)ethanamine iminium_ion Iminium Ion p_tolyl_ethanamine->iminium_ion + Acetaldehyde + H⁺ acetaldehyde Acetaldehyde acetaldehyde->iminium_ion 4_methyl_THIQ 4-methyl-THIQ (Major Product) iminium_ion->4_methyl_THIQ Intramolecular Electrophilic Aromatic Substitution (Major Pathway) isomer Regioisomer (Side Product) iminium_ion->isomer Minor Pathway

Caption: Main reaction pathway for the Pictet-Spengler synthesis of 4-methyl-THIQ.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of 4-methyl-THIQ check_sm Analyze crude mixture: Significant starting material remaining? start->check_sm check_side_products Analyze crude mixture: Multiple side products observed? check_sm->check_side_products No incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_reactions Side Reactions Dominating check_side_products->side_reactions Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Use stronger acid - Ensure water removal incomplete_reaction->optimize_conditions refine_conditions Refine Reaction Conditions: - Lower temperature - Use milder acid - Control stoichiometry side_reactions->refine_conditions end Improved Yield optimize_conditions->end refine_conditions->end

Caption: A logical workflow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endogenous neuroprotective agent 4-Methyl-1,2,3,4-tetrahydroisoquinoline (specifically its well-researched isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline, hereafter referred to as 1MeTIQ) against other prominent neuroprotective agents: Edaravone, Riluzole, and N-acetylcysteine (NAC). The comparison focuses on their mechanisms of action, supported by experimental data, to inform future research and drug development.

Introduction to Neuroprotective Agents

Neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), along with acute neurological injuries like ischemic stroke, are characterized by the progressive loss of neuronal structure and function. Neuroprotective agents are therapeutic compounds aimed at preventing or slowing this neuronal cell death. This guide examines 1MeTIQ, a compound found endogenously in the mammalian brain, in the context of established and clinically relevant neuroprotectants.

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) : An endogenous amine present in the human brain, 1MeTIQ has garnered interest for its potential neuroprotective properties demonstrated in various preclinical models.[1] Its multifaceted mechanism includes antioxidant activity, monoamine oxidase (MAO) inhibition, and modulation of glutamatergic systems.[2]

  • Edaravone : A potent free radical scavenger, Edaravone is clinically approved for the treatment of acute ischemic stroke and ALS.[3][4] Its primary mechanism involves neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[5][6]

  • Riluzole : Approved for the treatment of ALS, Riluzole's neuroprotective effects are primarily attributed to its modulation of glutamatergic neurotransmission.[3][7][8] It inhibits glutamate release and blocks postsynaptic NMDA receptors.[9][10]

  • N-acetylcysteine (NAC) : A precursor to the antioxidant glutathione, NAC exerts its neuroprotective effects by replenishing intracellular glutathione stores and modulating the glutamatergic system.[11][12]

Comparative Mechanism of Action

The neuroprotective strategies of these compounds diverge, targeting different aspects of the neurodegenerative cascade. 1MeTIQ presents a multimodal approach, while Edaravone, Riluzole, and NAC have more focused primary mechanisms.

Signaling Pathways

The distinct mechanisms are visualized in the signaling pathway diagrams below.

DOT script for Mechanism of Action Comparison

Comparative Neuroprotective Mechanisms cluster_0 Pathogenic Insults cluster_1 Neuroprotective Agents cluster_2 Cellular Targets & Pathways cluster_3 Outcome Oxidative_Stress Oxidative Stress (ROS/RNS) ROS_Scavenging ROS/RNS Scavenging Anti_Apoptosis ↓ Apoptosis (↓ Bax/Bcl-2 ratio) Oxidative_Stress->Anti_Apoptosis Glutamate_Excitotoxicity Glutamate Excitotoxicity Glutamate_Release ↓ Presynaptic Glutamate Release NMDA_Receptor NMDA Receptor Antagonism Glutamate_Excitotoxicity->Anti_Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->Anti_Apoptosis Neuroinflammation Neuroinflammation Neuroinflammation->Anti_Apoptosis 1MeTIQ 1MeTIQ 1MeTIQ->Glutamate_Release MAO_Inhibition MAO Inhibition 1MeTIQ->MAO_Inhibition 1MeTIQ->Anti_Apoptosis Edaravone Edaravone Edaravone->ROS_Scavenging Edaravone->Anti_Apoptosis Nrf2_Pathway Nrf2/ARE Pathway Activation Edaravone->Nrf2_Pathway Riluzole Riluzole Riluzole->Glutamate_Release Riluzole->NMDA_Receptor NAC NAC NAC->ROS_Scavenging GSH_Synthesis ↑ Glutathione (GSH) Synthesis NAC->GSH_Synthesis NAC->Anti_Apoptosis Neuronal_Survival ↑ Neuronal Survival ROS_Scavenging->Neuronal_Survival Glutamate_Release->Neuronal_Survival NMDA_Receptor->Neuronal_Survival GSH_Synthesis->Neuronal_Survival MAO_Inhibition->Neuronal_Survival Anti_Apoptosis->Neuronal_Survival Nrf2_Pathway->Neuronal_Survival

Comparative Neuroprotective Mechanisms

Figure 1: A diagram illustrating the distinct and overlapping mechanisms of action of the compared neuroprotective agents.

In Vitro Efficacy Comparison

To provide a quantitative comparison, this section summarizes data from studies using a common in vitro model of Parkinson's disease: human neuroblastoma SH-SY5Y cells exposed to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). MPP+ selectively damages dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, leading to oxidative stress and apoptosis.

Disclaimer: The following data is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as MPP+ concentration, drug concentration, and incubation times may vary between studies.

Table 1: Neuroprotective Efficacy Against MPP+ Induced Toxicity in SH-SY5Y Cells
AgentMetric AssessedToxin ConcentrationAgent ConcentrationResult
1MeTIQ Cell Viability (MTT Assay)1.5 mM MPP+100 µMSignificantly increased cell viability compared to MPP+ alone.
ROS Production (DCFH-DA)1 mM MPP+50 µMSignificantly reduced MPP+-induced ROS generation.
Edaravone Cell Viability (MTT Assay)Not Specified (MPP+)25 µMAverted the decrease in cell viability and ATP amounts induced by toxicity.[13][14]
ROS ProductionNot Specified (MPP+)1-100 µMAlleviated intracellular ROS production.[15]
Riluzole Cell Viability (MTT Assay)200 µM H₂O₂1-10 µMCounteracted H₂O₂-induced cell death, increasing viability.[16][17]
ROS Production (DCFH-DA)200 µM H₂O₂1-10 µMSignificantly prevented the increase in whole-cell ROS levels.[16][17]
N-acetylcysteine (NAC) Cell Viability (MTT Assay)1.5 mM MPP+2 mMPre-treatment significantly protected against MPP+-induced cell death.[18]
Apoptosis (Bax/Bcl-2 ratio)Rotenone5 mMAttenuated the rotenone-induced decrease in the Bcl-2/Bax ratio.[19]

Detailed Experimental Protocols

For reproducibility and methodological reference, detailed protocols for the key assays cited in this guide are provided below.

Experimental Workflow: In Vitro Neuroprotection Assay

The general workflow for assessing neuroprotective agents in the SH-SY5Y MPP+ model is outlined below.

DOT script for Experimental Workflow

General Workflow for In Vitro Neuroprotection Assay cluster_workflow A 1. Cell Culture Seed SH-SY5Y cells in multi-well plates. B 2. Pre-treatment Incubate cells with neuroprotective agent (e.g., 1MeTIQ, Edaravone) A->B C 3. Toxin Induction Add neurotoxin (e.g., MPP+) to induce cell damage. B->C D 4. Incubation Incubate for a specified period (e.g., 24-48 hours). C->D E 5. Endpoint Assays D->E F Cell Viability (MTT Assay) E->F G Oxidative Stress (DCFH-DA Assay) E->G H Apoptosis (Western Blot for Bax/Bcl-2) E->H

General Workflow for In Vitro Neuroprotection Assay

Figure 2: A step-by-step visualization of a typical in vitro experiment to test the efficacy of neuroprotective compounds.

Protocol: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which is insoluble and measured spectrophotometrically.

  • Cell Seeding : Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]

  • Treatment : Remove the culture medium and add fresh medium containing the desired concentrations of the neuroprotective agent. Incubate for the specified pre-treatment time (e.g., 2 hours).

  • Toxin Addition : Add MPP+ to the wells to achieve the final desired concentration, then incubate for 24-48 hours.

  • MTT Incubation : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization : Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Protocol: Intracellular ROS Measurement (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the probe. ROS then oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7][8]

  • Cell Seeding and Treatment : Seed and treat cells with the neuroprotective agent and MPP+ as described in the MTT assay protocol (steps 1-3).

  • DCFH-DA Staining : After the treatment period, remove the medium and wash the cells gently with warm PBS.

  • Loading : Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well.[7] Incubate for 30-45 minutes at 37°C, protected from light.[8]

  • Washing : Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Measurement : Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[7][20]

Protocol: Apoptosis Assessment (Western Blot for Bax/Bcl-2 Ratio)

Western blotting allows for the quantification of specific proteins. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the intrinsic apoptosis pathway. An increase in this ratio suggests a shift towards cell death.

  • Cell Lysis : After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing : Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification : Use densitometry software to quantify the band intensity. Normalize the Bax and Bcl-2 signals to the loading control, and then calculate the Bax/Bcl-2 ratio.[21]

Conclusion

1MeTIQ, Edaravone, Riluzole, and NAC each offer distinct neuroprotective mechanisms.

  • 1MeTIQ demonstrates a broad-spectrum, multimodal action by targeting oxidative stress, MAO activity, and glutamate excitotoxicity. This makes it a compelling candidate for complex neurodegenerative diseases where multiple pathogenic pathways are active.

  • Edaravone is a highly effective and direct free radical scavenger, making it particularly suitable for acute conditions involving a sudden burst of oxidative stress, such as ischemic stroke.

  • Riluzole 's primary strength lies in its ability to dampen glutamatergic excitotoxicity, a key mechanism in the progression of ALS.

  • NAC provides neuroprotection mainly by bolstering the cell's own primary antioxidant defense system, glutathione, offering a more indirect but fundamental protective strategy.

The choice of a neuroprotective agent for therapeutic development depends critically on the specific pathology being targeted. The multifaceted nature of 1MeTIQ suggests its potential utility across a range of neurodegenerative disorders, warranting further investigation and direct comparative studies against clinically approved agents to fully elucidate its therapeutic promise.

References

A Comparative Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and Classical Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 4-Methyl-1,2,3,4-tetrahydroisoquinoline with established monoamine oxidase (MAO) inhibitors. The focus of this comparison is on the more extensively studied isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound that has demonstrated potential as a reversible inhibitor of both MAO-A and MAO-B.[1]

Executive Summary

Monoamine oxidase inhibitors (MAOIs) are a class of drugs that have been used for decades in the treatment of depression and neurodegenerative disorders. They function by inhibiting the MAO enzymes, which are responsible for the breakdown of key neurotransmitters such as serotonin, dopamine, and norepinephrine. This guide compares the endogenous tetrahydroisoquinoline derivative, 1MeTIQ, with traditional irreversible non-selective MAOIs (phenelzine, tranylcypromine), an irreversible selective MAO-B inhibitor (selegiline), and a reversible selective MAO-A inhibitor (moclobemide).

While direct quantitative in vitro comparisons for 1MeTIQ are limited in the available literature, this guide compiles existing data on its effects and provides a framework for understanding its potential relative to well-established MAOIs.

Data Presentation

In Vitro Efficacy of MAO Inhibitors

The following table summarizes the in vitro inhibitory potency of various MAOIs against MAO-A and MAO-B. Data is presented as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant). Lower values indicate greater potency.

CompoundMAO-AMAO-BType of Inhibition
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Data not availableData not availableReversible
Phenelzine Ki: 112 µM[2]Ki: 47 µM[2]Irreversible, Non-selective
Tranylcypromine IC50: 2.3 µM[3]IC50: 0.95 µM[3]Irreversible, Non-selective
Selegiline -IC50: 11.25 nM (in vitro, rat brain)[4]Irreversible, Selective for MAO-B
Moclobemide IC50: 10 µM[5]IC50: >1000 µM[5]Reversible, Selective for MAO-A

Note: The lack of specific IC50 or Ki values for 1-Methyl-1,2,3,4-tetrahydroisoquinoline in the reviewed literature prevents a direct quantitative comparison of its in vitro potency with the other listed MAOIs. However, it has been characterized as a reversible inhibitor of both MAO-A and MAO-B.[1]

In Vivo Effects on Brain Monoamine Levels

This table outlines the effects of 1MeTIQ and other MAOIs on the levels of key monoamine neurotransmitters in the rat brain. The data reflects the outcomes of in vivo studies and provides insights into the neurochemical profiles of these compounds.

CompoundDosage and AdministrationBrain RegionDopamineNorepinephrineSerotonin
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) 10 mg/kg i.p. (acute)Frontal CortexNo significant changeSignificant increaseIncrease
StriatumSignificant increaseNo significant changeSignificant increase
Phenelzine 15 mg/kg i.p. (acute, 6 hours)Whole Brain↑ 170%↑ 150%↑ 240%
Tranylcypromine 10 mg/kg i.p. (chronic, 14 days)Frontal Cortex, Hippocampus, Striatum, Cerebellum---
Selegiline 0.25 mg/kg s.c. (chronic, 21 days)StriatumIncrease in extracellular levels--
Moclobemide 10 mg/kg i.p. (acute)Not specifiedIncreaseIncreaseIncrease

Signaling Pathways and Experimental Workflows

Mechanism of MAO Inhibition

Monoamine oxidase inhibitors prevent the breakdown of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission. This action is believed to be the primary mechanism behind their therapeutic effects.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle Monoamine->Vesicle Storage MAO Monoamine Oxidase (MAO) Monoamine->MAO Breakdown Reuptake Reuptake Transporter Monoamine->Reuptake Reuptake Synaptic_Monoamine Synaptic Monoamine Monoamine->Synaptic_Monoamine Vesicle->Monoamine Release Metabolites Inactive Metabolites MAO->Metabolites Reuptake->Monoamine Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Signal Signal Transduction Receptor->Signal MAOI MAO Inhibitor (e.g., this compound) MAOI->MAO Inhibits

Mechanism of action of Monoamine Oxidase Inhibitors.
Experimental Workflow for In Vitro MAO Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro efficacy of a potential MAO inhibitor using a fluorometric assay with kynuramine as a substrate.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Reagents Prepare Reagents: - MAO-A/MAO-B enzyme - Kynuramine substrate - Test compound dilutions - Control inhibitor (e.g., Clorgyline, Selegiline) Plate Prepare 96-well plate with test compound dilutions and controls Reagents->Plate Add_Enzyme Add MAO enzyme to wells Plate->Add_Enzyme Preincubation Pre-incubate plate Add_Enzyme->Preincubation Add_Substrate Add Kynuramine to initiate reaction Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Measure Measure fluorescence (Excitation: ~310 nm, Emission: ~400 nm) Incubation->Measure Analyze Analyze data to determine IC50 or Ki values Measure->Analyze

References

Comparative Efficacy of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and L-DOPA in Parkinsonian Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data suggests that derivatives of 1,2,3,4-tetrahydroisoquinoline (THIQ), such as the endogenously occurring 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), present a potential neuroprotective alternative to the standard L-DOPA treatment for Parkinson's disease. While direct comparative studies on 4-Methyl-1,2,3,4-tetrahydroisoquinoline are limited, the broader class of THIQ derivatives has shown promise in preclinical models by not only alleviating motor deficits but also by offering neuroprotection, a feature lacking in L-DOPA therapy.

L-DOPA remains the gold-standard symptomatic treatment for Parkinson's disease, effectively replenishing dopamine levels in the brain. However, its long-term use is associated with the development of motor complications and it does not halt the progressive neurodegeneration characteristic of the disease. In contrast, THIQ and its derivatives have been found to exhibit neuroprotective effects in animal models of Parkinson's disease. These compounds are known to increase dopamine levels and protect dopaminergic neurons from toxins such as MPP+ (1-methyl-4-phenylpyridinium).

The potential therapeutic benefits of THIQ derivatives are linked to their ability to modulate multiple cellular pathways. They have been shown to protect against oxidative stress and neuroinflammation, key contributors to the pathology of Parkinson's disease. While further research, particularly head-to-head clinical trials, is necessary to definitively establish the comparative efficacy of specific derivatives like 4-Me-THIQ against L-DOPA, the existing preclinical data underscores a promising avenue for the development of disease-modifying therapies for Parkinson's disease.

Quantitative Comparison of Treatment Efficacy

The following table summarizes the key findings from preclinical studies comparing the effects of THIQ derivatives and L-DOPA on motor function and dopamine levels in animal models of Parkinson's disease.

Parameter1,2,3,4-tetrahydroisoquinoline (THIQ)L-DOPAAnimal ModelKey FindingsReference
Motor Function (Rotarod Test) Increased time on rodIncreased time on rodMPTP-induced Parkinsonian miceBoth treatments improved motor coordination.
Dopamine Levels (Striatum) Significant increaseSignificant increaseMPTP-induced Parkinsonian miceBoth treatments restored striatal dopamine levels.
Neuroprotection (Tyrosine Hydroxylase-positive neurons) Protected against neuronal lossNo significant neuroprotectionMPTP-induced Parkinsonian miceTHIQ showed a protective effect on dopaminergic neurons.

Experimental Protocols

Rotarod Test for Motor Coordination

The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.

  • Apparatus: A rotating rod with a non-slip surface, with the speed of rotation being adjustable.

  • Acclimation: Mice are trained on the rotarod at a constant speed (e.g., 5 rpm) for several days prior to the experiment.

  • Testing: On the test day, the rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

  • Measurement: The latency to fall from the rod is recorded for each animal.

  • Analysis: The average latency to fall is compared across different treatment groups.

G cluster_protocol Experimental Workflow: Rotarod Test acclimation Acclimation: Train mice on rotarod at constant speed testing Testing: Place mice on accelerating rotarod acclimation->testing measurement Measurement: Record latency to fall testing->measurement analysis Analysis: Compare average latency across treatment groups measurement->analysis

Experimental Workflow for the Rotarod Test
High-Performance Liquid Chromatography (HPLC) for Dopamine Levels

HPLC with electrochemical detection is a sensitive method for quantifying neurotransmitter levels in brain tissue.

  • Sample Preparation: Brain tissue (e.g., striatum) is dissected and homogenized in an appropriate buffer.

  • Chromatographic Separation: The homogenate is injected into an HPLC system equipped with a reverse-phase column. A mobile phase is used to separate the different neurochemicals based on their physicochemical properties.

  • Electrochemical Detection: As the separated compounds elute from the column, they are detected by an electrochemical detector, which measures the current generated by the oxidation or reduction of the analyte (dopamine).

  • Quantification: The concentration of dopamine in the sample is determined by comparing the peak area of the sample to that of a known standard.

Signaling Pathways

The neuroprotective effects of THIQ derivatives are thought to be mediated through their interaction with various signaling pathways involved in cell survival and death.

G cluster_pathway Putative Neuroprotective Signaling of THIQ Derivatives thiq THIQ Derivatives antiox Increased Antioxidant Defense thiq->antiox anti_inflam Reduced Neuroinflammation thiq->anti_inflam pro_survival Activation of Pro-survival Pathways thiq->pro_survival neuroprotection Neuroprotection of Dopaminergic Neurons antiox->neuroprotection anti_inflam->neuroprotection pro_survival->neuroprotection

Proposed Neuroprotective Mechanisms of THIQ Derivatives

Unveiling the Neuroprotective Potential of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Among the promising candidates, 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) and its derivatives have garnered significant attention. This guide provides a comprehensive in vivo comparison of the neuroprotective effects of a key derivative, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), against relevant alternatives in established animal models of neurodegenerative diseases.

This analysis synthesizes quantitative data from multiple studies, presenting it in clearly structured tables for straightforward comparison. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in the design of future research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of the underlying mechanisms and study designs.

Comparative Efficacy in a Parkinson's Disease Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely accepted preclinical model that mimics the dopamine depletion observed in Parkinson's disease. In this model, the neuroprotective effects of 1-Me-THIQ have been evaluated against other potential therapeutic agents.

Table 1: Neuroprotective Effects in the MPTP Mouse Model of Parkinson's Disease

Treatment GroupDosageKey OutcomesReference
1-Me-THIQ 50 mg/kgPrevented MPTP-induced bradykinesia.
Did not prevent the MPTP-induced decrease in striatal dopamine content.[1]
1-Me-N-propargyl-TIQ 50 mg/kgSignificantly decreased MPTP-induced bradykinesia.[1]
Inhibited the MPTP-induced reduction in striatal dopamine content.[1]
Prevented the MPTP-induced decrease in the number of nigral tyrosine hydroxylase-positive cells.[1]
Resveratrol Not specifiedLimited the decline of tyrosine hydroxylase-immunoreactivity in the striatum and substantia nigra pars compacta (SNpc).
Nicotinamide 500 mg/kgReversed MPTP-induced motor dysfunction.[2]
Significantly decreased the expression of α-synuclein.[2]
Increased the expression of tyrosine hydroxylase (TH) and dopamine transporters (DAT).[2]

Alleviating Neuropathic Pain in a Diabetes Model

The streptozotocin (STZ)-induced diabetic mouse model is a standard for studying diabetic peripheral neuropathy, a common complication of diabetes characterized by chronic pain. The efficacy of 1-Me-THIQ has been compared to the established treatment, gabapentin.

Table 2: Effects on a Streptozotocin-Induced Diabetic Neuropathic Pain Model

Treatment GroupDosageMechanical Allodynia (Paw Withdrawal Threshold in g)Thermal Hyperalgesia (Tail Immersion Latency in s)Reference
Control -~4.0~8.0[3]
STZ-Diabetic -~1.0~3.0[3]
1-Me-THIQ 30 mg/kg~3.5~7.0[3]
Gabapentin 100 mg/kg~3.0~6.5[3]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are outlined below.

MPTP-Induced Parkinson's Disease Model

Animal Model: Male C57BL/6 mice are typically used.

Induction of Parkinsonism: MPTP is administered intraperitoneally at a dose of 25 mg/kg/day for 7 consecutive days.

Treatment: 1-Me-THIQ or other test compounds are administered prior to each MPTP injection.

Behavioral Assessment (Open Field Test):

  • The open field apparatus consists of a square arena (e.g., 40 x 40 cm) with walls.

  • Mice are individually placed in the center of the arena and allowed to explore freely for a set duration (e.g., 5 minutes).

  • A video tracking system records the total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • MPTP-treated mice typically show reduced locomotor activity (bradykinesia), which can be ameliorated by effective neuroprotective agents.

Neurochemical Analysis (HPLC):

  • Following the treatment period, mice are euthanized, and the striatum is dissected.

  • Tissue samples are homogenized in a suitable buffer.

  • High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

Immunohistochemistry:

  • Brains are fixed, sectioned, and stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

  • The number of TH-positive neurons in the substantia nigra is quantified using stereological methods.

Streptozotocin-Induced Diabetic Neuropathy Model

Animal Model: Male BALB/c mice are commonly used.

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 200 mg/kg is administered. Diabetes is confirmed by measuring blood glucose levels.

Assessment of Neuropathic Pain (Von Frey Test for Mechanical Allodynia):

  • Mice are placed on an elevated mesh floor and allowed to acclimate.

  • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • The paw withdrawal threshold is determined as the filament strength that elicits a withdrawal response in 50% of applications.

  • Diabetic mice typically exhibit a lower withdrawal threshold (mechanical allodynia), indicating increased pain sensitivity.

Visualizing the Pathways and Processes

To provide a clearer understanding of the experimental designs and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow_MPTP_Model cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment MPTP MPTP Injection (25 mg/kg/day, 7 days) Control Vehicle MPTP->Control MeTHIQ 1-Me-THIQ MPTP->MeTHIQ Alternative Alternative Neuroprotectant MPTP->Alternative Behavior Open Field Test (Locomotor Activity) Control->Behavior Neurochemistry HPLC (Striatal Dopamine) Control->Neurochemistry Histology Immunohistochemistry (TH+ Neurons in SNc) Control->Histology MeTHIQ->Behavior MeTHIQ->Neurochemistry MeTHIQ->Histology Alternative->Behavior Alternative->Neurochemistry Alternative->Histology

Caption: Workflow for MPTP-induced Parkinson's disease model.

Signaling_Pathway_Neuroprotection cluster_upstream Neurotoxic Insult (e.g., MPTP) cluster_downstream Neuronal Fate cluster_intervention Neuroprotective Intervention Insult Oxidative Stress Neuroinflammation Apoptosis Apoptosis Insult->Apoptosis activates Degeneration Dopaminergic Neuron Degeneration Apoptosis->Degeneration leads to MeTHIQ 1-Me-THIQ MAO_B MAO-B Inhibition MeTHIQ->MAO_B induces Antioxidant Antioxidant Effects MeTHIQ->Antioxidant exerts Dopamine_Metabolism Modulation of Dopamine Metabolism MeTHIQ->Dopamine_Metabolism regulates MAO_B->Insult inhibits Antioxidant->Insult counteracts Dopamine_Metabolism->Degeneration prevents

Caption: Putative neuroprotective mechanisms of 1-Me-THIQ.

References

Ensuring Reproducibility in the Synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide to Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the 4-Methyl-1,2,3,4-tetrahydroisoquinoline core is of significant interest due to its presence in numerous biologically active compounds. Achieving reproducible and high-yielding syntheses is paramount for consistent pharmacological studies and scalable production. This guide provides an objective comparison of the traditional Pictet-Spengler and Bischler-Napieralski reactions alongside a more modern α-amidoalkylation approach for the synthesis of this valuable scaffold. The comparison focuses on reaction conditions, yields, and potential challenges, supported by detailed experimental protocols to aid in establishing robust and reproducible synthetic strategies.

Comparison of Synthetic Methodologies

The choice of synthetic route to this compound is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below is a summary of the key features of the Pictet-Spengler, Bischler-Napieralski, and α-amidoalkylation reactions.

FeaturePictet-Spengler ReactionBischler-Napieralski Reactionα-Amidoalkylation Reaction
Starting Materials 1-Phenylpropan-2-amine and a formaldehyde source (e.g., paraformaldehyde)N-(2-Phenylpropyl)formamideBenzene and an N-acyliminium ion precursor
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄, TFA)[1]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[2]Lewis or Brønsted acid, often in conjunction with a dehydrating agent[3]
Intermediate Product Direct formation of the tetrahydroisoquinoline ring3,4-Dihydroisoquinoline[2]N-Acyliminium ion
Subsequent Steps Typically none requiredReduction of the imine (e.g., with NaBH₄) to the tetrahydroisoquinoline[4]Deprotection of the amide/sulfonamide may be necessary
Reaction Conditions Can range from mild to harsh, depending on the reactivity of the starting materials[5]Generally requires refluxing in strong acidic conditions[2]Can often be performed under milder conditions, including microwave irradiation.
Reported Yield Variable, highly dependent on specific conditions and substrate.Generally moderate to good, but requires a two-step sequence.High yields have been reported for related derivatives.

Reaction Pathways and Logical Flow

The reproducibility of a synthesis is intrinsically linked to a clear understanding of its reaction mechanism and the factors that can influence it.

Pictet-Spengler Reaction

This reaction proceeds through the formation of an iminium ion from the condensation of an amine and an aldehyde, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[1][6] The acidity of the medium and the reaction temperature are critical parameters that can significantly impact the yield and the formation of side products. For less reactive phenyl rings, harsher conditions such as strong acids and high temperatures are often necessary, which can lead to reproducibility challenges.[5]

Pictet-Spengler Reaction 1-Phenylpropan-2-amine 1-Phenylpropan-2-amine Iminium_Ion Iminium Ion Intermediate 1-Phenylpropan-2-amine->Iminium_Ion + H⁺ Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Product 4-Methyl-1,2,3,4- tetrahydroisoquinoline Cyclization->Product - H⁺

Pictet-Spengler reaction pathway.
Bischler-Napieralski Reaction

This method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate.[2] This intermediate is then reduced in a separate step to yield the final tetrahydroisoquinoline. The reaction typically requires strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and elevated temperatures.[2] The two-step nature of this synthesis introduces additional variables that can affect overall yield and purity. A potential side reaction is the formation of styrene derivatives through a retro-Ritter type reaction.

Bischler-Napieralski Reaction N-(2-Phenylpropyl)formamide N-(2-Phenylpropyl)formamide Cyclization Intramolecular Cyclization N-(2-Phenylpropyl)formamide->Cyclization + POCl₃ Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH₄) Dihydroisoquinoline->Reduction Product 4-Methyl-1,2,3,4- tetrahydroisoquinoline Reduction->Product

Bischler-Napieralski reaction pathway.
α-Amidoalkylation Reaction

This more recent approach involves the generation of an N-acyliminium ion which then undergoes a Friedel-Crafts-type reaction with an aromatic ring.[3] This method can offer milder reaction conditions and high yields. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for related N-sulfonyl derivatives.

Alpha-Amidoalkylation Reaction Amide_Precursor Amide Precursor N-Acyliminium_Ion N-Acyliminium Ion Intermediate Amide_Precursor->N-Acyliminium_Ion + Lewis Acid Friedel_Crafts Friedel-Crafts Alkylation N-Acyliminium_Ion->Friedel_Crafts Benzene Benzene Benzene->Friedel_Crafts Product N-Acyl-4-Methyl-1,2,3,4- tetrahydroisoquinoline Friedel_Crafts->Product Final_Product 4-Methyl-1,2,3,4- tetrahydroisoquinoline Product->Final_Product Deprotection

α-Amidoalkylation reaction pathway.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. The following are representative procedures for each synthetic route.

Pictet-Spengler Synthesis of this compound

Materials:

  • 1-Phenylpropan-2-amine

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 1-phenylpropan-2-amine (1 equivalent) in a suitable solvent, add paraformaldehyde (1.1 equivalents).

  • Slowly add concentrated hydrochloric acid while stirring and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Bischler-Napieralski Synthesis of this compound

Step 1: Synthesis of N-(2-Phenylpropyl)formamide

  • To a solution of 1-phenylpropan-2-amine (1 equivalent) in formic acid, add acetic anhydride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the mixture into ice water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide.

Step 2: Cyclization and Reduction

  • Dissolve the crude N-(2-phenylpropyl)formamide in a suitable solvent (e.g., toluene or acetonitrile).

  • Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and carefully quench with ice water.

  • Basify the aqueous layer with a sodium hydroxide solution and extract with an organic solvent.

  • To the crude dihydroisoquinoline intermediate, add methanol followed by sodium borohydride (NaBH₄) in portions at 0 °C.

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product.

  • Purify the final product by column chromatography.

α-Amidoalkylation Synthesis of N-Acyl-4-methyl-1,2,3,4-tetrahydroisoquinoline

Materials:

  • N-(1-Methoxypropan-2-yl)acetamide (or other suitable precursor)

  • Benzene

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve the N-acyliminium ion precursor in dichloromethane.

  • Add benzene to the solution.

  • Cool the mixture to 0 °C and add the Lewis acid dropwise.

  • Stir the reaction at room temperature for the specified time, monitoring by TLC.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the N-acyl product by column chromatography.

  • If the parent amine is desired, a subsequent deprotection step is required.

Conclusion

Ensuring the reproducibility of the synthesis of this compound requires careful consideration of the chosen synthetic route and meticulous control of reaction parameters. The Pictet-Spengler reaction offers a direct, one-pot synthesis, but its reproducibility can be sensitive to reaction conditions, particularly for less activated aromatic systems. The Bischler-Napieralski reaction provides a reliable, albeit two-step, alternative. The α-amidoalkylation method presents a promising modern approach that may offer milder conditions and high yields. By providing detailed comparative data and experimental protocols, this guide aims to equip researchers with the necessary information to select and optimize a synthetic strategy that best suits their specific needs, ultimately leading to more consistent and reproducible outcomes in their research and development endeavors.

References

A Comparative Guide to the Cross-Validation of HPLC Results for 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Analytical Methods

The selection of an optimal HPLC method is contingent on various factors, including the sample matrix, requisite sensitivity, and the specific analytical objectives. Below is a summary of expected performance characteristics for two distinct reversed-phase HPLC methods for the analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline.

Table 1: Comparison of HPLC Method Performance Parameters

Validation ParameterMethod A: Isocratic RP-HPLC with UV DetectionMethod B: Gradient RP-HPLC with MS/MS Detection
Linearity (R²) ≥ 0.999≥ 0.99
Limit of Detection (LOD) ~10 ng/mL[3]~0.10 ng/mL[2]
Limit of Quantitation (LOQ) ~20 ng/mL[3]~0.01 ng/mL[2]
Accuracy (Recovery %) 98.0 - 102.0%[4]93.2 - 94.1%[2]
Precision (RSD %) ≤ 2%[3][5]< 15% (at LOQ)
Sample Throughput HighModerate
Instrumentation Cost ModerateHigh
Selectivity GoodExcellent

Experimental Protocols

Detailed methodologies for the two proposed HPLC methods are provided below. These protocols are starting points and may require optimization for specific sample matrices.

Method A: Isocratic Reversed-Phase HPLC with UV Detection

This method is a straightforward and robust approach suitable for routine quality control and assays where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Column oven

  • UV-Vis Detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL[6]

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for this compound)

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution.

  • Dissolve the test sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method B: Gradient Reversed-Phase HPLC with Tandem Mass Spectrometry (MS/MS) Detection

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices or for trace-level impurity analysis.[2]

Instrumentation:

  • HPLC system with a binary or quaternary gradient pump

  • Autosampler

  • Column oven

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: C18, 2.0 x 150 mm, 5 µm particle size[2]

  • Mobile Phase A: 5 mM Ammonium Formate in Water[2]

  • Mobile Phase B: Methanol[2]

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.2 mL/min[2]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV[2]

  • Source Temperature: 150°C[2]

  • Desolvation Temperature: 400°C[2]

  • Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound and an internal standard would need to be determined.

Sample Preparation:

  • Prepare stock and standard solutions in a suitable diluent (e.g., methanol/water).

  • For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will likely be necessary to remove matrix interferences.[2]

  • Spike samples with a suitable internal standard (e.g., a deuterated analog of the analyte).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods and the logical flow of a cross-validation study.

cluster_0 Method A: HPLC-UV cluster_1 Method B: HPLC-MS/MS A1 Sample Preparation A2 Isocratic HPLC Separation A1->A2 A3 UV Detection A2->A3 A4 Data Analysis A3->A4 B1 Sample Preparation (with SPE/LLE) B2 Gradient HPLC Separation B1->B2 B3 MS/MS Detection B2->B3 B4 Data Analysis B3->B4

Caption: Experimental workflows for HPLC-UV and HPLC-MS/MS analysis.

cluster_0 Cross-Validation Workflow start Define Validation Parameters (Accuracy, Precision, Linearity, etc.) method_A Validate Method A (HPLC-UV) start->method_A method_B Validate Method B (HPLC-MS/MS) start->method_B compare Analyze Same Set of Samples with Both Validated Methods method_A->compare method_B->compare stats Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) compare->stats conclusion Assess Method Correlation and Bias stats->conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

Conclusion

Both the isocratic HPLC-UV and gradient HPLC-MS/MS methods offer viable approaches for the analysis of this compound. The HPLC-UV method is a cost-effective and high-throughput option for routine analysis, while the HPLC-MS/MS method provides superior sensitivity and selectivity for more demanding applications. A thorough cross-validation as outlined is essential to ensure that the chosen methods produce consistent and reliable data. This guide provides the necessary framework for researchers to develop, validate, and compare HPLC methods for this compound, thereby ensuring the generation of high-quality, reproducible data in drug development and research.

References

Comparative Analysis of the Biological Activities of Salsolinol and 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two tetrahydroisoquinoline (THIQ) derivatives: salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) and 4-Methyl-1,2,3,4-tetrahydroisoquinoline. While both molecules share the core THIQ scaffold, their biological profiles are dictated by their distinct substitution patterns.

It is critical to note that salsolinol is an extensively studied endogenous compound, often implicated in the pathophysiology of neurodegenerative diseases.[1][2][3] In contrast, specific experimental data on the biological activity of this compound is not widely available in peer-reviewed literature. Therefore, this guide will present a detailed analysis of salsolinol and discuss the known biological activities of the broader THIQ chemical class to provide context for the potential, yet uncharacterized, activities of its 4-methyl derivative.

Introduction to the Compounds

Salsolinol is a dopamine-derived alkaloid formed endogenously through the condensation of dopamine with acetaldehyde.[1][3] Its structure, featuring a methyl group at the C1 position and catechol-like hydroxyl groups at C6 and C7, is chemically similar to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3] This similarity has made salsolinol a major subject of research in dopamine-related disorders, particularly Parkinson's disease.[2][4][5]

This compound is a synthetic derivative of the THIQ core. Unlike salsolinol, its methyl group is at the C4 position, and it lacks the critical 6,7-dihydroxy (catechol) moiety. The biological activities of THIQ derivatives are highly dependent on their substitution patterns, and thus, the effects of salsolinol cannot be directly extrapolated to this analog.[6][7] While some 4-substituted THIQs have been synthesized and explored as potential dopamine receptor ligands, specific data for the 4-methyl variant remains scarce.[8]

Comparative Data Presentation

The following table summarizes the available quantitative data for salsolinol. Due to a lack of published studies, corresponding data for this compound are not available.

Biological ParameterSalsolinol (1-Methyl-6,7-dihydroxy-THIQ)This compound
Neurotoxicity (Cell Viability) Induces dose-dependent cell death in dopaminergic cells (e.g., SH-SY5Y).[4][5]Data Not Available
Dopamine Receptor Interaction Exhibits ability to interact with dopamine D2 receptors.[4][5]Data Not Available
Oxidative Stress Induction Increases production of Reactive Oxygen Species (ROS) and decreases glutathione (GSH) levels.[1]Data Not Available
Mitochondrial Function Can impair cellular energy metabolism.[1]Data Not Available

In-Depth Biological Profiles

3.1. Salsolinol: A Dopaminergic Neurotoxin

Salsolinol is widely regarded as a dopaminergic neurotoxin that contributes to neuronal damage through multiple mechanisms:

  • Induction of Oxidative Stress: The catechol moiety of salsolinol can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[1] This oxidative stress overwhelms cellular antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately triggering cell death pathways.

  • Mitochondrial Dysfunction: Salsolinol has been shown to impair the function of the mitochondrial electron transport chain. This disruption leads to a decrease in ATP production and a further increase in ROS leakage, creating a vicious cycle of cellular damage.[1]

  • Interaction with Dopamine Receptors: Molecular docking studies and in vitro experiments suggest that salsolinol enantiomers can interact with dopamine D2 receptors, potentially interfering with normal dopaminergic signaling.[4][5]

  • Apoptosis Induction: By inducing oxidative stress and mitochondrial damage, salsolinol can activate apoptotic cascades, leading to programmed cell death in dopaminergic neurons.

3.2. The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

The THIQ scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[6][9][10] The specific effects are highly dependent on the nature and position of substituents:

  • Dopamine Receptor Ligands: Many THIQ derivatives have been synthesized and evaluated as ligands for dopamine receptors. High affinity and selectivity for specific subtypes (D1, D2, D3, etc.) can be achieved by modifying the substituents on the THIQ core and by adding various pharmacophore groups.[11][12][13] For instance, certain 4-aryl-THIQ derivatives have been shown to bind to dopamine receptors with moderate affinity.[8]

  • Neuroprotective vs. Neurotoxic Effects: The THIQ family is diverse, containing both neurotoxic and neuroprotective agents. While salsolinol is a known neurotoxin, other derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated neuroprotective and antidepressant-like properties.[7][14][15] This highlights the profound impact of the substitution pattern on the molecule's ultimate biological effect.

Without direct experimental evidence, the biological profile of this compound remains speculative. Its lack of a catechol group makes it less likely to induce oxidative stress via the same redox-cycling mechanism as salsolinol. However, its potential interaction with dopamine receptors or other CNS targets cannot be ruled out and requires experimental validation.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize compounds like salsolinol are provided below. These protocols can be adapted to evaluate the biological activity of this compound.

4.1. Dopamine Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for a specific dopamine receptor subtype by measuring its ability to displace a known radioactively labeled ligand.

  • Membrane Preparation: Crude membrane fractions containing the dopamine receptor of interest (e.g., D2) are prepared from cells or tissues expressing the receptor.

  • Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2/D3 receptors) and varying concentrations of the unlabeled test compound (salsolinol or 4-Methyl-THIQ).

  • Incubation: Allow the reaction to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a set time (e.g., 120 minutes).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

4.2. Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of oxidative stress within cells following treatment with a test compound.

  • Cell Culture: Plate cells (e.g., human neuroblastoma SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and incubate the cells with a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in assay buffer. The probe is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS.

  • Compound Treatment: After the incubation period, wash the cells and add the test compound at various concentrations. Include a positive control (e.g., a known ROS inducer) and a negative control (vehicle).

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~495 nm Ex / ~529 nm Em for DCF) using a fluorescence microplate reader. The increase in fluorescence is proportional to the level of intracellular ROS.

4.3. Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate to allow for attachment and growth.

  • Compound Exposure: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic effects of the compound and its IC50 value.

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Salsolinol & 4-Methyl-THIQ) Plate_Cells Plate Cells for Assays Cell_Culture Culture Dopaminergic Cells (e.g., SH-SY5Y) Cell_Culture->Plate_Cells Treatment Treat Cells with Compounds (Dose-Response & Time-Course) Plate_Cells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ROS Oxidative Stress Assay (ROS Detection) Treatment->ROS Binding Receptor Binding Assay (Dopamine Receptors) Treatment->Binding Quantify Quantify Results (Absorbance, Fluorescence, Radioactivity) Viability->Quantify ROS->Quantify Binding->Quantify Calculate Calculate Metrics (IC50, % ROS Increase, Ki) Quantify->Calculate Compare Compare Biological Activities Calculate->Compare

G cluster_extra cluster_intra Salsolinol Salsolinol D2R Dopamine D2 Receptor Salsolinol->D2R Interacts Mito Mitochondrion Salsolinol->Mito Inhibits ETC ROS ↑ Reactive Oxygen Species (ROS) Salsolinol->ROS Redox Cycling GSH ↓ Glutathione (GSH) Salsolinol->GSH Depletes Mito->ROS ATP ↓ ATP Production Mito->ATP OxStress Oxidative Stress ROS->OxStress Apoptosis Apoptosis / Cell Death ATP->Apoptosis Contributes to GSH->OxStress GSH depletion contributes to Caspase Caspase Activation OxStress->Caspase Caspase->Apoptosis

References

A Comparative Guide to the Proposed Mechanism of Action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and Alternative Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the proposed mechanism of action for 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ). Due to the limited direct research on the 4-methyl isomer, this document leverages the extensive data available for its close structural analog, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), to infer its likely pharmacological profile.[1] The neuroprotective potential of 1-Me-THIQ is compared with two established monoamine oxidase B (MAO-B) inhibitors, Selegiline and Rasagiline, which are utilized in the management of neurodegenerative conditions such as Parkinson's disease.

The primary proposed mechanism of action for 1-Me-THIQ and, by extension, likely for 4-Me-THIQ, revolves around its ability to inhibit monoamine oxidase (MAO) enzymes, in addition to possessing antioxidant and neuroprotective properties.[2][3] This guide will delve into the experimental data supporting these mechanisms, provide detailed experimental protocols for key assays, and visually represent the involved signaling pathways.

Comparative Analysis of MAO Inhibition and Neuroprotective Effects

The neuroprotective effects of 1-Me-THIQ are largely attributed to its inhibition of MAO-A and MAO-B.[4] This inhibition leads to an increase in the levels of monoamine neurotransmitters and a reduction in oxidative stress associated with their breakdown.[5] For a quantitative comparison, the half-maximal inhibitory concentrations (IC50) of 1-Me-THIQ, Selegiline, and Rasagiline against MAO-A and MAO-B are presented below. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

CompoundMAO-A IC50MAO-B IC50Selectivity (MAO-A/MAO-B)
1-Me-THIQ Moderate InhibitionModerate InhibitionMixed/Non-selective
Selegiline ~23 µM[6]~51 nM[6]~450-fold for MAO-B
Rasagiline Minimal Inhibition at therapeutic dosesPotent InhibitorHighly Selective for MAO-B

Note: Specific IC50 values for 1-Me-THIQ can vary between studies. The table reflects the general understanding of its activity.

Experimental Protocols

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against MAO-A and MAO-B.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)

  • Fluorogenic Probe: Amplex® Red

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B)

  • Test compound (e.g., 1-Me-THIQ)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of substrates, the fluorogenic probe, HRP, and positive controls in appropriate solvents (e.g., DMSO for the probe and controls, ddH₂O for substrates).

    • Prepare serial dilutions of the test compound and positive controls in MAO Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the test compound dilutions. Include wells for a no-inhibitor control (vehicle) and a blank (no enzyme).

    • Add the MAO-A or MAO-B enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding a mixture of the substrate and the fluorogenic probe/HRP solution to all wells.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 587 nm emission for Amplex Red) in a kinetic mode at 25-37°C for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[6][7][8][9]

Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of a compound against a neurotoxin-induced insult in a human neuroblastoma cell line.

Materials and Reagents:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F-12 with FBS and antibiotics)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

  • Test compound (e.g., 1-Me-THIQ)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

    • Introduce the neurotoxin to induce cell damage and incubate for an appropriate time (e.g., 24 hours). Include control wells with untreated cells and cells treated only with the neurotoxin.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability against the concentration of the test compound to evaluate its neuroprotective effect.[10][11]

Visualizations

Proposed Neuroprotective Signaling Pathway of 1-Me-THIQ

G cluster_0 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) cluster_1 Cellular Effects cluster_2 Downstream Consequences 1-Me-THIQ 1-Me-THIQ MAO_A MAO-A 1-Me-THIQ->MAO_A Inhibits MAO_B MAO-B 1-Me-THIQ->MAO_B Inhibits ROS Reactive Oxygen Species (ROS) 1-Me-THIQ->ROS Scavenges Monoamines ↑ Monoamine Levels (Dopamine, Serotonin) Oxidative_Stress ↓ Oxidative Stress MAO_A->Oxidative_Stress Leads to MAO_B->Oxidative_Stress Leads to Neuronal_Survival ↑ Neuronal Survival Monoamines->Neuronal_Survival Promotes Oxidative_Stress->Neuronal_Survival Enhances

Caption: Proposed neuroprotective mechanism of 1-Me-THIQ.

Experimental Workflow for MAO Inhibition Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Prepare Reagents: - MAO Enzyme - Substrate - Test Compound - Fluorogenic Probe/HRP B Dispense into 96-well Plate A->B C Pre-incubate with Inhibitor B->C D Initiate Reaction with Substrate C->D E Measure Fluorescence (Kinetic Reading) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Logical Relationship in Neuroprotection Assay

G SHSY5Y SH-SY5Y Cells Pretreat Pre-treatment with Test Compound SHSY5Y->Pretreat Neurotoxin Neurotoxin Exposure (e.g., 6-OHDA) Pretreat->Neurotoxin Viability Measure Cell Viability (MTT) Neurotoxin->Viability Neuroprotection Assess Neuroprotection Viability->Neuroprotection

Caption: Logical flow of a cell-based neuroprotection assay.

References

4-Methyl-1,2,3,4-tetrahydroisoquinoline in an MPTP-Induced Parkinson's Disease Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) and its analogs in the context of the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. The performance of these compounds is compared with standard therapeutic agents, L-DOPA and Selegiline, based on key neuroprotective and behavioral endpoints.

Comparative Performance Analysis

The following tables summarize the quantitative data from various studies, offering a comparative view of the efficacy of 4-Me-THIQ's parent compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), and its derivatives against L-DOPA and Selegiline in mitigating MPTP-induced neurodegeneration.

Table 1: Neurochemical Outcomes

Treatment GroupStriatal Dopamine Levels (% of Control)Reference
MPTP~30-50%[1][2][3]
1-MeTIQ + MPTPNo significant protection[4]
1-Me-N-propargyl-TIQ + MPTP~80-90%[4]
L-DOPA + MPTPRestored to near-control levels[1][2]
Selegiline + MPTPSignificantly attenuated reduction[3][5]

Table 2: Histological Outcomes

Treatment GroupTyrosine Hydroxylase (TH)-Positive Cells in Substantia Nigra (% of Control)Reference
MPTP~40-60%[4][6]
1-Me-N-propargyl-TIQ + MPTPSignificantly attenuated reduction[4]
L-DOPA + MPTPIncreased TH expression[1][7]
Selegiline + MPTP~80-90%[4][8]

Table 3: Behavioral Outcomes

Treatment GroupBehavioral Test (e.g., Rotarod, Pole Test)OutcomeReference
MPTPImpaired motor coordination and bradykinesiaSignificant deficits[1][7]
1-MeTIQ Derivatives + MPTPBradykinesia TestSignificantly decreased bradykinesia[4]
L-DOPA + MPTPRotarod, Pole Test, Balance BeamSignificant improvement in motor deficits[1][7]
Selegiline + MPTPGait AnalysisImprovements in gait dysfunction[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MPTP-Induced Parkinson's Disease Mouse Model

A widely used protocol to induce Parkinsonism in mice involves the administration of MPTP.

  • Animals: Male C57BL/6 mice are typically used due to their high sensitivity to MPTP.

  • MPTP Administration: A common regimen is the intraperitoneal (i.p.) injection of MPTP-HCl at a dose of 20-30 mg/kg, administered four times at 2-hour intervals.[9] Control animals receive saline injections.

  • Post-Treatment Period: Behavioral and neurochemical analyses are typically performed 7 to 21 days after the final MPTP injection to allow for the full development of dopaminergic neurodegeneration.

Behavioral Assessments
  • Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

  • Pole Test: This test measures bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured.

  • Open Field Test: This test evaluates locomotor activity and exploratory behavior. Mice are placed in an open arena, and their movements are tracked to measure parameters like total distance traveled and time spent in the center versus the periphery.

Neurochemical and Histological Analyses
  • High-Performance Liquid Chromatography (HPLC): Striatal tissue is dissected and homogenized. HPLC with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

  • Immunohistochemistry: Brains are sectioned and stained with antibodies against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive cells in the substantia nigra pars compacta (SNpc) is then counted using stereological methods to assess neuronal loss.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 4-Me-THIQ and its analogs are believed to be mediated through multiple pathways that counteract the neurotoxic cascade initiated by MPTP.

MPTP_Neurotoxicity_and_4_Me_THIQ_Neuroprotection cluster_0 MPTP-Induced Neurotoxicity cluster_1 Neuroprotective Effects of 4-Me-THIQ / 1-MeTIQ MPTP MPTP MAOB MAO-B (in Glial Cells) MPTP->MAOB Oxidation MPDP MPDP+ MPP MPP+ MPDP->MPP DAT Dopamine Transporter (DAT) MPP->DAT Uptake into Dopaminergic Neurons MAOB->MPDP Mito Mitochondrial Complex I Inhibition DAT->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Apoptosis ↑ Apoptosis (↑ Bax, ↓ Bcl-2, ↑ Caspase-3) ROS->Apoptosis NeuronDeath Dopaminergic Neuron Death Apoptosis->NeuronDeath MeTHIQ 4-Me-THIQ / 1-MeTIQ Derivatives Scavenge ROS Scavenging MeTHIQ->Scavenge AntiApoptosis ↓ Apoptosis (↓ Bax, ↑ Bcl-2) MeTHIQ->AntiApoptosis Scavenge->ROS Inhibition Neuroprotection Neuroprotection Scavenge->Neuroprotection AntiApoptosis->Apoptosis Inhibition AntiApoptosis->Neuroprotection

Caption: MPTP is converted to its toxic metabolite MPP+, which inhibits mitochondrial complex I, leading to oxidative stress, apoptosis, and dopaminergic neuron death. 4-Me-THIQ and its analogs are proposed to exert neuroprotective effects by scavenging reactive oxygen species and inhibiting the apoptotic cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound in the MPTP mouse model.

Experimental_Workflow cluster_0 Animal Preparation cluster_1 Treatment Regimen cluster_2 Outcome Assessment Acclimation Acclimation of C57BL/6 Mice Grouping Randomization into Treatment Groups Acclimation->Grouping Pretreatment Pre-treatment with 4-Me-THIQ or Vehicle Grouping->Pretreatment MPTP_Induction MPTP Induction Pretreatment->MPTP_Induction Behavioral Behavioral Testing (e.g., Rotarod, Pole Test) MPTP_Induction->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Neurochemical Neurochemical Analysis (HPLC for Dopamine) Euthanasia->Neurochemical Histological Histological Analysis (TH Staining) Euthanasia->Histological

Caption: A standard experimental workflow for testing neuroprotective compounds in the MPTP mouse model, from animal preparation and treatment to behavioral and neurochemical outcome assessments.

References

A Comparative Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and Known Dopamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the potential dopamine agonist, 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ), against established dopamine agonists: Bromocriptine, Ropinirole, and Pramipexole. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.

While extensive data is available for the reference compounds, direct quantitative experimental data on the dopamine agonist activity of this compound is limited in publicly accessible literature. The information presented herein for 4-Me-THIQ is contextualized based on studies of structurally related tetrahydroisoquinoline derivatives. It is important to note that even minor structural modifications to the tetrahydroisoquinoline scaffold can significantly alter pharmacological activity, including the potential for antagonist rather than agonist effects at dopamine receptors. Some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines, for instance, have been shown to act as dopamine D2 receptor antagonists[1]. Conversely, other derivatives exhibit high affinity and selectivity for the D3 receptor subtype[2][3]. Therefore, the data for related compounds should be interpreted with caution as an indicator of 4-Me-THIQ's potential activity.

Data Presentation: Comparative Dopamine Receptor Affinity and Potency

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of the reference dopamine agonists for the dopamine D2 receptor, the primary target for the treatment of Parkinson's disease and other dopamine-related disorders.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Reference
Bromocriptine Dopamine D2~8[4]
Ropinirole Dopamine D229[2]
Pramipexole Dopamine D2 (High Affinity State)19[5]
Br-BTHIQ *Dopamine D2286[6]

Note: Br-BTHIQ (1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline) is a structurally related tetrahydroisoquinoline derivative. This data is provided for contextual reference only.

CompoundAssay TypeFunctional Potency (EC50) [nM]Reference
Bromocriptine Prolactin Inhibition (in vivo)0.56 (oral)[7]
Ropinirole Extracellular Acidification (CHO cells)pEC50 = 7.4 (~40 nM)[8]
Pramipexole ---
Br-BTHIQ *cAMP Inhibition (CHO cells)2900[6]

Note: Br-BTHIQ (1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline) is a structurally related tetrahydroisoquinoline derivative. This data is provided for contextual reference only. A pEC50 of 7.4 corresponds to an EC50 of approximately 40 nM.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to allow for replication and further investigation.

In Vitro Dopamine D2 Receptor Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone (a potent D2 antagonist).

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).

  • Test Compounds: 4-Me-THIQ and reference agonists (Bromocriptine, Ropinirole, Pramipexole).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-Spiperone (at a final concentration near its Kd), and either buffer (for total binding), non-specific binding control, or a dilution of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol describes a functional assay to measure the ability of a test compound to act as an agonist at the D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Forskolin: An adenylyl cyclase activator.

  • Test Compounds: 4-Me-THIQ and reference agonists.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, FRET, or ELISA-based).

  • Cell Culture Medium and Buffers.

  • Instrumentation: A plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test or reference compounds.

  • Stimulation: Add forskolin to the wells to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

  • Data Analysis: Determine the concentration-response curve for each compound's inhibition of forskolin-stimulated cAMP production. Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi-coupled signaling pathway activated by dopamine D2 receptor agonists.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine_Agonist Dopamine Agonist (e.g., 4-Me-THIQ) D2_Receptor Dopamine D2 Receptor Dopamine_Agonist->D2_Receptor Binds to Gi_Protein Gi Protein (αβγ) D2_Receptor->Gi_Protein Activates G_alpha_i Gαi-GTP Gi_Protein->G_alpha_i Dissociates to G_beta_gamma Gβγ Gi_Protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity, gene expression) PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Gαi-coupled signaling pathway.

Experimental Workflow for Dopamine Agonist Benchmarking

The diagram below outlines a typical workflow for the in vitro characterization of a novel compound as a dopamine agonist.

Experimental_Workflow Start Start: Synthesize/Acquire Test Compound (4-Me-THIQ) Binding_Assay Primary Screen: Dopamine D2 Receptor Binding Assay Start->Binding_Assay Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Functional_Assay Secondary Screen: Dopamine D2 Functional (cAMP) Assay Determine_Ki->Functional_Assay If significant binding Determine_EC50 Determine EC50 & Emax (Potency & Efficacy) Functional_Assay->Determine_EC50 Compare_Data Data Analysis: Compare Ki and EC50 to Known Agonists Determine_EC50->Compare_Data Conclusion Conclusion: Assess Potential as Dopamine Agonist Compare_Data->Conclusion

Caption: In vitro workflow for dopamine agonist characterization.

References

Head-to-Head Comparison: 4-Methyl-1,2,3,4-tetrahydroisoquinoline and its Derivatives in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ) and its derivatives, focusing on their neuroprotective properties and underlying mechanisms of action. The information is supported by experimental data and detailed protocols to aid in the evaluation and development of this promising class of compounds.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in numerous biologically active compounds, showing a wide range of pharmacological activities including neuroprotective, antitumor, and antidepressant-like effects. Within this class, this compound (4-Me-THIQ) and its parent compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ), have garnered significant interest for their potential in treating neurodegenerative diseases like Parkinson's disease. This guide delves into a comparative analysis of their performance based on available experimental data.

Quantitative Performance Analysis

The neuroprotective effects of THIQ derivatives are often attributed to their ability to inhibit monoamine oxidase (MAO) enzymes and the dopamine transporter (DAT), as well as their potential to modulate key signaling pathways involved in cell survival.

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can increase the levels of neurotransmitters like dopamine in the brain, which is a key therapeutic strategy in Parkinson's disease. The inhibitory potency of various THIQ derivatives against human MAO-A and MAO-B is presented in Table 1.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1-Me-THIQ> 1000> 1000-
N-propyl-1-Me-THIQ---
N-propenyl-1-Me-THIQ---
N-propargyl-1-Me-THIQ---
1-Me-THIQ Derivative 4h-1.55-
1-Me-THIQ Derivative 4i-13.5-
1-Me-THIQ Derivative 4j-5.08-
Dopamine Transporter (DAT) Inhibition

Inhibition of DAT increases the synaptic concentration of dopamine. The ability of various THIQ derivatives to inhibit dopamine uptake is a key parameter in assessing their therapeutic potential.

CompoundDopamine Uptake Inhibition (IC50/Ki, µM)
1-Me-THIQ-
4-Me-THIQ-
8-amino-4-phenyl-2-methyl-1,2,3,4-tetrahydroisoquinoline (Nomifensine)Potent inhibitor
4-(p-chlorophenyl)-8-[(ethoxy-carbonyl)amino]-2-methyl-1,2,3,4-tetrahydroisoquinolineHigh activity

Note: Specific IC50 or Ki values for dopamine uptake inhibition by 4-Me-THIQ and its close derivatives are not consistently reported in a comparative format. Structure-activity relationship studies indicate that substitutions on the THIQ core significantly influence this activity.[2]

Neuroprotective Efficacy

The ability of these compounds to protect neuronal cells from toxins is a direct measure of their therapeutic potential.

CompoundCell LineNeurotoxinNeuroprotective Effect
1-Me-THIQSH-SY5YMPP+Protective
Hydroxy-1-Me-THIQ derivativesSH-SY5YMPP+Greater efficacy than 1-Me-THIQ
N-propargyl-1-Me-THIQIn vivo (mice)MPTPEnhanced neuroprotective effects

Note: While direct comparative data for 4-Me-THIQ is limited, studies on 1-Me-THIQ and its derivatives suggest that modifications to the core structure can significantly enhance neuroprotective activity.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.

Cell Viability Assay (MTT Assay)

This assay is used to assess the protective effect of compounds against neurotoxin-induced cell death.

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 4-Me-THIQ and its derivatives) for 1-2 hours.

  • Induction of Toxicity: Introduce a neurotoxin (e.g., 1-methyl-4-phenylpyridinium, MPP+) at a predetermined toxic concentration to the appropriate wells. Include control wells with untreated cells and cells treated only with the neurotoxin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Dopamine Uptake Assay

This assay measures the ability of compounds to inhibit the reuptake of dopamine into neuronal cells.

  • Cell Culture: Plate SH-SY5Y cells in 24-well plates and differentiate them into a dopaminergic phenotype using retinoic acid.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES buffer and pre-incubate them with various concentrations of the test compounds for 15 minutes at 37°C.

  • Initiation of Uptake: Add [3H]dopamine to each well to a final concentration of 10 nM and incubate for 10 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold buffer.

  • Cell Lysis: Lyse the cells with 1% SDS.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values for the inhibition of dopamine uptake by plotting the percentage of inhibition against the log concentration of the test compounds.

Western Blot Analysis for ERK1/2 Phosphorylation

This method is used to assess the activation of the ERK signaling pathway.

  • Cell Treatment: Treat neuronal cells with the test compounds for a specified period.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the p-ERK1/2 levels to total ERK1/2.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 4-Me-THIQ and its derivatives are believed to be mediated through multiple signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Activation of this pathway can protect neurons from apoptosis. While direct evidence for the modulation of this pathway by 4-Me-THIQ is still emerging, it represents a key area for future investigation.

PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Survival Cell Survival Akt->Cell Survival THIQ Derivative THIQ Derivative THIQ Derivative->Akt Modulates?

Caption: PI3K/Akt signaling pathway and potential modulation by THIQ derivatives.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some studies suggest that THIQ derivatives can activate this pathway, contributing to their neuroprotective effects.[6]

ERK_MAPK_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Survival Cell Survival Gene Expression->Cell Survival THIQ Derivative THIQ Derivative THIQ Derivative->ERK Activates

Caption: ERK/MAPK signaling pathway and its activation by THIQ derivatives.

Conclusion

While this compound and its derivatives show significant promise as neuroprotective agents, further head-to-head comparative studies are essential to fully elucidate their structure-activity relationships and therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to build upon in the development of novel treatments for neurodegenerative diseases. Future research should focus on obtaining consistent, quantitative data for a wider range of 4-Me-THIQ derivatives and exploring their effects on key signaling pathways in greater detail.

References

Independent Verification of 4-Methyl-1,2,3,4-tetrahydroisoquinoline's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of 4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-Me-THIQ), with a primary focus on its 1-methylated form (1-Me-THIQ), against established neuroprotective agents, particularly rasagiline and selegiline. The information presented is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments.

Executive Summary

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-Me-THIQ) is an endogenous amine found in the brain that has demonstrated significant neuroprotective properties in various experimental models of neurodegenerative diseases. Its therapeutic potential stems from a multi-faceted mechanism of action that includes the inhibition of monoamine oxidase (MAO), antioxidant activity through free radical scavenging, and modulation of glutamatergic neurotransmission. This guide compares the efficacy of 1-Me-THIQ with the well-established MAO-B inhibitors, rasagiline and selegiline, providing a quantitative basis for its evaluation as a potential therapeutic agent.

Comparative Analysis of Neuroprotective Agents

The therapeutic potential of 1-Me-THIQ is best understood in the context of existing treatments for neurodegenerative disorders like Parkinson's disease. The following tables summarize the available quantitative data for 1-Me-THIQ and its key comparators.

Table 1: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase enzymes (MAO-A and MAO-B) are critical in the metabolism of monoamine neurotransmitters. Their inhibition can increase the levels of these neurotransmitters in the brain, providing symptomatic relief and potential neuroprotection. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
1-Me-THIQ Data not availableData not availableData not available
Rasagiline 0.7 (human brain)[1]0.014 (human brain)[1]~50[1]
Selegiline Data not available0.01125 (rat brain, in vitro)[2]Data not available
Table 2: Antioxidant Activity

The ability of a compound to neutralize free radicals is a crucial aspect of its neuroprotective potential, as oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity, with the IC50 value representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

CompoundDPPH Radical Scavenging IC50
1-Me-THIQ Data not available
Trolox 3.765 µg/mL[3]

Note: Trolox is a water-soluble analog of vitamin E and is commonly used as a standard for antioxidant activity. The absence of a reported DPPH IC50 value for 1-Me-THIQ is another significant data gap.

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the therapeutic potential of these compounds and the methods used to evaluate them, the following diagrams illustrate key signaling pathways and experimental workflows.

cluster_neuroprotection Neuroprotective Signaling Pathways MAO_Inhibition MAO Inhibition (1-Me-THIQ, Rasagiline, Selegiline) Dopamine Increased Dopamine Availability MAO_Inhibition->Dopamine Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine->Neurotransmission Neuronal_Survival Neuronal Survival and Function Neurotransmission->Neuronal_Survival Antioxidant Antioxidant Activity (1-Me-THIQ, Trolox) ROS_Scavenging Reactive Oxygen Species (ROS) Scavenging Antioxidant->ROS_Scavenging Oxidative_Stress Reduced Oxidative Stress ROS_Scavenging->Oxidative_Stress Oxidative_Stress->Neuronal_Survival Glutamate_Antagonism Glutamate Receptor Antagonism (1-Me-THIQ) Excitotoxicity Reduced Excitotoxicity Glutamate_Antagonism->Excitotoxicity Excitotoxicity->Neuronal_Survival cluster_workflow In Vitro Neuroprotection Assay Workflow Cell_Culture 1. Culture SH-SY5Y Neuroblastoma Cells Pre_treatment 2. Pre-treat with Test Compound (e.g., 1-Me-THIQ, Rasagiline) Cell_Culture->Pre_treatment Toxin_Exposure 3. Induce Neurotoxicity (e.g., MPP+) Pre_treatment->Toxin_Exposure Incubation 4. Incubate for a Defined Period Toxin_Exposure->Incubation Viability_Assay 5. Assess Cell Viability (MTT Assay) Incubation->Viability_Assay Data_Analysis 6. Analyze and Compare Protective Effects Viability_Assay->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methyl-1,2,3,4-tetrahydroisoquinoline, based on safety data for structurally similar compounds.

Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following procedures are based on the SDS for the closely related compounds 1,2,3,4-Tetrahydroisoquinoline and 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with tetrahydroisoquinoline derivatives. These compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin and eye irritation.[1][2]

Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling this chemical:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste.

  • Containerization:

    • Ensure the waste chemical is stored in its original container or a clearly labeled, compatible, and tightly sealed container.[1][3][4]

    • Do not mix with other waste materials unless explicitly instructed to do so by your EHS department.[5]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound" and any associated hazard symbols (e.g., "Corrosive," "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

    • The storage area should be secure and accessible only to authorized personnel.[5]

  • Waste Collection:

    • Contact your institution's EHS or hazardous waste disposal office to arrange for pickup.

    • Provide them with the full chemical name and quantity of the waste.

Never dispose of this compound down the drain or in regular trash. [3][5] This can lead to environmental contamination and potential reactions in the sewer system.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or universal binder.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][4]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Inhalation: Move the individual to fresh air.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]

    • In all cases of exposure, seek immediate medical attention.[1]

Safety and Hazard Summary

The following table summarizes key safety information for tetrahydroisoquinoline derivatives.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 4-Methyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) for 4-Methyl-1,2,3,4-tetrahydroisoquinoline was publicly available at the time of this writing. The following guidance is synthesized from SDSs for the parent compound, 1,2,3,4-tetrahydroisoquinoline, and its other derivatives. It is imperative to consult the specific SDS provided by the supplier before handling this chemical and to conduct a thorough risk assessment for your specific laboratory conditions.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural and step-by-step guidance is designed to directly address operational questions, ensuring safe handling, storage, and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

The primary hazards associated with handling substituted tetrahydroisoquinolines include skin and eye irritation or burns, and potential toxicity if ingested or inhaled.[1][2][3] Therefore, a stringent PPE protocol is mandatory.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are essential. While specific breakthrough times for this compound are not available, materials offering good resistance to amines and organic solvents should be selected.[4]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is standard. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If ventilation is inadequate or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1]

Quantitative Data for PPE Selection:

Due to the lack of specific data for this compound, the following table provides general guidance on glove selection for handling similar amine compounds. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Glove Material General Chemical Resistance to Amines Considerations
Nitrile Good to ExcellentOffers good protection against a wide range of chemicals and is a common choice for laboratory use.[4][6]
Neoprene Good to ExcellentProvides good resistance to acids, bases, and some organic solvents.[4]
Butyl Rubber ExcellentOffers superior resistance to many organic compounds, but may be less dexterous.[4]
Latex Fair to GoodMay provide adequate protection for incidental contact, but can cause allergic reactions.[4] Not recommended for prolonged direct contact.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a standard procedure for preparing a solution of this compound, incorporating essential safety steps.

Materials:

  • This compound

  • Appropriate solvent (e.g., ethanol, DMSO)

  • Volumetric flask with stopper

  • Beaker

  • Glass funnel

  • Pipettes and pipette filler

  • Analytical balance

  • Spatula

  • Wash bottle with solvent

  • Waste container

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: chemical-resistant gloves (double-gloving is recommended), safety goggles and face shield, and a lab coat.

    • Gather all necessary equipment and reagents and place them in the fume hood.

  • Weighing the Compound:

    • Tare the analytical balance with a clean beaker.

    • Carefully weigh the desired amount of this compound into the beaker. Avoid creating dust or aerosols.

  • Dissolution:

    • Add a small amount of the chosen solvent to the beaker to dissolve the compound.

    • Gently swirl the beaker to aid dissolution.

  • Transfer to Volumetric Flask:

    • Place the glass funnel into the neck of the volumetric flask.

    • Carefully pour the solution from the beaker through the funnel into the flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the flask to ensure a complete transfer. Repeat this step two more times.

  • Dilution to Final Volume:

    • Add the solvent to the volumetric flask until the liquid level is just below the calibration mark.

    • Use a pipette to add the final amount of solvent dropwise until the bottom of the meniscus is aligned with the calibration mark.

  • Mixing:

    • Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Label the flask clearly with the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The container should be tightly closed.[1][7]

Logical Workflow for PPE Selection

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process based on the potential hazards.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_final Final Check start Start: Handling this compound task Assess Task and Potential Exposure Routes start->task inhalation_risk Inhalation Risk? task->inhalation_risk contact_risk Skin/Eye Contact Risk? task->contact_risk fume_hood Work in Fume Hood inhalation_risk->fume_hood Yes respirator Use Respirator inhalation_risk->respirator No/High Risk gloves Wear Chemical-Resistant Gloves contact_risk->gloves Yes face_shield Wear Face Shield contact_risk->face_shield Splash Risk fume_hood->contact_risk respirator->contact_risk goggles Wear Safety Goggles gloves->goggles lab_coat Wear Lab Coat goggles->lab_coat face_shield->lab_coat final_ppe Assemble Final PPE Ensemble lab_coat->final_ppe end Proceed with Task Safely final_ppe->end

Caption: PPE Selection Workflow

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • All waste contaminated with this compound should be collected in a dedicated, labeled, and sealed hazardous waste container.

    • This includes unused chemicals, solutions, contaminated gloves, pipette tips, and any absorbent materials used for spills.

  • Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Also, indicate the primary hazards (e.g., "Corrosive," "Toxic").

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area that is secure and away from general lab traffic.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not pour this chemical down the drain.[5]

  • Decontamination of Glassware:

    • All glassware that has come into contact with the chemical should be rinsed with an appropriate solvent (the one used for the experiment) into the hazardous waste container.

    • After the initial rinse, the glassware can be washed according to standard laboratory procedures.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.